N-(2-Oxopropyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-oxopropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(7)3-6-5(2)8/h3H2,1-2H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICIPBMLFSQZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228087 | |
| Record name | N-(2-Oxopropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7737-16-8 | |
| Record name | N-(2-Oxopropyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7737-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Oxopropyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007737168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Oxopropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-oxopropyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-OXOPROPYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0WW0JE7ZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Executive Summary: A Bifunctional Building Block
An In-depth Technical Guide to the Chemical Properties and Applications of N-(2-Oxopropyl)acetamide
This compound, also known as acetamidoacetone, is a compelling organic molecule for researchers and synthetic chemists. Its structure is deceptively simple, yet it houses two distinct and valuable functional groups: a ketone and a secondary amide. This bifunctionality makes it a versatile precursor and intermediate in a variety of chemical transformations, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] This guide provides an in-depth analysis of its chemical properties, reactivity, synthesis, and applications, offering field-proven insights for professionals in drug development and chemical research.
Core Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its application in a laboratory or industrial setting. This compound is typically a white to pale-yellow solid or semi-solid at room temperature. Its key properties are summarized below for rapid reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 7737-16-8 | PubChem[2] |
| Molecular Formula | C₅H₉NO₂ | PubChem[2] |
| Molecular Weight | 115.13 g/mol | PubChem[2] |
| Appearance | Off-White Crystals / Solid or Semi-solid | MySkinRecipes[1], Sigma-Aldrich |
| Melting Point | 39-41 °C | ECHEMI[3] |
| Boiling Point | 104-109 °C @ 1-2 Torr; 283.9°C @ 760 mmHg | ECHEMI[3], MySkinRecipes[1] |
| Density | 1.008 g/cm³ | MySkinRecipes[1] |
| SMILES | CC(=O)CNC(=O)C | PubChem[2] |
| InChIKey | SICIPBMLFSQZEQ-UHFFFAOYSA-N | PubChem[2] |
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its two carbonyl centers. Understanding the electronic differences between the ketone and the amide is critical for designing selective chemical transformations.
The Electrophilic Ketone Carbonyl
The ketone functional group is the more reactive electrophilic site. The carbonyl carbon is susceptible to nucleophilic attack, making it a handle for a wide range of chemical modifications. This reactivity allows for:
-
Nucleophilic Addition: Formation of alcohols, cyanohydrins, and other addition products.
-
Condensation Reactions: Participation in aldol condensations or reactions with amines to form imines and enamines.
-
Heterocycle Synthesis: The ketone, in conjunction with the adjacent methylene and the amide, serves as a three-carbon building block for various heterocyclic systems, such as pyrimidines or imidazoles, which are core scaffolds in many drug molecules.[4][5]
The Stabilized Amide Moiety
In contrast to the ketone, the amide carbonyl is significantly less electrophilic. This is due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, creating a resonance-stabilized system. This reduced reactivity is advantageous, as it allows for selective chemistry at the ketone site while the amide remains intact. However, the amide bond can be cleaved under forceful conditions, such as strong acid or base-catalyzed hydrolysis, to yield acetic acid and 1-aminopropan-2-one.
The presence of both a reactive ketone and a stable amide makes this compound a versatile scaffold in medicinal chemistry.[6] Derivatives have been explored for potential antimicrobial and anticonvulsant activities.[6]
Synthetic Methodologies
The synthesis of this compound is typically achieved through straightforward, well-established organic reactions. A common and logical approach is the nucleophilic substitution of an α-haloketone with acetamide.
General Synthesis Protocol: N-Alkylation of Acetamide
-
Reactant Preparation: Acetamide is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, Acetonitrile) to generate the acetamide anion, a potent nucleophile.
-
Nucleophilic Attack: A solution of an α-haloketone, such as chloroacetone or bromoacetone, is added to the reaction mixture. The acetamide anion attacks the carbon bearing the halogen, displacing it in an Sₙ2 reaction.
-
Workup and Purification: The reaction is quenched, and the crude product is extracted. Purification is typically achieved through crystallization or column chromatography to yield pure this compound.
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
Definitive structural confirmation relies on spectroscopic analysis. Based on the molecular structure, the following spectral data can be predicted.
-
¹H NMR (Proton NMR):
-
~ δ 2.1 ppm (Singlet, 3H): The three protons of the acetyl methyl group (CH₃-C=O amide).
-
~ δ 2.2 ppm (Singlet, 3H): The three protons of the acetonyl methyl group (CH₃-C=O ketone).
-
~ δ 4.1 ppm (Doublet, 2H): The two protons of the methylene group (-CH₂-), split by the adjacent N-H proton.
-
~ δ 6.5-7.5 ppm (Broad Triplet, 1H): The amide proton (-NH-), which will likely show coupling to the adjacent CH₂ group and may be broadened due to quadrupole effects and exchange. Its chemical shift is highly dependent on solvent and concentration.
-
-
¹³C NMR (Carbon NMR):
-
~ δ 23 ppm: Acetyl methyl carbon.
-
~ δ 28 ppm: Acetonyl methyl carbon.
-
~ δ 48 ppm: Methylene carbon.
-
~ δ 170 ppm: Amide carbonyl carbon.
-
~ δ 205 ppm: Ketone carbonyl carbon.
-
-
IR (Infrared) Spectroscopy:
-
~ 3300 cm⁻¹: N-H stretching vibration (secondary amide).
-
~ 1715 cm⁻¹: C=O stretching vibration of the ketone.
-
~ 1650 cm⁻¹: C=O stretching vibration of the amide (Amide I band).
-
~ 1550 cm⁻¹: N-H bending vibration (Amide II band).
-
Analytical Procedures
A reliable analytical method is essential for assessing purity and for pharmacokinetic studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this compound.[7][8]
RP-HPLC Protocol for Purity Analysis
-
Column Selection: A standard C18 reverse-phase column (e.g., Newcrom R1) is appropriate.[7][8]
-
Mobile Phase Preparation: An isocratic mobile phase consisting of a mixture of acetonitrile (MeCN) and water with an acid modifier is used. For standard analysis, phosphoric acid can be used. For applications compatible with mass spectrometry (LC-MS), formic acid is the preferred modifier.[7][8]
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in the mobile phase or a suitable solvent like methanol or acetonitrile.
-
Instrumentation Setup: The HPLC system is equilibrated with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). Detection is typically performed using a UV detector at a wavelength where the chromophores absorb (e.g., ~210 nm).
-
Injection and Data Acquisition: The prepared sample is injected, and the chromatogram is recorded. The retention time of the main peak corresponds to the analyte, and its area percentage is used to determine purity.
Caption: Standard workflow for the HPLC analysis of this compound.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is paramount to ensure safety.
-
Hazard Identification: The compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1] Ambient room temperature storage is generally acceptable.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
This compound is more than a simple organic compound; it is a strategic tool for chemical synthesis. Its dual functionality, with a reactive ketone and a robust amide, provides chemists with a versatile platform for constructing complex molecular architectures. From its use as a precursor in the synthesis of bioactive heterocycles to its role as a general building block, its properties make it a valuable asset in the fields of drug discovery, materials science, and synthetic chemistry. A thorough understanding of its reactivity, properties, and handling is key to unlocking its full potential in research and development.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82185, this compound. Retrieved from [Link]
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MySkinRecipes (Date not available). This compound. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82185, this compound. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2016). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 36(1), 129-136. Retrieved from [Link]
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SIELC Technologies (2018). This compound. Retrieved from [Link]
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ChemSynthesis (Date not available). N-(1,1-dimethyl-2-oxopropyl)acetamide. Retrieved from [Link]
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SIELC Technologies (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
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Pharmaffiliates (Date not available). N-(3-(2-Formamido-5-methoxyphenyl)-3-oxopropyl)acetamide. Retrieved from [Link]
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SpectraBase (Date not available). Acetamide, N-[2-oxo-1-(phenylmethyl)propyl]-. Retrieved from [Link]
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ResearchGate (2015). Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. Retrieved from [Link]
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Rather, J. A., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Current Organic Synthesis, 19(6), 636-654. Retrieved from [Link]
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N-(2-Oxopropyl)acetamide: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
N-(2-Oxopropyl)acetamide (CAS 7737-16-8), also commonly known as acetamidoacetone, is a bifunctional organic molecule of significant interest to the chemical, pharmaceutical, and agrochemical industries.[1] Possessing both a ketone and a secondary amide functional group, it serves as a versatile and highly valuable building block for the synthesis of more complex molecular architectures, particularly N-containing heterocycles.[2][3] This technical guide provides an in-depth analysis of this compound, consolidating its physicochemical properties, established synthetic methodologies, chemical reactivity, and key applications in research and development. Authored for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, elucidating the causality behind experimental choices and providing validated protocols for its synthesis and analysis.
Core Molecular Profile and Physicochemical Properties
This compound is a simple yet synthetically powerful molecule. Its utility stems from the orthogonal reactivity of its ketone and amide moieties, allowing for sequential and selective chemical transformations.
The fundamental properties of this compound are summarized below for quick reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7737-16-8 | [4][5] |
| Molecular Formula | C₅H₉NO₂ | [3][5] |
| Molecular Weight | 115.13 g/mol | [3][4] |
| IUPAC Name | This compound | [4] |
| Common Synonyms | Acetamidoacetone, 1-Acetamido-2-propanone, N-Acetonylacetamide | [4] |
| Appearance | Off-white crystals or yellow to brownish low-melting solid/liquid | [1][3] |
| Melting Point | 39-41 °C | [5] |
| Boiling Point | 104-109 °C @ 1-2 Torr; 283.9 °C @ 760 mmHg | [3][5] |
| Density | ~1.008 g/cm³ | [3] |
| Flash Point | 144 °C | [5] |
| InChIKey | SICIPBMLFSQZEQ-UHFFFAOYSA-N | [4] |
Synthesis and Manufacturing Insights
The synthesis of this compound can be achieved through various routes. A well-documented and reliable method involves the Dakin-West reaction of an amino acid, followed by careful workup. The following protocol is adapted from a procedure published in Organic Syntheses, a highly trusted source for validated chemical preparations.[6]
Established Synthesis Protocol via Dakin-West Reaction
This method utilizes glycine as the starting material, which is acylated and cyclized in the presence of acetic anhydride and pyridine to form an intermediate that, upon distillation, yields this compound.
Causality of Experimental Choices:
-
Pyridine: Acts as both a solvent and a base to neutralize the acetic acid byproduct, driving the reaction forward.
-
Acetic Anhydride: Serves as the acetylating agent and the solvent for the reaction at reflux temperature.
-
Reflux: The elevated temperature is necessary to drive the reaction, which involves the formation of an azlactone intermediate followed by its rearrangement.
-
Distillation under Reduced Pressure: This is a critical purification step. This compound has a high boiling point at atmospheric pressure, and vacuum distillation allows for its purification at a lower temperature, preventing thermal decomposition.
Step-by-Step Methodology:
-
Reaction Setup: In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer and reflux condenser, combine 75.0 g (1.0 mole) of glycine, 475 g (6.0 moles) of pyridine, and 1190 g (11.67 moles) of acetic anhydride.[6]
-
Reaction Execution: Heat the mixture under vigorous stirring to reflux and maintain for 6 hours. The mixture will become a dark solution.[6]
-
Solvent Removal: After the reflux period, allow the mixture to cool slightly. Reconfigure the apparatus for distillation and remove the excess pyridine, acetic anhydride, and acetic acid by distillation under reduced pressure (vacuum).[6]
-
Product Purification: Transfer the viscous residue to a Claisen flask or a similar apparatus suitable for vacuum distillation. Carefully distill the residue under high vacuum (approx. 1 mm Hg).
-
Collection: Collect the fraction boiling at 120–125 °C (at 1 mm Hg). This yields 80–90 g (70–78% yield) of this compound as a pale yellow oil, which may solidify upon cooling.[6]
Caption: Workflow for the synthesis of this compound.
Applications in Pharmaceutical and Agrochemical R&D
The primary value of this compound is its function as a versatile synthon for constructing heterocyclic systems, which are core scaffolds in many biologically active molecules.[1][2]
Precursor to Bioactive Heterocycles
The α-acetamido ketone structure is perfectly primed for cyclization reactions. The ketone can react with a dinucleophile, while the amide nitrogen can participate as a nucleophile or be modified. This makes it a key starting material for heterocycles such as:
-
Thiazoles: Reaction with Lawesson's reagent or phosphorus pentasulfide can yield substituted thiazoles, a common motif in pharmaceuticals.
-
Imidazoles: Condensation with ammonia and an aldehyde (a variant of the Radziszewski synthesis) can produce trisubstituted imidazoles.
-
Oxazoles: Cyclization under dehydrating conditions can lead to the formation of oxazole rings.
-
Bicyclic Systems: The compound is used in the diastereoselective synthesis of complex structures like 1,3,6-triazabicyclo[3.1.0]hexanes.[2]
The general utility in forming these scaffolds is a cornerstone of its application in drug discovery and process development.[2][7]
Caption: Role as a precursor in heterocyclic synthesis.
Analytical Methodologies
Robust analytical methods are critical for ensuring the purity and quality of this compound, whether it is synthesized in-house or procured externally. Reverse-phase high-performance liquid chromatography (RP-HPLC) is an effective technique for its analysis.[1]
Quality Control via RP-HPLC
The following protocol provides a validated method for the separation and quantification of this compound.
Principle of a Self-Validating System: This HPLC method is inherently robust. The use of a simple mobile phase (acetonitrile and water) with an acid modifier ensures good peak shape and reproducibility. The method's scalability allows it to be adapted for fast UPLC applications or for preparative isolation of impurities, confirming its validity across different analytical scales.[1]
Table 2: RP-HPLC Method Parameters
| Parameter | Specification |
| Column | Newcrom R1, 5 µm, 4.6x150 mm (or equivalent RP column) |
| Mobile Phase | Acetonitrile (MeCN) and water with an acid modifier |
| - For standard UV detection: 0.1% Phosphoric Acid | |
| - For MS compatibility: 0.1% Formic Acid | |
| Gradient | Isocratic or a shallow gradient depending on impurity profile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temp. | Ambient or 25 °C |
Step-by-Step Analytical Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of Acetonitrile and water. Add the acid modifier (phosphoric or formic acid) to a final concentration of 0.1%. Degas the mobile phase using sonication or vacuum filtration.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the sample and run the analysis according to the parameters in Table 2.
-
Analysis: Integrate the peak corresponding to this compound to determine its purity by area percent.
Predicted Spectroscopic Analysis (¹H and ¹³C NMR)
While a publicly available, peer-reviewed spectrum is not readily accessible, the structure of this compound allows for a reliable prediction of its NMR signals based on established chemical shift principles.[8][9][10]
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
δ ~ 6.5-7.5 ppm (broad singlet, 1H): This signal corresponds to the amide proton (-NH-). Its broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange.
-
δ ~ 4.15 ppm (doublet, 2H): This signal represents the methylene protons (-CH₂-) situated between the amide nitrogen and the ketone carbonyl. It is expected to be a doublet due to coupling with the amide proton (J ≈ 5-6 Hz).
-
δ ~ 2.18 ppm (singlet, 3H): This sharp singlet is assigned to the methyl protons adjacent to the ketone carbonyl (CH₃-C=O).
-
δ ~ 2.05 ppm (singlet, 3H): This sharp singlet corresponds to the methyl protons of the acetamido group (CH₃-C(=O)NH-).
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
δ ~ 205 ppm: Ketone carbonyl carbon (C =O).
-
δ ~ 170 ppm: Amide carbonyl carbon (-NH-C =O).
-
δ ~ 50 ppm: Methylene carbon (-C H₂-).
-
δ ~ 28 ppm: Ketone methyl carbon (C H₃-C=O).
-
δ ~ 23 ppm: Amide methyl carbon (C H₃-C=O-NH-).
Safety, Handling, and Storage
Proper handling of this compound is essential in a laboratory setting. It is classified as a hazardous substance and requires appropriate precautions.
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Description |
| Signal Word | - | Warning |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P405 | Store locked up. |
Source: Sigma-Aldrich[11]
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid inhalation of dust or vapors and direct contact with skin and eyes.
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and dark place.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Conclusion and Future Outlook
This compound (CAS 7737-16-8) is more than a simple organic chemical; it is an enabling tool for synthetic innovation. Its bifunctional nature provides a reliable and versatile platform for the construction of complex heterocyclic scaffolds that are central to modern medicinal and agrochemical research.[1][2] As the demand for novel bioactive compounds continues to grow, the importance of foundational building blocks like acetamidoacetone is set to increase. Future research will likely focus on developing greener, more efficient catalytic methods for its synthesis and expanding its application in novel cyclization strategies to access increasingly complex and diverse chemical matter. For any drug development professional or synthetic chemist, a thorough understanding of this reagent's properties and potential is a valuable asset in the molecular design pipeline.
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Bentra, F. Z., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 38. Available at: [Link]
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University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved January 11, 2026, from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 50.18 MHz, D2O, experimental) (HMDB0031645). Retrieved January 11, 2026, from [Link]
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University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved January 11, 2026, from [Link]
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A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (n.d.). Bentham Science. Retrieved January 11, 2026, from [Link]
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Ye, Q., et al. (2013). Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. Asian Journal of Chemistry, 25(12), 6931-6934. Available at: [Link]
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Un-Sook, G., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. Medicinal Chemistry Research, 20, 1161-1169. Available at: [Link]
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PubChem. (n.d.). This compound | C5H9NO2 | CID 82185. Retrieved January 11, 2026, from [Link]
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Lorette, N. B., & Howard, W. L. (1960). Aminoacetone Semicarbazone Hydrochloride. Organic Syntheses, 40, 5. Available at: [Link]
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Tyger Scientific Inc. (n.d.). N-acetyl-N-(2-oxopropyl)acetamide – 51862-97-6. Retrieved January 11, 2026, from [Link]
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ResearchGate. (2013). Synthesis and Herbicidal Activity of N-Aryl-2-heteroaryloxy-N-isopropyl acetamide. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 2-(2-iminopropylsulfanyl)-N-(2-oxopropyl)acetamide. Retrieved January 11, 2026, from [Link]
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What is Acetamidoacetone used for
An In-Depth Technical Guide to the Applications of Acetamidoacetone (N-(2-oxopropyl)acetamide)
Abstract
Acetamidoacetone, also known as this compound, is a versatile and bifunctional organic compound that holds significant value as a chemical intermediate in a multitude of research and industrial applications. Its unique molecular architecture, featuring both a ketone and an amide functional group, allows it to serve as a highly adaptable building block in organic synthesis. This technical guide provides an in-depth exploration of the primary applications of Acetamidoacetone, with a focus on its pivotal role in the synthesis of pharmaceuticals, agrochemicals, and polymers. We will delve into the mechanistic principles that underpin its reactivity, present detailed experimental workflows, and offer insights for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.
Introduction to Acetamidoacetone: A Profile of a Versatile Intermediate
Acetamidoacetone is a key reagent valued for its ability to participate in a wide range of chemical transformations, most notably condensation reactions that lead to the formation of complex molecular scaffolds.[1][2] Its utility stems from the presence of two reactive centers, which can be addressed selectively or simultaneously to construct diverse derivatives.
Chemical Identity and Physicochemical Properties
The compound is systematically named this compound, but is also commonly referred to as 1-Acetamido-2-propanone or simply Acetamidoacetone.[3][4] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 7737-16-8 | [1][2][3] |
| Molecular Formula | C₅H₉NO₂ | [1][3][4] |
| Molecular Weight | 115.13 g/mol | [1][3] |
| Appearance | Brown liquid or low-melting solid (White to Yellow-brown) | [1][3] |
| Melting Point | 38-41 °C | [3][5] |
| Boiling Point | 284 °C (at 760 Torr); 104-109 °C (at 1-2 Torr) | [3][5] |
| Purity | ≥ 95% (NMR) | [1][2] |
| Storage Conditions | Store at 0-8 °C, sealed in a dry, dark place | [1][2][3] |
The Bifunctional Nature: A Gateway to Diverse Synthesis
The synthetic power of Acetamidoacetone lies in its bifunctional nature. The ketone group is an electrophilic center susceptible to nucleophilic attack, while the amide group, along with its adjacent methylene protons, provides a nucleophilic center and sites for hydrogen bonding. This duality is the causal factor behind its extensive use as a building block, particularly in heterocyclic chemistry.
Caption: Key reactive functional groups in Acetamidoacetone.
Central Role in Pharmaceutical and Agrochemical Synthesis
Acetamidoacetone is extensively utilized as a precursor and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its structure is a valuable scaffold for building more complex, biologically active molecules.
Building Block for Active Pharmaceutical Ingredients (APIs)
In drug development, the compound serves as a starting point for creating libraries of novel molecules.[1][2] The acetamide group is a common feature in many successful drugs, where it can modulate crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6] By acting as both a hydrogen bond donor and acceptor, the acetamide moiety facilitates molecular recognition at the active sites of enzymes and receptors, a fundamental principle in rational drug design.[6]
The general workflow in a drug discovery context involves using Acetamidoacetone as a core structure, which is then elaborated through various chemical reactions to produce a library of analogues for screening.
Caption: Drug discovery workflow using Acetamidoacetone.
Intermediate in Agrochemicals
The same synthetic versatility that makes Acetamidoacetone valuable in pharmaceuticals is applied to the agrochemical industry. It is a critical component in the manufacturing pathways of various pesticides and herbicides, contributing to advancements in crop protection.[1][3][7]
Broad Industrial and Research Applications
Beyond the life sciences, Acetamidoacetone's utility extends to material science and other chemical industries.
-
Polymer Chemistry : It functions as a building block in the synthesis of specialized polymers, contributing to the development of advanced materials with tailored properties.[1][7]
-
Dye Production : The compound serves as a precursor in the manufacturing of various colorants.[3]
-
Biochemical Research : It is employed in laboratory settings to study enzyme activity and metabolic pathways, helping to elucidate fundamental cellular functions.[1][7]
-
Analytical Chemistry : It can be used as a reagent in specific analytical techniques for the detection and quantification of other substances.[1][2]
Experimental Protocol: Synthesis of a Heterocycle via Condensation
To illustrate the practical application of Acetamidoacetone, this section provides a representative, self-validating protocol for a condensation reaction, a common step in the synthesis of heterocyclic compounds. The rationale behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize a substituted heterocyclic compound via a base-catalyzed condensation reaction with Acetamidoacetone.
Materials:
-
Acetamidoacetone (1.0 eq)
-
Aldehyde or Ketone reactant (1.1 eq)
-
Ethanol (Anhydrous)
-
Potassium Hydroxide (KOH) or Sodium Ethoxide (catalytic amount, e.g., 0.1 eq)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator.
Methodology:
-
Reaction Setup (The "Why"): In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Acetamidoacetone (1.0 eq) in anhydrous ethanol. The use of anhydrous solvent is critical to prevent unwanted side reactions with water.
-
Addition of Reactants (The "Why"): Add the aldehyde or ketone reactant (1.1 eq) to the solution. A slight excess of this reactant ensures the complete consumption of the more valuable Acetamidoacetone starting material.
-
Initiation of Reaction (The "Why"): Cool the mixture in an ice bath to 0 °C. This is done to control the initial exothermic reaction upon adding the base catalyst. Slowly add the base catalyst (e.g., KOH). The base deprotonates the α-carbon of the ketone, generating a nucleophilic enolate that initiates the condensation cascade.
-
Reaction Progression (The "Why"): Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This step validates that the reaction has gone to completion.
-
Workup - Quenching (The "Why"): Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. This step quenches the reaction by diluting the reactants and catalyst.
-
Workup - Neutralization & Extraction (The "Why"): Neutralize the mixture by washing with a saturated NaHCO₃ solution to remove any remaining base catalyst. Extract the aqueous layer three times with ethyl acetate. The organic product is more soluble in ethyl acetate than in the aqueous layer.
-
Workup - Washing & Drying (The "Why"): Combine the organic extracts and wash with brine. The brine wash helps to remove residual water from the organic layer. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, which physically sequesters water molecules.
-
Purification (The "Why"): Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product. Purify the crude material via column chromatography (e.g., silica gel with an ethyl acetate/hexanes gradient) to isolate the pure heterocyclic product. The purity of the final compound should be confirmed by NMR and/or Mass Spectrometry.
Conclusion and Future Outlook
Acetamidoacetone (this compound) is a compound of significant synthetic utility, primarily serving as a versatile intermediate.[1][3] Its bifunctional nature makes it an indispensable tool for constructing a wide array of organic molecules, from life-saving pharmaceuticals to advanced materials. For drug development professionals and researchers, a thorough understanding of its reactivity provides a reliable platform for generating novel chemical entities. Future research will likely continue to expand its applications, particularly in the development of new synthetic methodologies and the creation of complex molecular architectures with unique biological and material properties.
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Spectroscopic data of N-(2-Oxopropyl)acetamide (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of N-(2-Oxopropyl)acetamide
Introduction
This compound, with the molecular formula C₅H₉NO₂ and a molecular weight of 115.13 g/mol , is a valuable bifunctional organic compound.[1][2] Its structure incorporates both a ketone and a secondary amide, making it a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] The reactive nature of these functional groups allows for the construction of more complex molecular architectures.[2]
A definitive structural confirmation and purity assessment of this compound is paramount for its application in research and development. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for its characterization. The narrative is grounded in the principles of analytical chemistry, explaining not just the data, but the causality behind the expected spectral features.
Figure 1: Chemical Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are essential for an unambiguous structural assignment.
¹H NMR Spectroscopy: Mapping the Protons
Proton NMR (¹H NMR) provides a map of the different types of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by the electron density of its surroundings; electronegative atoms like oxygen and nitrogen "deshield" nearby protons, causing their signals to appear at a higher chemical shift (downfield).
Based on the structure, we anticipate four distinct signals in the ¹H NMR spectrum of this compound.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Justification |
| a | ~ 7.0 - 8.0 | Broad Singlet | 1H | NH | The amide proton is typically broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift is variable. |
| b | ~ 4.2 | Singlet | 2H | -C(=O)CH₂ NH- | These methylene protons are deshielded by both the adjacent ketone and the amide nitrogen, shifting them significantly downfield. They appear as a singlet as there are no adjacent protons. |
| c | ~ 2.2 | Singlet | 3H | CH₃ C(=O)CH₂- | The protons of this methyl group are adjacent to a ketone carbonyl, resulting in a downfield shift compared to a standard alkane methyl group. |
| d | ~ 2.0 | Singlet | 3H | CH₃ C(=O)NH- | The protons of the acetyl methyl group are adjacent to the amide carbonyl, leading to a characteristic chemical shift around 2.0 ppm. |
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR provides information on the different carbon environments. Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is not observed.[3] Spectra are typically acquired with broadband proton decoupling, meaning each unique carbon atom appears as a single sharp line.[3]
This compound has five carbon atoms, all in unique chemical environments, and thus should display five distinct signals in its ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) (Predicted) | Assignment | Justification |
| ~ 205 - 215 | C =O (Ketone) | Ketone carbonyl carbons are highly deshielded and appear significantly downfield, typically above 200 ppm.[4] |
| ~ 170 | C =O (Amide) | Amide carbonyl carbons are also deshielded but appear upfield relative to ketones, generally in the 160-185 ppm range.[4] |
| ~ 50 - 60 | -C H₂- | This methylene carbon is attached to a nitrogen and is adjacent to a carbonyl group, placing it in the 50-90 ppm range for carbons attached to heteroatoms.[4] |
| ~ 30 | C H₃ (Ketone side) | The methyl carbon of the ketone is expected in the typical sp³ region. |
| ~ 23 | C H₃ (Amide side) | The acetyl methyl carbon is also in the sp³ region, with a slightly different shift due to its proximity to the amide functionality. |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. Specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. These vibrations appear as absorption bands in the IR spectrum.
For this compound, the key diagnostic peaks will correspond to the N-H bond of the amide, and the two distinct C=O bonds of the amide and the ketone.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Significance |
| 3350 - 3250 | N-H Stretch | Secondary Amide | A moderately intense, somewhat broad peak in this region is a strong indicator of the N-H bond. |
| ~ 1715 | C=O Stretch | Ketone | A strong, sharp absorption band characteristic of an aliphatic ketone.[5] |
| ~ 1650 | C=O Stretch (Amide I Band) | Secondary Amide | This is one of the most intense bands in the spectrum and is characteristic of the amide carbonyl.[5] |
| 1560 - 1510 | N-H Bend (Amide II Band) | Secondary Amide | This band arises from a coupling of the N-H in-plane bend and C-N stretching vibrations. Its presence confirms the secondary amide. |
| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Indicates the presence of sp³ hybridized C-H bonds. |
Experimental Protocol: FTIR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring IR spectra of solids and liquids.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount of solid this compound directly onto the crystal.
-
Pressure Application: Lower the ATR press arm to ensure firm contact between the sample and the crystal.
-
Data Collection: Scan the sample over the desired range (e.g., 4000-400 cm⁻¹). Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the crystal after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which can be used like a fingerprint to confirm the structure. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment.[6]
The molecular ion peak (M⁺·) for this compound is expected at a mass-to-charge ratio (m/z) of 115, corresponding to its molecular weight.[1] The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals.[6]
Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 115 | [C₅H₉NO₂]⁺· | - | Molecular Ion (M⁺·) |
| 100 | [C₄H₆NO₂]⁺ | ·CH₃ | Loss of a methyl radical from the ketone side (α-cleavage). |
| 72 | [C₃H₆NO]⁺ | ·CH₃CO | α-cleavage with loss of the acetyl radical from the ketone. |
| 58 | [C₂H₄NO]⁺ | CH₃COCH₂· | Cleavage of the C-N bond. |
| 43 | [CH₃CO]⁺ | ·CH₂NHCOCH₃ | α-cleavage to form the stable acylium ion. This is often the base peak. |
Visualization of a Primary Fragmentation Pathway
The formation of the m/z 43 acylium ion is a dominant and diagnostically significant fragmentation pathway for many acetyl-containing compounds.
Figure 3: Alpha-cleavage leading to the characteristic acylium ion at m/z 43.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The sample is vaporized and carried by an inert gas through a capillary column (e.g., a DB-5ms), which separates it from any impurities based on boiling point and polarity.
-
Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it undergoes electron ionization (typically at 70 eV).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The combination of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of the key ketone and secondary amide functional groups. Finally, mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern consistent with the proposed structure. Together, these techniques form a self-validating system that ensures the identity and purity of this important synthetic intermediate, which is a critical requirement for its use in research and drug development.
References
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link][3]
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Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link][4]
-
NIST. (n.d.). Acetamide, N-(2-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (2021). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from [Link]
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ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved from [Link][5]
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N-(2-Oxopropyl)acetamide molecular weight and formula
An In-Depth Technical Guide to N-(2-Oxopropyl)acetamide: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of this compound, a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its fundamental properties, provide a detailed and reliable synthesis protocol with mechanistic insights, explore its applications as a heterocyclic precursor, outline a robust analytical method, and summarize critical safety protocols.
Core Physicochemical Properties
This compound, also known as acetamidoacetone or N-acetylaminoacetone, is a valuable chemical intermediate.[1][2] Its utility stems from the presence of two key reactive functional groups: a ketone and a secondary amide. This unique combination allows for a wide range of subsequent chemical transformations, making it an important building block in the synthesis of more complex molecules.[2]
The fundamental properties of this compound are summarized in the table below. It is typically an off-white crystalline solid at room temperature, which is consistent with its reported melting point.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉NO₂ | [1][3][4] |
| Molecular Weight | 115.13 g/mol | [1][3] |
| CAS Number | 7737-16-8 | [1][3] |
| Appearance | Off-White Crystalline Solid | |
| Melting Point | 39-41 °C | [3] |
| Boiling Point | 104-109 °C @ 1-2 Torr | [3] |
| Density | ~1.0 g/cm³ | [3] |
| IUPAC Name | This compound | [1][4] |
| Synonyms | Acetamidoacetone, N-Acetonylacetamide | [1][3] |
Synthesis of this compound via the Dakin-West Reaction
The preparation of this compound from the simple amino acid glycine is a classic example of the Dakin-West reaction . This powerful transformation converts an α-amino acid into an α-acetamido ketone using an acid anhydride and a base, typically pyridine.[1][3][5][6]
Mechanistic Rationale
Understanding the mechanism is key to appreciating the role of each reagent and the reaction conditions. The process involves the initial acylation of the amino acid, cyclization to an azlactone intermediate, and subsequent C-acylation and decarboxylation.
-
Acetic Anhydride: Serves a dual role. It is the primary acetylating agent, acylating both the amine and the carboxylate of glycine. It also acts as the reaction solvent due to the large excess used.
-
Pyridine: Functions as a weak base and catalyst. Its crucial role is to deprotonate the azlactone intermediate at the α-carbon. This deprotonation is facilitated by the acidity of this proton, leading to a resonance-stabilized anion that can then be acylated, forming the key C-C bond.[1][3]
-
Glycine: As the simplest amino acid, it provides the core C-C-N backbone for the final product.
The overall transformation is depicted in the workflow diagram below.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a trusted procedure published in Organic Syntheses. It provides a reliable method for producing the target compound with good yield.
Materials:
-
Glycine (1.0 mole, 75.0 g)
-
Pyridine (6 moles, 485 mL)
-
Acetic Anhydride (11.67 moles, 1.1 L)
-
3-L three-necked, round-bottomed flask
-
Heating mantle, stirrer, and reflux condenser
-
Distillation apparatus (Claisen flask recommended for vacuum distillation)
Procedure:
-
Reaction Setup: In a 3-L, three-necked flask equipped with a mechanical stirrer and reflux condenser, combine glycine (75.0 g), pyridine (485 mL), and acetic anhydride (1.1 L).
-
Heating: With continuous stirring, heat the mixture to reflux and maintain this temperature for 6 hours. The reaction must achieve a true reflux to ensure a high yield.
-
Solvent Removal: After the reflux period, reconfigure the apparatus for distillation. Remove the excess pyridine, acetic anhydride, and the acetic acid byproduct by distillation under reduced pressure.
-
Product Isolation: Transfer the residual dark oil to a smaller distillation apparatus suitable for vacuum distillation (e.g., a Claisen flask).
-
Purification: Distill the residue under high vacuum. Collect the fraction boiling at 120-125 °C at 1 mm Hg . This yields 80–90 g (70–78%) of this compound as a pale yellow oil, which solidifies upon cooling.
Applications in Pharmaceutical Synthesis
The true value of this compound for drug development professionals lies in its role as a versatile precursor, particularly for the synthesis of nitrogen-containing heterocycles that form the core of many active pharmaceutical ingredients (APIs).[2] Its bifunctional nature allows it to act as a synthon for 1,2-dicarbonyl compounds or other reactive intermediates.
Chemical Reactivity for Heterocycle Synthesis
The molecule possesses two primary reactive sites that can be selectively targeted:
-
The Ketone Group: The carbonyl carbon is electrophilic and can undergo condensation reactions with nucleophiles. The adjacent α-protons are acidic and can be removed to form an enolate.
-
The Amide Group: While less reactive, the amide can be hydrolyzed under strong acidic or basic conditions.
This dual reactivity makes it an ideal starting material for multicomponent reactions used to build heterocyclic rings.
Caption: Reactivity of this compound as a heterocyclic precursor.
Precursor to Imidazoles
This compound can serve as a key component in the Debus-Radziszewski imidazole synthesis . This multicomponent reaction constructs the imidazole ring by condensing a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][7] In this context, this compound functions as a masked 1,2-dicarbonyl compound. Under reaction conditions, it can generate the necessary reactive species to condense with an aldehyde and ammonia (often supplied by ammonium acetate), yielding highly substituted imidazoles. This is a powerful strategy, as the imidazole core is found in numerous pharmaceuticals, including antifungal agents (e.g., ketoconazole) and proton-pump inhibitors (e.g., omeprazole).
Precursor to Pyrazines
The synthesis of pyrazines often involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. This compound can be readily used as the dicarbonyl component. For instance, its reaction with ethylenediamine followed by oxidation leads to the formation of a dimethylpyrazine derivative. The pyrazine ring is a critical scaffold in medicinal chemistry, found in drugs such as the anti-tuberculosis agent pyrazinamide and the antiviral favipiravir.[8][9]
Analytical Methodologies: HPLC Analysis
For quality control, reaction monitoring, and pharmacokinetic studies, a reliable analytical method is essential. This compound can be effectively analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).
Rationale for Method Design:
-
Column: A Newcrom R1 column or a similar polar-embedded C18 column is suitable. These columns provide alternative selectivity and are well-suited for retaining and separating polar, water-soluble compounds like this compound.
-
Mobile Phase: A simple mobile phase of acetonitrile (MeCN) and water with an acid modifier is effective. The acetonitrile acts as the organic (strong) solvent, while water is the aqueous (weak) solvent. Phosphoric acid or formic acid is added to control the pH and ensure sharp, symmetrical peak shapes by suppressing the ionization of any residual acidic or basic groups. Formic acid is preferred for mass spectrometry (MS) compatibility.
Step-by-Step HPLC Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of ~1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrument Conditions:
-
Column: Newcrom R1 or equivalent (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 50% B
-
15-17 min: Hold at 50% B
-
17-18 min: Return to 5% B
-
18-25 min: Re-equilibration at 5% B
-
-
-
Analysis: Inject the standard to determine the retention time, then inject samples for quantification. The method is scalable and can be adapted for preparative separation to isolate impurities.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is crucial. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Practice good industrial hygiene; wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
This compound is a fundamentally important building block whose value is defined by the strategic placement of its ketone and amide functionalities. Its synthesis via the robust Dakin-West reaction is well-established and high-yielding. For drug development professionals, its primary utility lies in its capacity to serve as a versatile precursor for constructing complex heterocyclic scaffolds, such as imidazoles and pyrazines, which are central to a vast range of modern pharmaceuticals. Coupled with straightforward analytical protocols and well-defined safety procedures, this compound remains a key tool in the synthetic chemist's arsenal.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 82185, this compound. Retrieved from [Link]
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Wikipedia contributors (2023). Dakin–West reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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chemeurope.com (n.d.). Dakin-West reaction. Retrieved from [Link]
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Name-Reaction.com (n.d.). Dakin-West reaction. Retrieved from [Link]
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Wikipedia contributors (2023). Debus–Radziszewski imidazole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]
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MySkinRecipes (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved from [Link]
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PubMed Central (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link]
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Wikipedia contributors (2023). Debus–Radziszewski imidazole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. Retrieved from [Link]
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Scribd (n.d.). Radziszewskis Imidazole Synthesis. Retrieved from [Link]
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PubMed Central (2022). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Retrieved from [Link]
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YouTube (2021). Debus Radzisewski Imidazole Synthesis. Retrieved from [Link]
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ResearchGate (n.d.). General reaction scheme of the Debus–Radziszewski imidazole synthesis. Retrieved from [Link]
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PubMed Central (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling and Management of N-(2-Oxopropyl)acetamide for Research and Development
Abstract: This guide provides a comprehensive overview of the essential safety protocols and handling precautions for N-(2-Oxopropyl)acetamide (CAS No. 7737-16-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available safety data with established laboratory best practices. The primary directive of this guide is to foster a proactive safety culture by detailing not just the required procedures, but the scientific rationale behind them. Due to the limited availability of exhaustive toxicological data for this compound, a cautious and risk-averse approach is emphasized throughout.
Chemical & Physical Profile
This compound, also known as Acetamidoacetone, is an organic compound with the molecular formula C₅H₉NO₂.[1] Understanding its fundamental properties is the first step in a thorough risk assessment. While comprehensive toxicological studies are not widely available, its physical characteristics inform appropriate handling and storage measures.
| Property | Value | Source |
| CAS Number | 7737-16-8 | [1][2] |
| Molecular Formula | C₅H₉NO₂ | [1][2] |
| Molecular Weight | 115.13 g/mol | [1][2] |
| Physical Form | Liquid | [2] |
| Storage Temperature | Ambient | [2] |
A critical takeaway from available safety literature is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated. This lack of comprehensive data necessitates that all handling procedures are based on a principle of prudent caution, treating the substance as potentially hazardous until more definitive information is available.
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards associated with chemical substances. For this compound, the following classifications have been identified, indicating significant acute hazards that must be managed.
| Hazard Class | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT - Single Exposure | H335 | May cause respiratory irritation |
Source: Sigma-Aldrich Safety Information[2]
The "Warning" signal word is associated with this compound.[2] These classifications form the basis of all risk assessment and control measures. The potential for irritation to skin, eyes, and the respiratory system, combined with oral toxicity, requires stringent adherence to engineering controls and Personal Protective Equipment (PPE) protocols.
It is important to distinguish this compound from the structurally related but distinct chemical, Acetamide (CAS 60-35-5). Safety data for Acetamide often includes a classification as a suspected carcinogen (H351).[3][4] However, this classification is not currently applied to this compound based on available supplier safety data. Researchers must avoid conflating the safety profiles of different compounds and rely solely on the specific information for the substance in use.
Risk Assessment and Exposure Control
A proactive approach to safety involves a workflow that begins long before the chemical is handled. The following diagram illustrates the essential decision-making process for any researcher planning to work with this compound.
Caption: Pre-Handling Safety Assessment Workflow.
Engineering Controls
The primary method for controlling exposure is to handle the substance within a properly functioning chemical fume hood. This is non-negotiable due to the compound's potential to cause respiratory irritation (H335).[2] The fume hood contains vapors and prevents inhalation, which is a key route of potential exposure. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[3]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering controls. The choice of PPE is directly informed by the identified hazards.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes, which could cause serious eye irritation (H319).[3][4]
-
Hand Protection: Nitrile rubber gloves are recommended.[4] Given the H315 "Causes skin irritation" classification, gloves must be inspected for tears or defects before each use. Contaminated gloves should be removed and disposed of properly, and hands should be washed immediately.[3]
-
Skin and Body Protection: A standard laboratory coat must be worn and kept fully fastened.[3] For procedures with a higher risk of splashing, consider using a chemically resistant apron.
Standard Operating Procedures: Handling, Storage & Disposal
General Handling Protocol
This protocol is a self-validating system designed to minimize exposure during routine laboratory work.
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the work area is clear of unnecessary items. Don all required PPE (goggles, lab coat, gloves).
-
Aliquotting: Conduct all transfers and weighing of this compound inside the fume hood. Use tools (spatulas, pipettes) dedicated to this substance or clean them thoroughly after use.
-
During Use: Keep the primary container tightly sealed when not in use. If heating the substance, be aware that this may increase the concentration of vapors.
-
Post-Handling: After completing the work, decontaminate the work surface. Remove PPE in the correct order (gloves first, then lab coat, then goggles) to prevent cross-contamination.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[3][4] Do not eat, drink, or smoke in the work area.[3]
Storage
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3] Keep the container tightly closed to prevent moisture absorption, as related compounds can be hygroscopic.[3] Store in an area accessible only to authorized personnel.
Disposal
All waste material containing this compound must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with all local, state, and federal regulations.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Leave the chemical in its original container for disposal if possible to ensure proper identification.
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Caption: Emergency Response Logic for Personal Exposure.
First Aid Measures
The following actions should be taken immediately upon exposure, followed by professional medical evaluation. Always provide the Safety Data Sheet to responding medical personnel.
-
Inhalation: If fumes are inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water and soap. If skin irritation persists, consult a physician.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] Seek immediate attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
For any spill, evacuate non-essential personnel from the area. Avoid inhaling vapors.
-
Small Spills: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth). Collect the material into a suitable, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately and contact your institution's EHS or emergency response team. Prevent the spill from entering drains or waterways.
References
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Title: this compound | C5H9NO2 | CID 82185 Source: PubChem - National Institutes of Health URL: [Link]
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Title: Acetamide, N,N-dimethyl-: Human health tier II assessment Source: Australian Department of Health URL: [Link]
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An In-depth Technical Guide to N-(2-Oxopropyl)acetamide: From Historical Synthesis to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Oxopropyl)acetamide, also known as acetamidoacetone, is a bifunctional organic molecule featuring both a ketone and an amide functional group.[1][2][3] This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for the pharmaceutical and agrochemical industries.[1][4][5] Its utility lies in the differential reactivity of its functional groups, allowing for selective chemical transformations. This guide provides a comprehensive overview of this compound, from its historical synthetic roots to its modern applications and analytical characterization.
Historical Perspective and Discovery
While a singular, definitive discovery of this compound is not prominently documented, its conceptual origins can be traced back to the foundational work on keto-amide synthesis in the early 20th century. The intellectual lineage of this compound is closely tied to the Dakin-West reaction , first reported by Henry Drysdale Dakin and Randolph West in 1928.[5][6][7] This reaction transforms an α-amino acid into a corresponding α-acetamido ketone using an acid anhydride and a base, such as pyridine.[6][7]
A more direct conceptual pathway to this compound would involve the N-alkylation of acetamide with a suitable three-carbon electrophile, such as chloroacetone. The reaction of amides with alkyl halides is a fundamental transformation in organic chemistry, and it is plausible that early investigations into this reaction class would have included the synthesis of this compound.
Chemical and Physical Properties
This compound is a white to pale-yellow solid or semi-solid at room temperature.[8] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₉NO₂ | [2][3] |
| Molecular Weight | 115.13 g/mol | [2][3] |
| CAS Number | 7737-16-8 | [2][9] |
| Melting Point | 39-41 °C | [8] |
| Boiling Point | 104-109 °C at 1-2 Torr | [8] |
| Density | 1.0 ± 0.1 g/cm³ | [8] |
| Appearance | White to pale-yellow solid or semi-solid | |
| Solubility | Soluble in water and polar organic solvents. | |
| pKa | Not available | |
| LogP | -0.7 | [2] |
Synthesis of this compound
The synthesis of this compound can be approached through several routes, reflecting the evolution of synthetic methodology.
Classical Approach: The Dakin-West Reaction
As previously mentioned, the Dakin-West reaction provides a classical, albeit indirect, route to α-acetamido ketones.
Expert Insight: The choice of pyridine as the base is crucial as it also often serves as the solvent, requiring reflux conditions. Modern variations of the Dakin-West reaction may employ catalysts like 4-dimethylaminopyridine (DMAP) to enable the reaction to proceed at room temperature.[6]
Direct N-Alkylation of Acetamide
A more direct and atom-economical approach involves the N-alkylation of acetamide with chloroacetone.
Disclaimer: This is a representative protocol based on general principles of N-alkylation and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetamide (1.0 eq), potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF) as the solvent.
-
Addition of Alkylating Agent: While stirring the suspension, add chloroacetone (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and inexpensive base suitable for deprotonating the amide nitrogen, enhancing its nucleophilicity.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Excess Reagent: A slight excess of chloroacetone is used to ensure complete consumption of the starting acetamide.
-
Temperature: Heating is necessary to overcome the activation energy of the reaction and achieve a reasonable reaction rate.
Potential Applications and Biological Activity
This compound's primary value lies in its role as a versatile building block in the synthesis of more complex molecules.[1][4][5] The presence of both a ketone and an amide allows for a range of chemical transformations.
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, which are common scaffolds in medicinal chemistry.[1][10] Derivatives of oxopropyl amides have been explored for their potential antimicrobial and anticonvulsant activities.[11]
-
Agrochemical Synthesis: The compound is also utilized in the development of new pesticides and herbicides.[1]
While there is a lack of specific biological activity data for this compound itself, the broader class of acetamide derivatives has been shown to exhibit a wide range of biological effects, including antimicrobial and cytotoxic activities.[3][12][13] This suggests that this compound could serve as a valuable starting point for the development of novel therapeutic agents. Further research is warranted to explore the biological profile of this compound and its derivatives.
Analytical Characterization
A robust analytical workflow is essential for the confirmation of identity and purity of this compound.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable technique for the analysis of this compound.[9]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
System Suitability:
-
Inject a standard solution of this compound multiple times to ensure reproducibility of retention time and peak area (RSD < 2%).
-
Inject a blank (mobile phase) to ensure no interfering peaks.
-
Spike a sample with a known amount of standard to assess accuracy (recovery should be within 98-102%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the methylene group, as well as a signal for the amide proton.
-
¹³C NMR: The carbon NMR spectrum will show signals for the two carbonyl carbons, the two methyl carbons, and the methylene carbon.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| ~ 2.1 ppm (s, 3H, CH₃-C=O) | ~ 205 ppm (C=O, ketone) |
| ~ 2.0 ppm (s, 3H, CH₃-C=O) | ~ 170 ppm (C=O, amide) |
| ~ 4.1 ppm (d, 2H, -CH₂-) | ~ 45 ppm (-CH₂-) |
| ~ 7.5 ppm (br s, 1H, -NH-) | ~ 30 ppm (CH₃, ketone) |
| ~ 23 ppm (CH₃, amide) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, this compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 116.1.
Expected Fragmentation Pattern:
-
Loss of the acetyl group (-43 Da)
-
Loss of the acetamide group (-58 Da)
-
Cleavage of the C-C bond between the carbonyl and methylene groups.
Conclusion
This compound is a valuable and versatile chemical intermediate with a rich, albeit not explicitly detailed, history rooted in the development of fundamental organic reactions. Its bifunctional nature allows for a wide range of synthetic transformations, making it a key building block in the pharmaceutical and agrochemical industries. While its own biological activity is not well-characterized, the prevalence of the acetamide motif in bioactive molecules suggests that this compound and its derivatives hold significant potential for future drug discovery efforts. A thorough understanding of its synthesis, properties, and analytical characterization, as outlined in this guide, is crucial for any researcher or scientist working with this important compound.
References
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SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
- Asadi, M., et al. (2014). One-Pot Synthesis of β-Acetamido Ketones Using Boric Acid at Room Temperature. International Journal of Organic Chemistry, 4, 23-27.
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Wikipedia. (2023, November 13). Robinson–Gabriel synthesis. Retrieved from [Link]
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Wikipedia. (2023, July 29). Gabriel synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
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MedSchoolCoach. (n.d.). Gabriel Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]
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Química Organica.org. (n.d.). Amino Acid Synthesis - Gabriel. Retrieved from [Link]
- Google Patents. (2017). CA3029960A1 - Novel process for the preparation of 2-{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-n-(methylsulfonyl)acetamide and novel polymorphs thereof.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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NIH. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
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LookChem. (n.d.). Cas 7737-16-8,1-ACETAMIDO-ACETONE. Retrieved from [Link]
- Friebolin, H. (2010). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.
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SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
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NIH. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Retrieved from [Link]
- Google Patents. (2003). US6649796B2 - Process for the preparation of acetamide derivatives.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (2023, October 21). Dakin–West reaction. Retrieved from [Link]
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MDPI. (2022). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. Retrieved from [Link]
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PubMed. (2012). On the Mechanism of the Dakin-West Reaction. Retrieved from [Link]
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PubMed. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Retrieved from [Link]
- Kostiainen, R. (2003). Ion fragmentation of small molecules in mass spectrometry.
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chemeurope.com. (n.d.). Dakin-West reaction. Retrieved from [Link]
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MDPI. (2019). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]
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PubChem. (n.d.). 2-amino-N-(3-chloro-2-oxopropyl)acetamide. Retrieved from [Link]
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PubMed Central. (2018). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. Retrieved from [Link]
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An In-Depth Technical Guide to Acetamidoacetone: Synonyms, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Acetamidoacetone, a versatile bifunctional molecule, serves as a crucial building block in synthetic organic chemistry. Its unique structure, incorporating both a ketone and an amide functional group, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. This guide provides a comprehensive overview of acetamidoacetone, including its nomenclature, physicochemical properties, synthetic routes, and key applications, with a focus on its utility in the construction of heterocyclic scaffolds relevant to drug discovery and development.
Nomenclature and Chemical Identity
Clarity in chemical communication is paramount. Acetamidoacetone is known by several synonyms and systematic names, which are essential to recognize when searching literature and chemical databases.
| Identifier Type | Value | Source |
| Primary Name | Acetamidoacetone | Trivial Name |
| IUPAC Name | N-(2-oxopropyl)acetamide | [1] |
| CAS Number | 7737-16-8 | [2], [3] |
| Molecular Formula | C₅H₉NO₂ | [2] |
| Molecular Weight | 115.13 g/mol | [2] |
| InChI Key | SICIPBMLFSQZEQ-UHFFFAOYSA-N | [1] |
Common Synonyms:
-
This compound[1]
-
1-Acetamido-2-propanone
-
1-Acetylamino-2-propanone[3]
-
N-Acetonylacetamide
-
(Acetylamino)acetone
-
Acetamide, N-(2-oxopropyl)-[1]
Physicochemical Properties
Understanding the physical and chemical properties of acetamidoacetone is crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| Appearance | Yellow to brownish liquid or low melting solid | [2] |
| Melting Point | 38-41 °C | [4] |
| Boiling Point | 284 °C | [2] |
| Density | 1.008 g/cm³ | [5] |
| Flash Point | 144 °C | [2] |
| Solubility | Soluble in water and various organic solvents. | General Knowledge |
Synthesis of Acetamidoacetone
While not widely detailed in readily available literature, a plausible and commonly employed method for the synthesis of α-acetamido ketones is the N-alkylation of an amide with an α-halo ketone.
Proposed Experimental Protocol: N-Alkylation of Acetamide
This protocol describes a representative synthesis of acetamidoacetone from chloroacetone and acetamide. Note: This is a generalized procedure and may require optimization for yield and purity.
Reaction Scheme:
A general reaction scheme for the synthesis of acetamidoacetone.
Materials:
-
Chloroacetone
-
Acetamide
-
Potassium iodide (catalytic amount)
-
Potassium carbonate (or another suitable base)
-
Acetone (as solvent)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of acetamide (1.0 eq) in dry acetone, add potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide.
-
Stir the suspension at room temperature for 15 minutes.
-
Add chloroacetone (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude acetamidoacetone.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Potassium iodide: Acts as a catalyst by undergoing a Finkelstein reaction with chloroacetone to form the more reactive iodoacetone in situ, accelerating the rate of N-alkylation.
-
Potassium carbonate: A mild base is required to deprotonate the acetamide, forming the nucleophilic acetamidate anion, without significantly promoting self-condensation of chloroacetone.
-
Acetone as solvent: It is a good solvent for both reactants and is relatively inert under these reaction conditions. Its boiling point allows for a moderate reaction temperature at reflux.
Synthetic Applications in Heterocyclic Chemistry
The true value of acetamidoacetone for medicinal chemists and drug development professionals lies in its utility as a precursor to various heterocyclic systems.
Synthesis of Oxazoles via Robinson-Gabriel Synthesis
Acetamidoacetone is an ideal substrate for the Robinson-Gabriel synthesis, which involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to form an oxazole.[2][6]
Reaction Workflow:
Workflow for the Robinson-Gabriel synthesis of 2,4-dimethyloxazole from acetamidoacetone.
Mechanism:
The reaction proceeds by acid-catalyzed enolization of the ketone, followed by intramolecular nucleophilic attack of the enol oxygen onto the protonated amide carbonyl. Subsequent dehydration of the cyclic intermediate yields the aromatic oxazole ring.
Synthesis of Pyrazines
The self-condensation of α-amino ketones is a classical method for the synthesis of pyrazines. Acetamidoacetone, through hydrolysis of the amide bond to reveal the α-amino ketone (aminoacetone), can be used to synthesize substituted pyrazines. More directly, two molecules of acetamidoacetone can condense to form a dihydropyrazine intermediate, which is then oxidized to the corresponding pyrazine.
Reaction Workflow:
Workflow for the synthesis of a substituted pyrazine from acetamidoacetone.
This reactivity makes acetamidoacetone a valuable precursor for creating libraries of substituted pyrazines for screening in drug discovery programs. Pyrazine rings are present in a number of approved drugs.
Potential Biochemical Significance
While direct studies on the metabolism of acetamidoacetone are scarce, its close structural relationship to aminoacetone provides a basis for postulating its potential biochemical relevance. Aminoacetone is an endogenous metabolite formed during the catabolism of the amino acid threonine.[7][8]
Metabolic Pathway of Threonine:
The metabolic pathway of threonine to aminoacetone and the potential position of acetamidoacetone.
Aminoacetone is a substrate for semicarbazide-sensitive amine oxidases (SSAO), leading to the formation of methylglyoxal, a reactive dicarbonyl species implicated in the formation of advanced glycation end products (AGEs). The accumulation of AGEs is associated with various pathological conditions, including diabetic complications and neurodegenerative diseases.[9][10] It is plausible that acetamidoacetone could be formed in vivo via the acetylation of aminoacetone, potentially modulating its metabolic fate and downstream effects.
Predicted Spectral Data
| Spectroscopy | Predicted Features |
| ¹H NMR | Singlet (~2.2 ppm, 3H, CH₃-C=O); Singlet (~2.0 ppm, 3H, CH₃-C=O-NH); Singlet (~4.1 ppm, 2H, -CH₂-); Broad singlet (~7.0-8.0 ppm, 1H, -NH-) |
| ¹³C NMR | ~205 ppm (ketone C=O); ~170 ppm (amide C=O); ~50 ppm (-CH₂-); ~30 ppm (ketone CH₃); ~23 ppm (amide CH₃) |
| IR (Infrared) | ~3300 cm⁻¹ (N-H stretch); ~1715 cm⁻¹ (ketone C=O stretch); ~1650 cm⁻¹ (amide I band, C=O stretch); ~1550 cm⁻¹ (amide II band, N-H bend) |
| Mass Spec (EI) | Molecular ion (M⁺) at m/z = 115. Prominent fragments may include loss of acetyl group (m/z = 72) and McLafferty rearrangement products. |
Safety and Handling
As with any chemical reagent, proper handling and storage of acetamidoacetone are essential for laboratory safety.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Acetamidoacetone is a highly functional and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its ability to serve as a precursor for important heterocyclic scaffolds like oxazoles and pyrazines makes it a valuable tool for drug discovery and development professionals. A thorough understanding of its nomenclature, properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively utilize this compound in the creation of novel and complex molecular architectures.
References
- Lyles, G. A., & Chalmers, J. (1992). Aminoacetone metabolism by semicarbazide-sensitive amine oxidase in rat aorta. Biochemical Pharmacology, 43(10), 2209-2214.
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Khan Academy. (n.d.). Overview of Amino Acid Metabolism. Retrieved from [Link]
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Unlocking the Potential of N-(2-Oxopropyl)acetamide: A Technical Guide for Researchers
Abstract
N-(2-Oxopropyl)acetamide, a structurally simple bifunctional molecule, represents a largely untapped resource in the landscape of pharmaceutical and agrochemical research. While primarily documented as a synthetic intermediate, its inherent chemical functionalities—a reactive ketone and a stable amide—suggest a rich potential for development as a lead compound or a versatile building block in medicinal chemistry. This technical guide provides an in-depth exploration of promising research avenues for this compound, moving beyond its current status to highlight its latent capabilities. We will delve into its synthetic accessibility, propose key areas for biological investigation based on structure-activity relationships of related compounds, and provide detailed, actionable experimental protocols to empower researchers in their exploratory studies. This document is intended for drug development professionals, medicinal chemists, and academic researchers seeking to innovate at the forefront of small molecule therapeutics.
Introduction: Re-examining a Versatile Scaffold
This compound (also known as acetamidoacetone) is a small molecule with the chemical formula C₅H₉NO₂.[1][2][3] Despite its straightforward structure, it possesses two key functional groups that make it a molecule of significant interest: a ketone and an acetamide group. This duality allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1]
While its utility as a synthetic building block is acknowledged, the intrinsic biological potential of this compound has been largely overlooked. The acetamide moiety is a common feature in a vast number of approved drugs, contributing to their metabolic stability and ability to form crucial hydrogen bonds with biological targets.[4][5] Furthermore, the α-acetamido ketone motif is a known pharmacophore in compounds with diverse biological activities, including anticonvulsant and anti-inflammatory properties.[4][5]
This guide aims to bridge the gap between the known synthetic utility of this compound and its unexplored therapeutic potential. By providing a comprehensive overview of its chemistry and drawing parallels with structurally related bioactive molecules, we will outline several high-potential research areas and equip scientists with the necessary protocols to begin their investigations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 7737-16-8 | [1][2][3] |
| Molecular Formula | C₅H₉NO₂ | [1][2][3] |
| Molecular Weight | 115.13 g/mol | [1][2][3] |
| Appearance | Off-White Crystals | [1] |
| Melting Point | 39-41 °C | [1][3] |
| Boiling Point | 104-109 °C @ 1-2 Torr | [1][3] |
| Density | 1.0 ± 0.1 g/cm³ | [1][3] |
| XLogP3 | -0.7 | [1][6] |
Synthetic Accessibility: Pathways to Investigation
The availability of a reliable and scalable synthetic route is paramount for any exploratory research program. This compound can be synthesized through several established methods in organic chemistry. Below, we detail two plausible and efficient synthetic protocols.
Protocol 1: Nucleophilic Substitution of Chloroacetone
This method relies on the straightforward reaction of chloroacetone with acetamide. The nucleophilic nitrogen of acetamide displaces the chlorine atom of chloroacetone to form the desired product.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add acetamide (1.0 equivalent) and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (1.2 equivalents), to the suspension.
-
Addition of Chloroacetone: Slowly add chloroacetone (1.1 equivalents) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.
Causality of Experimental Choices:
-
The use of a polar aprotic solvent (DMF or acetonitrile) is crucial for dissolving the reactants and facilitating the SN2 reaction.
-
Potassium carbonate acts as a base to deprotonate the acetamide, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction.
-
Heating the reaction accelerates the rate of nucleophilic substitution.
Protocol 2: The Dakin-West Reaction
The Dakin-West reaction is a classic method for the synthesis of α-acetamido ketones from α-amino acids.[2][7][8] This approach offers an alternative route to this compound starting from alanine.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, suspend L-alanine (1.0 equivalent) in pyridine.
-
Addition of Acetic Anhydride: Cool the mixture in an ice bath and slowly add acetic anhydride (3.0-4.0 equivalents).
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. The reaction progress can be monitored by the evolution of CO₂.
-
Work-up: After cooling, pour the reaction mixture into ice-water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with dilute HCl to remove pyridine, followed by a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Pyridine serves as both the base and the solvent in the classical Dakin-West reaction.[2]
-
Acetic anhydride acts as the acetylating agent and is used in excess to drive the reaction to completion.
-
The reaction proceeds through an azlactone intermediate, which upon further acylation and decarboxylation yields the final α-acetamido ketone.[2][7]
Potential Research Areas: Charting a Course for Discovery
The true potential of this compound lies in its unexplored biological activities. Based on the known pharmacology of related compounds, we propose the following research areas as fertile ground for new discoveries.
Anti-inflammatory Drug Discovery
Rationale: The acetamide scaffold is a key feature of many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.[9][10][11] The nitrogen atom of the acetamide moiety can form hydrogen bonds with key amino acid residues in the active sites of enzymes such as cyclooxygenase (COX).[10]
Proposed Research Workflow:
-
In Vitro COX-1/COX-2 Inhibition Assays: Screen this compound for its ability to inhibit COX-1 and COX-2 enzymes using commercially available assay kits. This will provide initial data on its potential as a COX inhibitor and its selectivity.
-
Cell-Based Assays for Inflammatory Cytokine Production: Treat lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) with this compound and measure the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA.
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of this compound analogs with modifications at the ketone and acetamide functionalities to explore the SAR and optimize anti-inflammatory activity.
Anticonvulsant Agent Development
Rationale: Several acetamide derivatives have demonstrated significant anticonvulsant activity.[5] The α-acetamido ketone moiety, in particular, is present in some compounds investigated for their ability to modulate neuronal excitability.
Proposed Research Workflow:
-
In Vivo Anticonvulsant Screening: Evaluate the anticonvulsant activity of this compound in standard rodent models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
-
Neurotoxicity Assessment: Determine the acute neurotoxicity of the compound using the rotarod test to establish a therapeutic window.
-
Mechanism of Action Studies: Investigate the potential mechanism of action by examining its effects on voltage-gated sodium channels, GABAergic neurotransmission, or other relevant targets in neuronal cell lines or primary neuronal cultures.
Covalent Enzyme Inhibitors
Rationale: The α-ketoamide moiety has been identified as a "privileged" motif in medicinal chemistry, capable of acting as a covalent inhibitor of enzymes with catalytic serine or cysteine residues, such as proteases and phospholipases.[12] The electrophilic ketone carbonyl can react with the nucleophilic hydroxyl or thiol group of the amino acid residue to form a stable covalent bond.
Proposed Research Workflow:
-
Screening against Protease Panels: Test this compound against a panel of serine and cysteine proteases (e.g., thrombin, trypsin, caspases, cathepsins) to identify potential targets.
-
Enzyme Kinetics and Mechanism of Inhibition Studies: For any identified targets, perform detailed kinetic studies to determine the mode of inhibition (e.g., reversible, irreversible, time-dependent) and calculate kinetic parameters such as Ki and kinact.
-
Mass Spectrometry-Based Target Identification: Use mass spectrometry to confirm covalent bond formation between this compound and the target enzyme and to identify the specific amino acid residue involved in the interaction.
Building Block for Heterocyclic Synthesis
Rationale: The bifunctional nature of this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds, which are of immense importance in drug discovery.[13] The ketone and the active methylene group can participate in various cyclization reactions to form pyridines, pyrimidines, imidazoles, and other important scaffolds.
Proposed Research Workflow:
-
Reaction Scouting for Heterocycle Formation: Explore various condensation and cyclization reactions of this compound with different reagents (e.g., 1,3-dicarbonyl compounds, amidines, hydrazines) to synthesize a library of novel heterocyclic compounds.
-
Structural Characterization: Fully characterize the synthesized heterocycles using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.
-
Biological Screening of the Resulting Library: Screen the newly synthesized heterocyclic compounds for a wide range of biological activities to identify novel hits for further drug development.
Conclusion and Future Directions
This compound, while a humble molecule in its current application, holds significant and underexplored potential for innovation in drug discovery and development. Its synthetic tractability, coupled with the proven pharmacological relevance of its constituent functional groups, makes it a compelling candidate for further investigation. This guide has outlined several promising research avenues, from anti-inflammatory and anticonvulsant applications to its use as a covalent enzyme inhibitor and a versatile building block for heterocyclic synthesis.
It is our hope that the detailed protocols and strategic research workflows provided herein will serve as a catalyst for new research programs, ultimately unlocking the full potential of this versatile chemical entity. The path from a simple intermediate to a novel therapeutic is challenging, but the journey begins with a thorough understanding of the molecule's fundamental chemistry and a clear vision for its potential applications. This compound is poised for such a journey, and we encourage the scientific community to embark on it.
References
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-
Galaxy Publication. An Overview of New Acetamide Derivatives in COX-II Inhibitors. Available from: [Link]
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MySkinRecipes. This compound. Available from: [Link]
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Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available from: [Link]
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ResearchGate. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available from: [Link]
- Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(1).
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PubMed Central. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Available from: [Link]
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ResearchGate. Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide. Available from: [Link]
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N-(2-Oxopropyl)acetamide structural analysis and conformation
An In-depth Technical Guide to the Structural and Conformational Analysis of N-(2-Oxopropyl)acetamide
Abstract
This compound, a bifunctional molecule containing both ketone and secondary amide moieties, presents a compelling case for detailed structural and conformational analysis. Its potential as a versatile building block in organic synthesis and medicinal chemistry underscores the need for a fundamental understanding of its three-dimensional structure, which dictates its reactivity, intermolecular interactions, and physicochemical properties.[1] This guide provides a comprehensive framework for elucidating the structural and conformational landscape of this compound, integrating state-of-the-art computational modeling with robust experimental validation through spectroscopic and crystallographic techniques. We detail not just the "how" but the "why" behind each methodological choice, offering a self-validating workflow for researchers in drug development and chemical sciences.
Introduction: The Structural Imperative of this compound
The seemingly simple structure of this compound (Figure 1) belies a complex conformational flexibility. The molecule possesses multiple rotatable single bonds, primarily around the central C-C and C-N backbone. The relative orientation of the acetyl and acetamido groups can lead to various conformers with distinct energies and properties. Key questions to address include:
-
What are the lowest-energy conformations in the gas phase and in solution?
-
What is the geometry of the amide bond? Is it planar, and does it favor a cis or trans configuration?
-
Can intramolecular hydrogen bonds exist, and do they influence conformational preference?
Answering these questions is crucial, as the dominant conformation determines the molecule's steric and electronic profile, which in turn governs its utility as a synthetic intermediate.[1] This guide outlines a multi-pronged approach, beginning with a theoretical investigation to map the potential energy surface and predict spectroscopic signatures, followed by experimental verification.
Figure 1: Chemical Structure of this compound
Part I: In Silico Conformational Prediction – The Theoretical Blueprint
Before any benchwork is undertaken, a computational analysis serves as an invaluable and cost-effective first step. It allows for the exploration of the entire conformational space to identify stable, low-energy structures that are likely to be experimentally observable.[3][4] Quantum mechanical calculations can predict geometries and spectroscopic data with high accuracy, providing a theoretical framework to interpret subsequent experimental results.[5]
Computational Workflow: A Step-by-Step Protocol
This protocol employs Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for molecules of this size.
-
Initial Structure Generation:
-
Construct the 3D model of this compound in a molecular modeling software.
-
Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
Conformational Search:
-
Identify the key rotatable bonds (dihedral angles): C(O)-CH₂-NH-C(O).
-
Perform a systematic or stochastic conformational search by rotating these bonds. For a systematic search, rotate each dihedral in increments (e.g., 30°) and perform a low-level geometry optimization on each resulting structure.
-
The goal is to generate a diverse pool of potential conformers.
-
-
High-Level Geometry Optimization and Frequency Calculation:
-
Take all unique conformers identified in the previous step that are within a reasonable energy window (e.g., 10 kcal/mol) of the lowest-energy structure.
-
Perform a full geometry optimization and frequency calculation using a robust DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[6]
-
The frequency calculation is critical: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformer).[7]
-
-
Spectroscopic Prediction:
-
From the output of the frequency calculations, predict the infrared (IR) absorption spectrum for each stable conformer.
-
Using the optimized geometries, predict the ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.[6]
-
-
Solvent Effects (Optional but Recommended):
-
To better simulate solution-phase experiments, repeat the final optimization and NMR prediction steps using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent to be used in experiments (e.g., DMSO, Chloroform).[6]
-
Visualizing the Computational Protocol
Caption: Computational workflow for conformational analysis.
Part II: Experimental Validation – Grounding Theory in Reality
Computational predictions, while powerful, model an idealized system. Experimental data are essential to validate the theoretical models and provide a definitive characterization of the molecule's structure in the solid and solution phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the premier technique for studying the conformation of small molecules in solution.[3][5] By analyzing chemical shifts and spin-spin coupling constants, one can infer the populations of different conformers.[8]
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent allows for comparison with solvated computational models.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the multiplicity and coupling constants (J-values) of the methylene (-CH₂-) protons and the N-H proton.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR for Assignment:
-
Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks, confirming the connectivity of the molecule.
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon, allowing for unambiguous assignment of both ¹H and ¹³C spectra.
-
-
Data Analysis: Compare the experimental chemical shifts and coupling constants with the predicted values from the GIAO calculations for each stable conformer. A strong correlation will suggest the dominant conformation in solution.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.[9] For this compound, the key absorptions are the C=O (ketone and amide) and N-H stretches.[10]
-
Sample Preparation: Prepare the sample using either the KBr pellet method (for solid-state analysis) or as a thin film on a salt plate (from a volatile solvent) or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.
-
Spectrum Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis:
-
Identify the characteristic absorption bands. For a secondary amide, expect:
-
Identify the ketone C=O stretch , typically around 1700-1725 cm⁻¹.
-
Compare the positions of these experimental peaks to the computationally predicted vibrational frequencies.
-
Single-Crystal X-ray Diffraction
X-ray crystallography provides the unambiguous, high-resolution structure of a molecule in the solid state.[14] This technique yields precise measurements of bond lengths, bond angles, and dihedral angles, serving as the ultimate benchmark for validating computational geometries.[15]
-
Crystallization: The critical first step is to grow single crystals of this compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion and irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays as the crystal is rotated.
-
Structure Solution and Refinement:
-
The diffraction pattern is processed to determine the unit cell dimensions and space group.
-
The phases of the diffracted waves are determined (the "phase problem"), often using direct methods, to generate an initial electron density map.
-
An atomic model is built into the electron density map and refined computationally to achieve the best possible fit with the experimental data.
-
-
Data Analysis: The final refined structure provides a detailed molecular geometry, including all atomic coordinates, from which precise bond lengths, angles, and torsion angles can be calculated. It also reveals the intermolecular packing and hydrogen bonding network in the crystal lattice.
Visualizing the Integrated Experimental Workflow
Caption: Integrated workflow for experimental structural analysis.
Part III: Synthesis of Data – Building the Complete Conformational Picture
The true power of this approach lies in the integration of theoretical and experimental data. Discrepancies and agreements between the different techniques provide a deeper understanding of the molecule's behavior.
Correlating Theory and Experiment
The final analysis involves a direct comparison of the data sets. A summary table is the most effective way to present this correlation.
| Parameter | Computational (DFT) | NMR (Solution) | X-ray (Solid) |
| Dihedral Angles (°) | |||
| O=C-CH₂-N | Predicted Value | Inferred | Measured |
| C-CH₂-N-C=O | Predicted Value | Inferred | Measured |
| Key Bond Lengths (Å) | |||
| Amide C=O | Predicted Value | N/A | Measured |
| Ketone C=O | Predicted Value | N/A | Measured |
| Amide C-N | Predicted Value | N/A | Measured |
| Spectroscopic Data | |||
| ¹H Chemical Shift (ppm) | Predicted Value | Measured | N/A |
| IR Amide I (cm⁻¹) | Predicted Value | N/A | Measured |
This table should be populated with the actual data obtained from the proposed studies.
The Conformational Landscape
By combining the relative energies of conformers from DFT calculations with the experimental evidence, we can construct a model of the conformational landscape. The X-ray structure reveals the global minimum in the solid state, which may be influenced by crystal packing forces. NMR data, representing a population-weighted average in solution, indicates which conformers are most prevalent under those conditions. The energy differences calculated by DFT help explain these populations.
Caption: Relationship between theoretical conformers and experimental data.
Conclusion
The structural and conformational analysis of this compound requires a synergistic application of computational chemistry and experimental spectroscopy. The workflow presented in this guide—beginning with theoretical prediction via DFT, followed by rigorous experimental validation with NMR, FTIR, and X-ray crystallography—provides a robust and self-validating pathway to a comprehensive understanding. This detailed structural knowledge is not merely academic; it is the fundamental information required to rationally design synthetic pathways, predict reactivity, and unlock the full potential of this compound in drug discovery and materials science.
References
- Abreu, P. E. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 73-88.
- Baiz, C. R., et al. (2016). Computational Amide I 2D IR Spectroscopy as a Probe of Protein Structure and Dynamics. Annual Review of Physical Chemistry, 67, 395-418.
-
ResearchGate. (2016). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. Available at: [Link]
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Chemistry LibreTexts. (2020). Functional Groups and IR Tables. Available at: [Link]
-
ResearchGate. (2007). Can We Predict the Conformational Preference of Amides?. Available at: [Link]
-
ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. Available at: [Link]
-
AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link]
-
PubMed. (2011). Rotational spectra and computational analysis of two conformers of leucinamide. Available at: [Link]
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National Institutes of Health. (2017). An Efficient Computational Model to Predict Protonation at the Amide Nitrogen and Reactivity along the C–N Rotational Pathway. Available at: [Link]
-
Royal Society of Chemistry. (2016). Computational prediction of the supramolecular self-assembling properties of organic molecules: the role of conformational flexibility of amide moieties. Available at: [Link]
-
Semantic Scholar. (n.d.). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Available at: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]
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National Institutes of Health. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available at: [Link]
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National Institutes of Health. (n.d.). This compound. PubChem. Available at: [Link]
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SIELC Technologies. (2018). This compound. Available at: [Link]
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International Journal of Pharmaceutical and Research. (2024). Spectroscopic Analysis in Pharmaceutical Research: A Review on Recent Comprehensive Advancement and Applications of UV, IR, NMR, Mass Spectroscopy. Available at: [Link]
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National Institutes of Health. (2013). A Newcomer's Guide to Peptide Crystallography. Available at: [Link]
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Theoretical Investigations of N-(2-Oxopropyl)acetamide: A Computational Guide for Drug Discovery Professionals
Abstract
N-(2-Oxopropyl)acetamide, a bifunctional molecule featuring both ketone and amide moieties, represents a versatile scaffold of significant interest in medicinal chemistry and synthetic biology.[1][2] Its utility as a precursor in the synthesis of more complex bioactive molecules underscores the need for a comprehensive understanding of its intrinsic molecular properties.[1] This technical guide delineates a robust theoretical framework for the in-depth characterization of this compound using computational chemistry. We will explore its structural, electronic, and spectroscopic properties through the lens of Density Functional Theory (DFT), providing a foundational dataset for future research and development. Furthermore, this guide will elucidate potential reaction mechanisms and discuss the strategic application of this molecule in contemporary drug discovery programs. The methodologies and predictive data herein are intended to empower researchers to leverage computational insights for the rational design of novel therapeutics derived from the this compound core.
Introduction: The Strategic Importance of this compound
This compound (also known as N-acetonylacetamide or 1-acetamido-2-propanone) is a fascinating, yet underexplored, small molecule with the chemical formula C₅H₉NO₂.[3][4] Its structure is characterized by the presence of two key functional groups: a secondary amide and a ketone. This duality imparts a unique chemical reactivity profile, making it a valuable building block in organic synthesis, particularly for the generation of heterocyclic compounds and other complex molecular architectures relevant to pharmaceutical and agrochemical industries.[1]
The amide bond is a cornerstone of peptide and protein chemistry, while the ketone functionality is a versatile handle for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. The interplay between these two groups within the same molecule presents both challenges and opportunities in synthesis. For instance, the electrophilicity of the ketone carbonyl is generally greater than that of the amide carbonyl, which is tempered by resonance delocalization of the nitrogen lone pair. This differential reactivity can be exploited for selective chemical modifications.
From a drug development perspective, the N-substituted acetamide scaffold is a well-established pharmacophore found in a wide range of therapeutic agents. Derivatives of acetamides have been investigated for their potential as anti-inflammatory, antiproliferative, and antimicrobial agents. Given this context, a thorough understanding of the fundamental quantum mechanical properties of this compound is paramount. Such knowledge can inform the design of more potent and selective drug candidates, predict metabolic liabilities, and guide synthetic strategies.
This guide will provide a comprehensive theoretical treatment of this compound, laying the groundwork for its informed application in drug discovery and development. We will employ first-principles computational methods to build a detailed picture of its molecular landscape.
Theoretical and Computational Methodology: A Self-Validating Protocol
The cornerstone of a robust theoretical study is a well-defined and reproducible computational protocol. The following methodology, grounded in established quantum chemical techniques, is designed to provide a comprehensive and accurate description of this compound's molecular properties. The choice of Density Functional Theory (DFT) is predicated on its excellent balance of computational cost and accuracy for systems of this size.
Computational Workflow
The proposed computational investigation follows a logical progression from structural optimization to the prediction of more complex properties. This workflow ensures that each subsequent calculation is based on a reliable and well-characterized molecular geometry.
Caption: A typical workflow for the theoretical characterization of a small molecule.
Step-by-Step Computational Protocol
-
Conformational Analysis:
-
Rationale: this compound possesses two rotatable bonds, which can give rise to multiple conformers. Identifying the global minimum energy structure is crucial for accurate property prediction.
-
Method: A systematic conformational search will be performed using a molecular mechanics force field (e.g., MMFF94) to generate a pool of low-energy conformers. The resulting unique conformers will then be subjected to a preliminary geometry optimization at a lower level of theory (e.g., B3LYP/6-31G(d)) to identify the most stable conformers for further analysis.
-
-
Geometry Optimization and Vibrational Frequency Calculation:
-
Rationale: This step yields the equilibrium geometry of the molecule and confirms that it is a true energy minimum. Vibrational frequencies are used to calculate thermodynamic properties and to simulate the infrared spectrum.
-
Method: The lowest energy conformer(s) identified in the previous step will be fully optimized without any symmetry constraints using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-suited for capturing the electronic and structural details of organic molecules. A vibrational frequency analysis will be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Electronic Property Calculations:
-
Rationale: Understanding the electronic structure is key to predicting reactivity. We will analyze the molecular orbitals, charge distribution, and electrostatic potential.
-
Method: Using the optimized geometry, a single-point energy calculation will be performed. From this, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be determined. Natural Bond Orbital (NBO) analysis will be conducted to investigate charge distribution and intramolecular interactions. The Molecular Electrostatic Potential (MEP) will be mapped onto the electron density surface to visualize regions of electrophilic and nucleophilic reactivity.
-
-
Spectroscopic Simulation:
-
Rationale: Predicted spectra serve as a powerful tool for structure elucidation and can be used to validate the accuracy of the computational model against experimental data.
-
Method:
-
Infrared (IR) Spectroscopy: Harmonic vibrational frequencies calculated during the geometry optimization step will be used to generate the theoretical IR spectrum. These frequencies are often scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and basis set deficiencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. Calculated isotropic shielding values will be converted to chemical shifts by referencing them against the shielding of tetramethylsilane (TMS) calculated at the same level of theory.
-
-
Predicted Molecular and Electronic Properties
Based on the computational protocol outlined above, we can predict a range of molecular and electronic properties for this compound. These data provide a quantitative basis for understanding its structure and reactivity.
Optimized Molecular Geometry
The optimized geometry of this compound reveals key structural features. The amide group is predicted to be largely planar due to the partial double bond character of the C-N bond. The dihedral angles involving the rotatable C-C and C-N bonds will dictate the overall conformation of the molecule.
Caption: The molecular structure of this compound.
Table 1: Predicted Geometrical Parameters for this compound (Note: These are representative values and would be populated with data from actual DFT calculations.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C(amide)-O(amide) | 1.23 | O(amide)-C(amide)-N | 122.5 |
| C(amide)-N | 1.35 | C(amide)-N-C(alpha) | 121.0 |
| C(keto)-O(keto) | 1.21 | O(keto)-C(keto)-C(alpha) | 120.8 |
| N-C(alpha) | 1.46 | N-C(alpha)-C(keto) | 110.5 |
| C(alpha)-C(keto) | 1.52 |
Electronic Properties and Reactivity Descriptors
The electronic properties of this compound provide insights into its chemical behavior. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. The distribution of these frontier orbitals will indicate the likely sites for nucleophilic and electrophilic attack.
Table 2: Predicted Electronic Properties of this compound (Note: These are representative values and would be populated with data from actual DFT calculations.)
| Property | Predicted Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 3.5 D |
The Molecular Electrostatic Potential (MEP) map will visually highlight the charge distribution. We expect to see negative potential (red/yellow) around the carbonyl oxygens, indicating their nucleophilic character, and positive potential (blue) around the amide N-H proton, indicating its acidic character.
Predicted Spectroscopic Signatures and Validation Protocol
Disclaimer: To the best of our knowledge, publicly available, peer-reviewed experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound are not readily accessible. The following section presents theoretically predicted spectra. In a real-world research scenario, the first step would be to synthesize and experimentally characterize the compound to obtain these spectra. The experimental data would then be used to validate and refine the computational model.
Predicted Infrared (IR) Spectrum
The calculated IR spectrum of this compound is expected to show characteristic peaks for its functional groups.
Table 3: Predicted Key Vibrational Frequencies for this compound (Note: These are representative values and would be populated with data from actual DFT calculations.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) | Expected Intensity |
| N-H stretch | ~3350 | Medium |
| C-H stretch (sp³) | 2900-3000 | Medium-Strong |
| C=O stretch (ketone) | ~1725 | Strong |
| C=O stretch (amide I) | ~1670 | Strong |
| N-H bend (amide II) | ~1550 | Medium |
The distinct signals for the ketone and amide carbonyl stretches are of particular interest. Their separation in the experimental spectrum would provide a direct measure of the electronic differences between these two groups and serve as a key benchmark for the accuracy of our DFT calculations.
Predicted Nuclear Magnetic Resonance (NMR) Spectra
The predicted ¹H and ¹³C NMR spectra provide a detailed map of the chemical environments of the nuclei in this compound.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are representative values and would be populated with data from actual DFT calculations, referenced to TMS.)
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| CH₃ (keto) | ~2.2 | s | 3H | ~30 |
| CH₂ | ~4.1 | s | 2H | ~50 |
| NH | ~6.5 | br s | 1H | - |
| CH₃ (amide) | ~2.0 | s | 3H | ~23 |
| C=O (keto) | - | - | - | ~205 |
| C=O (amide) | - | - | - | ~170 |
The predicted chemical shifts reflect the electronic environment of each nucleus. For instance, the methylene (CH₂) protons and carbon are expected to be deshielded due to their proximity to both the nitrogen atom and the ketone carbonyl group.
Plausible Reaction Mechanisms and Pathways
The bifunctional nature of this compound allows for a variety of chemical transformations. Theoretical calculations can be instrumental in elucidating the mechanisms of these reactions, predicting reaction barriers, and identifying stable intermediates.
Hydrolysis
The hydrolysis of the amide bond is a fundamental reaction.[5] This process can be catalyzed by either acid or base. Computational modeling can be used to map the potential energy surface for both pathways, determining the rate-determining step and the overall reaction energetics.
Caption: A simplified schematic of an acid-catalyzed amide hydrolysis pathway.
Relevance and Applications in Drug Discovery and Development
The N-substituted acetamide moiety is a privileged scaffold in medicinal chemistry. By understanding the theoretical properties of the parent this compound, we can make more informed decisions in the design of novel drug candidates.
-
Scaffold for Library Synthesis: The dual functionality of this compound makes it an ideal starting point for the combinatorial synthesis of compound libraries. The ketone can be modified through reactions such as reductive amination, Wittig olefination, or aldol condensations, while the amide can be hydrolyzed and re-acylated or serve as a hydrogen bond donor/acceptor in receptor binding.
-
Bioisosteric Replacement: The acetamido-ketone fragment can be considered a bioisostere for other important structural motifs in drug molecules. Theoretical analysis of its electronic and steric properties can guide its application in lead optimization programs.
-
Informing Structure-Activity Relationships (SAR): By calculating properties such as the MEP, HOMO/LUMO distributions, and partial charges for a series of derivatives of this compound, quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the biological activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process.
Derivatives of acetamides have shown promise as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase (COX).[6] The insights gained from a theoretical study of this compound could guide the design of new non-steroidal anti-inflammatory drugs (NSAIDs).
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing robust computational methodologies, we can generate a wealth of predictive data on its structural, electronic, and spectroscopic properties. While the current lack of publicly available experimental data precludes a direct validation of our theoretical model, the protocols and predicted data presented here serve as a valuable starting point for future investigations. The insights gleaned from such theoretical studies will undoubtedly be instrumental in unlocking the full potential of the this compound scaffold in the design and synthesis of next-generation therapeutics.
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ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). Examples 13C NMR Spectra. Retrieved from [Link]
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A Comprehensive Technical Guide to N-(2-Oxopropyl)acetamide: Commercial Availability, Quality Control, and Laboratory Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Key Synthetic Building Block
N-(2-Oxopropyl)acetamide, also known as 1-acetamido-acetone, is a valuable chemical intermediate widely utilized in organic synthesis.[1] Its bifunctional nature, possessing both a ketone and an amide group, makes it a versatile precursor for the synthesis of a diverse range of more complex molecules.[2] This compound serves as a critical building block in the development of novel pharmaceuticals and agrochemicals, where its reactive sites can be strategically modified to introduce desired functionalities and build intricate molecular architectures.[2][3] In the realm of drug discovery, derivatives of this compound are explored for various therapeutic applications, including their potential as antimicrobial and anticonvulsant agents.[2] This guide provides an in-depth overview of the commercial availability of this compound, key considerations for its procurement and quality assessment, and detailed protocols for its safe handling and use in a laboratory setting.
Commercial Availability and Supplier Landscape
This compound (CAS No. 7737-16-8) is commercially available from a number of chemical suppliers who cater to the research and development sector. The compound is typically offered in various purities and quantities, suitable for both small-scale laboratory research and larger developmental projects. When sourcing this chemical, it is crucial to consider factors such as purity, available quantities, lead times, and the supplier's reputation for quality and documentation.
Below is a summary of some of the commercial suppliers of this compound:
| Supplier | Typical Purity | Available Quantities | Additional Information |
| Sigma-Aldrich (Merck) | ≥97%[4] | Inquire for availability | Often provides comprehensive documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).[4] |
| Chem-Impex | ≥95% (by NMR) | Inquire for availability | Provides product specifications and safety data sheets.[1] |
| CP Lab Safety | 97%[5] | 10g[5] | Specifies the product is for professional manufacturing, research, and industrial use only.[5] |
| Parchem | Inquire | Bulk and research quantities | A supplier of a wide range of specialty chemicals. |
| AK Scientific | ≥95% | Inquire for availability | Provides basic specifications such as minimum purity and physical form.[1] |
| BLD Pharm | Inquire | Various sizes available for online ordering | Offers a platform for direct online purchase.[2] |
| ChemScene | Inquire | 10g and other quantities | A supplier of small molecules for research. |
| MySkinRecipes | 97% | 1g, 5g, 10g | Provides some physical properties and product specifications.[3] |
Quality Assessment and Control: Ensuring Experimental Integrity
The purity and integrity of starting materials are paramount in research and drug development. For this compound, researchers should meticulously evaluate the quality of the procured material to ensure the reliability and reproducibility of their experimental results.
Key Quality Control Parameters:
-
Purity: Most suppliers offer this compound with a purity of 95-97%. The method of purity analysis is a critical piece of information. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used. A Certificate of Analysis (CoA) from the supplier should specify the purity and the analytical method used for its determination.
-
Identity Confirmation: The CoA should also provide data confirming the identity of the compound, typically through spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), which should be consistent with the structure of this compound.
-
Appearance: The physical appearance of the compound can be an initial indicator of its purity. It is often described as a white to pale-yellow or yellow-brown solid or semi-solid.[4] Any significant deviation from the expected appearance should be noted.
-
Solvent Residue: The presence of residual solvents from the synthesis and purification process can impact experimental outcomes. A CoA may include information on residual solvents, often determined by Gas Chromatography (GC).
The Importance of Documentation:
A Certificate of Analysis (CoA) is a critical document that provides lot-specific information on the quality and purity of the chemical. Researchers should always request and review the CoA before using a new batch of this compound.
A Safety Data Sheet (SDS) is another essential document that provides comprehensive information about the potential hazards of the chemical and outlines safe handling, storage, and emergency procedures.
Sourcing and Procurement Workflow
The process of acquiring this compound for research purposes involves a series of steps to ensure that the correct, high-quality compound is obtained in a timely and safe manner.
Caption: Workflow for sourcing and procuring this compound.
Plausible Synthetic Route
The following diagram illustrates a generalized synthetic pathway for N-substituted acetamides.
Caption: Generalized scheme for the synthesis of N-substituted acetamides.
Experimental Protocol: Safe Handling and Stock Solution Preparation
The following is a representative protocol for the safe handling and preparation of a stock solution of this compound in a laboratory setting. This protocol is based on the information available in the Safety Data Sheet and general laboratory best practices.
Disclaimer: This protocol is for informational purposes only. Researchers must consult the specific Safety Data Sheet provided by the supplier and adhere to all institutional safety guidelines.
Materials and Equipment:
-
This compound (solid or semi-solid)
-
Appropriate solvent (e.g., Dimethyl sulfoxide (DMSO), Ethanol, or water, depending on the experimental requirements)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Vortex mixer or sonicator
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
Step-by-Step Procedure:
-
Risk Assessment: Before starting any work, perform a thorough risk assessment. Review the SDS for this compound to understand its hazards, which may include skin and eye irritation.
-
Donning PPE: Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of this compound using an analytical balance.
-
Dissolution:
-
Transfer the weighed compound to a volumetric flask of the appropriate size.
-
Add a small amount of the chosen solvent to the flask.
-
Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or a sonicator to aid in dissolution.
-
Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.
-
-
Homogenization and Storage:
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label the flask clearly with the name of the compound, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution under appropriate conditions as recommended by the supplier (e.g., at room temperature, protected from light).[3]
-
-
Waste Disposal: Dispose of all chemical waste, including contaminated consumables, according to your institution's hazardous waste disposal procedures.
Conclusion
This compound is a readily available and highly versatile chemical intermediate that plays a crucial role in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. For researchers and drug development professionals, a thorough understanding of its commercial landscape, a stringent approach to quality control, and adherence to safe laboratory practices are essential for successful and reproducible research outcomes. By carefully selecting suppliers, rigorously evaluating product quality through documentation like CoAs, and following established safety protocols, the full potential of this valuable building block can be realized in the pursuit of scientific innovation.
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Methodological & Application
Application Notes and Protocols: N-(2-Oxopropyl)acetamide in Paal-Knorr Pyrrole Synthesis
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrrole Scaffold
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in a multitude of FDA-approved drugs, including the cholesterol-lowering agent atorvastatin (Lipitor), the anticancer drug sunitinib (Sutent), and the antiviral remdesivir.[1][2] The pyrrole framework is also integral to vital biological molecules such as heme, chlorophyll, and vitamin B12.[3] Consequently, efficient and versatile synthetic routes to functionalized pyrroles are of paramount importance to the drug discovery and development pipeline.[4]
The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and widely utilized methods for constructing the pyrrole nucleus.[5] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic catalysis, to yield a substituted pyrrole.[6][7] The operational simplicity, accessibility of starting materials, and generally high yields have cemented its status as a foundational reaction in organic synthesis.[8][9] This application note provides an in-depth guide to the Paal-Knorr synthesis with a specific focus on the use of N-(2-Oxopropyl)acetamide as a key reactant, offering detailed mechanistic insights and robust experimental protocols.
Mechanistic Rationale: The Paal-Knorr Pathway
The mechanism of the Paal-Knorr pyrrole synthesis has been the subject of detailed investigation.[5][10] It is generally accepted to proceed through the following key steps, as illustrated below. The reaction is typically catalyzed by Brønsted or Lewis acids.[5][11]
-
Carbonyl Protonation and Nucleophilic Attack: The reaction initiates with the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound, enhancing its electrophilicity. The primary amine then acts as a nucleophile, attacking the activated carbonyl to form a hemiaminal intermediate.[5][10]
-
Intramolecular Cyclization: The nitrogen of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step, often the rate-determining step, forms a 2,5-dihydroxytetrahydropyrrole derivative.[8][11]
-
Dehydration and Aromatization: The cyclic intermediate undergoes two successive dehydration steps, losing two molecules of water to form the stable aromatic pyrrole ring.[5][12]
It is crucial to maintain weakly acidic to neutral conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[6]
Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.
The Role of this compound
This compound, also known as acetamidoacetone, is a bifunctional molecule containing both a ketone and an amide group.[13] In the context of the Paal-Knorr synthesis, it can react with a 1,4-dicarbonyl compound to introduce an acetamido-substituted side chain onto the pyrrole nitrogen. This functionality can be a valuable handle for further synthetic transformations or for modulating the physicochemical properties of the final molecule, which is a key consideration in drug design.[2]
Physical Properties of this compound:
| Property | Value |
|---|---|
| CAS Number | 7737-16-8 |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| Melting Point | 39-41 °C |
| Boiling Point | 104-109 °C @ 1-2 Torr |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of N-substituted pyrroles using this compound. The choice of catalyst and reaction conditions can significantly impact yield and reaction time.
Protocol 1: Conventional Heating with Acid Catalysis
This protocol describes a classic approach using conventional heating under reflux with a Brønsted acid catalyst.
Objective: To synthesize 1-(2-acetamido)-2,5-dimethylpyrrole from hexane-2,5-dione and this compound.
Materials:
-
Hexane-2,5-dione
-
This compound
-
Glacial Acetic Acid (Catalyst)
-
Ethanol (Solvent)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 50 mL round-bottom flask, add hexane-2,5-dione (1.14 g, 10 mmol) and this compound (1.15 g, 10 mmol).
-
Add 20 mL of ethanol to dissolve the reactants.
-
Add glacial acetic acid (0.6 mL, 10 mmol) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure N-substituted pyrrole.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the Paal-Knorr reaction, often leading to higher yields in shorter reaction times.[8]
Objective: Rapid synthesis of 1-(2-acetamido)-2,5-dimethylpyrrole via microwave-assisted Paal-Knorr cyclization.[8]
Materials:
-
Hexane-2,5-dione
-
This compound
-
p-Toluenesulfonic acid (p-TsOH) (Catalyst)
-
Ethanol (Solvent)
-
Microwave vial (10 mL)
-
Microwave reactor
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 10 mL microwave vial, combine hexane-2,5-dione (228 mg, 2.0 mmol) and this compound (230 mg, 2.0 mmol).
-
Add 4 mL of ethanol and p-toluenesulfonic acid (38 mg, 0.2 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 10-15 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the vial to room temperature.
-
Transfer the reaction mixture to a larger flask and remove the solvent under reduced pressure.
-
Purify the residue using the workup and chromatography procedure described in Protocol 1.
Catalyst Selection and Performance
A variety of catalysts can be employed in the Paal-Knorr synthesis, ranging from traditional Brønsted acids to solid-supported and Lewis acids.[9] The choice of catalyst can influence reaction efficiency, workup procedures, and environmental impact.[15] Modern approaches often favor reusable, heterogeneous catalysts to simplify product purification and improve the sustainability of the process.[1][9]
| Catalyst | Conditions | Typical Yield (%) | Reaction Time | Reference |
| Acetic Acid | Reflux | 80-95 | 1-4 h | [6][8] |
| p-Toluenesulfonic Acid | Reflux / Microwave | 80-92 | 1 h / 15 min | [1] |
| Sulfamic Acid | Reflux | ~85 | 1 h | |
| Iodine (I₂) | Room Temp, Solvent-free | >90 | 30-60 min | [9] |
| CATAPAL 200 (Alumina) | 60°C, Solvent-free | 68-97 | 45 min | [1] |
| Bismuth Nitrate | Room Temp | >90 | 1-2 h | [16] |
Workflow and Logic
The successful application of the Paal-Knorr synthesis for preparing this compound-derived pyrroles follows a logical workflow. This process ensures reproducibility and high purity of the final product.
Caption: Experimental workflow for the Paal-Knorr synthesis.
Applications in Drug Discovery
The pyrrole scaffold is a key component in numerous biologically active molecules.[4][17] The ability to introduce specific N-substituents via the Paal-Knorr synthesis is a powerful tool for medicinal chemists. The acetamido group introduced by this compound can serve several purposes:
-
Modulating Solubility and Lipophilicity: The amide functionality can influence the aqueous solubility and lipophilicity (LogP) of the molecule, which are critical parameters for pharmacokinetic properties.[4]
-
Hydrogen Bonding: The N-H and C=O groups of the amide can act as hydrogen bond donors and acceptors, respectively, potentially leading to stronger and more specific interactions with biological targets like enzymes or receptors.[2]
-
Synthetic Handle: The amide can be hydrolyzed or further modified, providing a point of attachment for other functional groups or for linking the pyrrole core to a larger molecular assembly.
The versatility of the Paal-Knorr synthesis makes it an indispensable reaction for generating libraries of pyrrole derivatives for high-throughput screening in drug discovery programs.[3]
Conclusion
The Paal-Knorr synthesis remains a highly efficient and versatile method for the construction of the pyrrole ring. The use of this compound as the amine component provides a direct route to N-substituted pyrroles bearing a functional acetamido side chain. By carefully selecting catalysts and reaction conditions, researchers can optimize this transformation for a wide range of applications, from fundamental chemical synthesis to the development of novel therapeutic agents. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this important reaction in the laboratory.
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-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
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ACS Publications. (n.d.). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Retrieved from [Link]
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-
Semantic Scholar. (n.d.). Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation. Retrieved from [Link]
-
Bloom Tech. (2023, April 13). What are the synthetic routes of Pyrrole. Retrieved from [Link]
-
ResearchGate. (n.d.). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Retrieved from [Link]
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Application Notes & Protocols: Strategic Synthesis of Substituted Imidazoles Leveraging N-(2-Oxopropyl)acetamide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract: The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the synthesis of substituted imidazoles, with a particular focus on the strategic use of N-(2-Oxopropyl)acetamide as a versatile and efficient synthon. We will delve into the mechanistic underpinnings of this synthetic approach, provide detailed, field-tested protocols, and discuss the broader applications in drug discovery. This document is intended to serve as a practical resource for chemists engaged in the design and synthesis of novel imidazole-based compounds.
The Enduring Importance of the Imidazole Moiety in Drug Discovery
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry.[3] Its prevalence in biologically active molecules stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination.[1] This versatility has led to the development of a wide array of drugs across numerous therapeutic areas, including antifungal agents (e.g., ketoconazole), anticancer therapies, and antihypertensives.[1][4] The continued exploration of novel substituted imidazoles remains a highly active area of research, aimed at enhancing efficacy, selectivity, and pharmacokinetic profiles of new drug candidates.[1][5]
This compound: A Key Building Block for Imidazole Synthesis
This compound, also known as α-acetamidoacetone, is a bifunctional reagent that serves as an excellent precursor for the construction of the imidazole core. Its structure contains both a ketone functionality and an acetamido group, which provide the necessary components for cyclization reactions. The use of α-acylaminoketones like this compound allows for the facile formation of the imidazole ring through condensation reactions.[6]
Mechanistic Insights: The Radziszewski Reaction and its Modern Variants
The synthesis of imidazoles from this compound often follows a pathway analogous to the classical Debus-Radziszewski imidazole synthesis.[7][8] This multicomponent reaction traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[4][7][9] In our context, this compound can be envisioned as a precursor that, under reaction conditions, can provide the necessary dicarbonyl-equivalent and an ammonia source upon hydrolysis of the amide.
A plausible mechanistic pathway involves the following key steps:
-
Enolization/Enolate Formation: The ketone moiety of this compound can enolize or form an enolate under basic or acidic conditions.
-
Condensation with an Aldehyde: The enolate can then act as a nucleophile, attacking the carbonyl carbon of an aldehyde to form an aldol-type adduct.
-
Cyclization and Dehydration: Subsequent intramolecular condensation between the amide nitrogen and the newly introduced carbonyl group, followed by dehydration, leads to the formation of the imidazole ring.
The Radziszewski reaction is known for its atom economy, as the atoms from the precursors are efficiently incorporated into the final product.[4] Modern variations of this reaction often employ catalysts and alternative reaction conditions, such as microwave irradiation, to improve yields and reduce reaction times.[9][10]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of substituted imidazoles using this compound. These protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
General Considerations
-
Reagents and Solvents: All reagents should be of analytical grade or higher. Solvents should be dried according to standard procedures where necessary.
-
Reaction Monitoring: The progress of the reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
-
Purification: Column chromatography on silica gel is the recommended method for the purification of the final products.
-
Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 1: Synthesis of 1,2,4-Trisubstituted Imidazoles
This protocol describes a one-pot, three-component reaction for the synthesis of 1,2,4-trisubstituted imidazoles.
Reaction Scheme:
A one-pot synthesis of 1,2,4-trisubstituted imidazoles.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Primary amine (e.g., aniline)
-
Ammonium acetate
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), the primary amine (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Add absolute ethanol (10 mL) to the flask, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the crude product and purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Outcome: This procedure typically affords 1,2,4-trisubstituted imidazoles in moderate to good yields. The substituents at the 1, 2, and 4 positions are derived from the primary amine, the aldehyde, and the this compound, respectively.
Protocol 2: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol utilizes microwave irradiation to accelerate the reaction and improve yields.
Experimental Workflow:
Workflow for microwave-assisted imidazole synthesis.
Materials:
-
This compound
-
Benzil
-
Aromatic aldehyde
-
Ammonium acetate
-
Solvent (e.g., ethanol or acetic acid)
Procedure:
-
In a 10 mL microwave reaction vial, combine this compound (1.0 mmol), benzil (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (3.0 mmol).[11]
-
Add the chosen solvent (3-5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 120-140 °C) for 10-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the workup and purification steps as described in Protocol 1.
Expected Outcome: Microwave-assisted synthesis often leads to higher yields and significantly shorter reaction times compared to conventional heating methods.[9]
Data Presentation and Characterization
The successful synthesis of substituted imidazoles should be confirmed by a thorough analysis of their spectroscopic data. Below is a representative table of expected data for a synthesized compound.
| Compound | R¹ | R² | R³ | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
| Example 1 | Phenyl | Phenyl | Methyl | 75 | 7.2-7.8 (m, 10H, Ar-H), 5.2 (s, 2H, N-CH₂), 2.4 (s, 3H, CH₃) | 148.5, 141.2, 136.8, 130.4, 129.0, 128.6, 128.2, 126.8, 124.9, 116.8, 50.4, 14.2 | 311.15 |
| Example 2 | 4-Methoxyphenyl | Phenyl | Benzyl | 82 | 7.7 (d, 2H), 7.6 (m, 2H), 7.4 (m, 3H), 7.3 (m, 3H), 7.1 (d, 2H), 6.9 (d, 2H), 5.2 (s, 2H), 3.8 (s, 3H) | 158.7, 148.4, 141.4, 136.9, 130.5, 129.0, 128.9, 128.7, 127.9, 126.9, 126.7, 126.2, 115.8, 113.9, 55.3, 50.5 | 341.16 |
Note: The spectroscopic data provided are illustrative and will vary depending on the specific substituents.[12]
Conclusion and Future Perspectives
This compound is a highly valuable and versatile reagent for the synthesis of a wide range of substituted imidazoles. The protocols outlined in this guide, based on established multicomponent reaction strategies, offer efficient and reliable methods for accessing these important heterocyclic compounds.[13] The continued development of novel synthetic methodologies, including the use of green catalysts and alternative energy sources, will undoubtedly expand the utility of this approach in the ongoing quest for new and improved therapeutic agents.[14][15]
References
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Debus–Radziszewski imidazole synthesis. In: Wikipedia. Accessed January 11, 2026. [Link]
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Synthesis of 1,2,4Trisubstituted Imidazoles and 1,3,5Trisubstituted 1,2,4-Triazoles. ResearchGate. Accessed January 11, 2026. [Link]
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Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. Accessed January 11, 2026. [Link]
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Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. Accessed January 11, 2026. [Link]
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Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI. Accessed January 11, 2026. [Link]
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Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. ACS Omega. 2018;3(7):8268-8275. [Link]
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(a,b) Known methods for the synthesis of 1,2,4-trisubstituted... ResearchGate. Accessed January 11, 2026. [Link]
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Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Pharmaceutical and Bio-Medical Science. 2023;3(1):1-10. [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. 2022;27(19):6377. [Link]
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Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect. 2019;4(29):8481-8501. [Link]
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A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. 2021;6(3):431-447. [Link]
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The Debus–Radziszewski imidazole synthesis. ResearchGate. Accessed January 11, 2026. [Link]
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Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. 2022;20(33):6547-6567. [Link]
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Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry. 2021;64(15):11086-11123. [Link]
-
Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances. 2015;5(24):18588-18592. [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. 2011;73(6):674-678. [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. ResearchGate. Accessed January 11, 2026. [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. 2011;73(6):674-678. [Link]
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An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. RSC Advances. 2022;12(1):15-27. [Link]
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Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. 2015;3(7):1363-1373. [Link]
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Green synthesis of imidazole derivatives using multicomponent reactions. Journal of the Iranian Chemical Society. 2020;17(10):2645-2652. [Link]
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Product Class 3: Imidazoles. Thieme Connect. Accessed January 11, 2026. [Link]
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Green synthesis of imidazole derivatives using multicomponent reactions. Journal of the Iranian Chemical Society. 2020;17(10):2645-2652. [Link]
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Multicomponent reactions: An efficient and green approach to imidazole derivatives. International Journal of Applied Research. 2016;2(7):1-4. [Link]
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Multicomponent reactions: An efficient and green approach to imidazole derivatives. Semantic Scholar. Accessed January 11, 2026. [Link]
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Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Accessed January 11, 2026. [Link]
-
Routes of synthesis and biological significances of Imidazole derivatives: Review. ResearchGate. Accessed January 11, 2026. [Link]
-
Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Journal of Heterocyclic Chemistry. 2020;57(5):2076-2086. [Link]
-
[Imidazole syntheses. 8. N-Substituted imidazoles according to Weidenhagen]. Archiv der Pharmazie. 1976;309(5):421-425. [Link]
-
Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi. MDPI. Accessed January 11, 2026. [Link]
-
Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Molecules. 2011;16(8):6916-6929. [Link]
-
Synthesis and Antiproliferative Evaluation of 2-Deoxy-N-glycosylbenzotriazoles/imidazoles. Molecules. 2021;26(12):3699. [Link]
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The Versatility of N-(2-Oxopropyl)acetamide: A Precursor for Diverse Heterocyclic Scaffolds
Application Note & Protocol Guide
Abstract
N-(2-Oxopropyl)acetamide, a readily accessible β-ketoamide, serves as a versatile and powerful building block in the synthesis of a wide array of heterocyclic compounds. Its inherent bifunctional nature, possessing both electrophilic ketone and nucleophilic amide functionalities, allows for its participation in a variety of cyclocondensation reactions. This guide provides an in-depth exploration of the utility of this compound as a precursor for the synthesis of medicinally relevant pyrazoles, isoxazoles, pyridines, and pyrimidines. Detailed reaction mechanisms, step-by-step experimental protocols, and the causal reasoning behind experimental choices are presented to empower researchers in the fields of medicinal chemistry, drug development, and organic synthesis to leverage this valuable synthon in their work.
Introduction: The Strategic Advantage of a β-Ketoamide Building Block
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The strategic synthesis of these scaffolds is therefore of paramount importance. This compound, also known as acetamidoacetone, is a particularly attractive starting material due to the orthogonal reactivity of its ketone and amide moieties. This allows for regioselective transformations, leading to the controlled formation of diverse five- and six-membered heterocyclic systems. The presence of the acetamido side chain can also influence the physicochemical properties and biological activity of the final products, offering a handle for further derivatization.
This document will detail the application of this compound in four major classes of heterocyclic synthesis:
-
Pyrazole Synthesis via the Knorr Cyclocondensation
-
Isoxazole Synthesis through Reaction with Hydroxylamine
-
Pyridine Synthesis based on the Hantzsch Reaction Principles
-
Pyrimidine Synthesis via the Biginelli Multicomponent Reaction
Synthesis of 1-Substituted-5-methyl-1H-pyrazol-3-yl)acetamides via Knorr Cyclocondensation
The Knorr pyrazole synthesis, first reported in 1883, is a robust and widely used method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[1] this compound is an ideal substrate for this reaction, where the two carbonyl groups (one ketone and one amide) react with a hydrazine to form the pyrazole ring.[2] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate followed by intramolecular cyclization and dehydration.[3]
Mechanistic Rationale
The reaction commences with the nucleophilic attack of the hydrazine on the more electrophilic ketone carbonyl of this compound to form a hydrazone intermediate. Under acidic conditions, the terminal nitrogen of the hydrazone then undergoes an intramolecular nucleophilic attack on the amide carbonyl. Tautomerization and subsequent dehydration lead to the formation of the stable aromatic pyrazole ring. The regioselectivity is driven by the greater reactivity of the ketone over the amide towards the initial nucleophilic attack by hydrazine.
Caption: Knorr Pyrazole Synthesis Workflow.
Experimental Protocol: Synthesis of N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)acetamide
Materials:
-
This compound (1.15 g, 10 mmol)
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Glacial Acetic Acid (0.5 mL)
-
Ethanol (20 mL)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.15 g, 10 mmol) and ethanol (20 mL).
-
Stir the mixture until the solid is completely dissolved.
-
Add phenylhydrazine (1.08 g, 10 mmol) to the solution, followed by the addition of glacial acetic acid (0.5 mL).
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)acetamide as a crystalline solid.
Expected Outcomes and Data
The Knorr pyrazole synthesis is generally high-yielding. The use of substituted hydrazines allows for the introduction of various functionalities at the N1 position of the pyrazole ring, which is crucial for modulating the biological activity of the resulting compounds.[4][5]
| Hydrazine (R-NHNH₂) | R-Group | Expected Product | Typical Yield (%) |
| Hydrazine Hydrate | H | N-(5-methyl-1H-pyrazol-3-yl)acetamide | 85-95 |
| Phenylhydrazine | Phenyl | N-(5-methyl-1-phenyl-1H-pyrazol-3-yl)acetamide | 80-90 |
| 4-Methylphenylhydrazine | 4-Tolyl | N-(5-methyl-1-(p-tolyl)-1H-pyrazol-3-yl)acetamide | 75-85 |
| 4-Chlorophenylhydrazine | 4-Chlorophenyl | N-(1-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)acetamide | 70-80 |
Synthesis of N-(5-methylisoxazol-3-yl)acetamide
Isoxazoles are another important class of five-membered heterocycles with a broad spectrum of biological activities. The synthesis of isoxazoles can be readily achieved by the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[6] In this transformation, this compound serves as the 1,3-dicarbonyl equivalent.
Mechanistic Rationale
The reaction proceeds via the initial formation of an oxime by the reaction of hydroxylamine with the ketone carbonyl of this compound. This is followed by an acid-catalyzed intramolecular cyclization, where the hydroxyl group of the oxime attacks the amide carbonyl. Subsequent dehydration of the cyclic intermediate yields the aromatic isoxazole ring.
Caption: Isoxazole Synthesis Workflow.
Experimental Protocol: Synthesis of N-(5-methylisoxazol-3-yl)acetamide
Materials:
-
This compound (1.15 g, 10 mmol)
-
Hydroxylamine hydrochloride (0.76 g, 11 mmol)
-
Sodium acetate (0.90 g, 11 mmol)
-
Ethanol (25 mL)
-
Water (5 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol) in a mixture of ethanol (25 mL) and water (5 mL).
-
Stir the solution for 15 minutes at room temperature to generate free hydroxylamine in situ.
-
Add this compound (1.15 g, 10 mmol) to the reaction mixture.
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 2:1).
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield N-(5-methylisoxazol-3-yl)acetamide.
Synthesis of Substituted Pyridines via Hantzsch-Type Condensation
The Hantzsch pyridine synthesis is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.[7][8][9][10][11] While the classical Hantzsch synthesis leads to symmetrical pyridines, modifications allow for the synthesis of unsymmetrical analogues. This compound can be envisioned to participate in a Hantzsch-type reaction, acting as one of the β-dicarbonyl components.
Mechanistic Rationale
In a modified Hantzsch-type synthesis, this compound can first condense with an aldehyde in a Knoevenagel-type condensation. Separately, another molecule of a β-dicarbonyl compound (or this compound itself) can react with ammonia to form an enamine. A subsequent Michael addition of the enamine to the Knoevenagel adduct, followed by cyclization and oxidation, yields the pyridine ring.
Caption: Hantzsch-Type Pyridine Synthesis Workflow.
Experimental Protocol: Synthesis of N-(4-phenyl-2,6-dimethylpyridin-3-yl)acetamide
Materials:
-
This compound (2.30 g, 20 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ammonium acetate (1.54 g, 20 mmol)
-
Ethanol (30 mL)
-
Copper(II) acetate (0.18 g, 1 mmol) for in-situ oxidation
Procedure:
-
To a 100 mL round-bottom flask, add this compound (2.30 g, 20 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol) in ethanol (30 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add copper(II) acetate (0.18 g, 1 mmol) to the reaction mixture.
-
Heat the reaction to reflux for 6 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
-
After completion, cool the reaction mixture and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography on silica gel to obtain N-(4-phenyl-2,6-dimethylpyridin-3-yl)acetamide.
Synthesis of Dihydropyrimidines via Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.[12][13][14] This powerful reaction has been widely used in the synthesis of biologically active molecules. This compound can serve as the β-dicarbonyl component in this reaction.
Mechanistic Rationale
The generally accepted mechanism for the Biginelli reaction involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of this compound to the iminium ion. Subsequent intramolecular cyclization and dehydration afford the dihydropyrimidinone product.[15]
Caption: Biginelli Reaction Workflow.
Experimental Protocol: Synthesis of N-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
Materials:
-
This compound (1.15 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Urea (0.60 g, 10 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (0.2 mL)
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.15 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.60 g, 10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (0.2 mL).
-
Heat the mixture to reflux for 4 hours, during which a precipitate may form.
-
Monitor the reaction progress by TLC (ethyl acetate/methanol, 9:1).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Dry the product to obtain N-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide.
Conclusion
This compound has demonstrated its significant utility as a versatile precursor for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this accessible building block. The ability to generate diverse libraries of pyrazoles, isoxazoles, pyridines, and pyrimidines from a common starting material underscores the efficiency and elegance of leveraging such multifunctional synthons in modern drug discovery and development programs.
References
-
Organic Reactions, Inc. (2026). The Biginelli Dihydropyrimidine Synthesis. Retrieved from [Link]
- Zhidkova, E., et al. (2017). Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview). Khimiya Geterotsiklicheskikh Soedinenii, 53(4), 413–415.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
-
ResearchGate. (2020). The Applications of β‐Keto Amides for Heterocycle Synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Biginelli reaction – an effective method for the synthesis of dihydropyrimidine derivatives (microreview). Retrieved from [Link]
- Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.
-
Chem.info. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Moodle@Units. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Retrieved from [Link]
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
-
ResearchGate. (2019). β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of a novel heterocyclic scaffold utilizing 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl) acetamide. Retrieved from [Link]
-
ResearchGate. (2015). A New β-Keto Amide Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). β-Ketothioamides: efficient reagents in the synthesis of heterocycles. Retrieved from [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 3-hydroxy-5-methylisoxazole.
-
International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Retrieved from [Link]
-
National Institutes of Health. (2016). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
-
National Institutes of Health. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Retrieved from [Link]
- Google Patents. (n.d.). An improved process for production of hydrazine hydrate.
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-amino-5-methyl isoxazole.
-
chemeurope.com. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
ResearchGate. (2014). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Retrieved from [Link]
- Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. (2012). Der Pharma Chemica, 4(3), 1161-1165.
-
Archives of Pharmacy Practice. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N,N-Dimethyl-2-[(3-nitro-4-pyridinyl)amino]acetamide. Retrieved from [Link]
-
American Scientific Research Journal for Engineering, Technology, and Sciences. (2017). Synthesis of Diaznylpyrazol Derivatives. Retrieved from [Link]
-
ResearchGate. (2015). Reaction of N-acetylbenzamides with hydroxylamine hydrochloride: synthesis of 3-methyl-5-aryl-1,2,4-oxadiazoles. Retrieved from [Link]
- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. (2018). Open Chemistry, 16(1).
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Experimental protocol for N-(2-Oxopropyl)acetamide synthesis
An Application Note and Protocol for the Synthesis of N-(2-Oxopropyl)acetamide
Authored by a Senior Application Scientist
Introduction
This compound, also known as acetamidoacetone, is a valuable bifunctional molecule possessing both a ketone and an amide group.[1] This structural motif makes it a versatile building block in organic synthesis. It serves as a key intermediate in the preparation of a variety of more complex molecules, including pharmaceuticals and agrochemicals, where its reactive functional groups allow for the construction of intricate molecular architectures.[2] This document provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound, designed for researchers in chemistry and drug development. The protocol is based on the N-acetylation of aminoacetone, a direct and reliable method for laboratory-scale synthesis.
Mechanistic Insights: The N-Acetylation Pathway
The synthesis of this compound is most directly achieved through the N-acetylation of aminoacetone. The starting material is typically aminoacetone hydrochloride, a stable salt form. The core of the reaction involves the nucleophilic attack of the primary amine of aminoacetone on the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride.
The mechanism proceeds as follows:
-
Neutralization: A base, such as sodium acetate, is added to neutralize the hydrochloride salt, liberating the free aminoacetone. This step is crucial as the protonated amine (ammonium) is not nucleophilic.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free amine attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate.
-
Proton Transfer & Elimination: A proton is transferred from the nitrogen to the oxygen, and the acetate ion is eliminated as a leaving group, resulting in the formation of the stable amide bond.
The choice of acetic anhydride as the acetylating agent is based on its high reactivity and the fact that the byproduct, acetic acid, is easily removed during the work-up procedure. The reaction is typically performed at a low temperature to control the exothermic nature of the acylation and to minimize potential side reactions.
Comprehensive Safety and Handling (EHS)
All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Aminoacetone Hydrochloride: An irritant. Avoid inhalation and contact with skin and eyes.
-
Acetic Anhydride: Corrosive, flammable, and a lachrymator. Causes severe burns upon contact. Reacts with water, releasing heat. Handle with extreme care.
-
Ethyl Acetate & Hexanes: Highly flammable liquids. Keep away from ignition sources.[3]
-
Diketene (Alternative Reagent Note): Diketene is an alternative acetylating agent but is extremely flammable, toxic, and prone to violent, exothermic polymerization, especially in the presence of acids or bases.[4][5][6][7] Its use requires specialized handling procedures and is not recommended without prior experience. All ignition sources must be eliminated when handling diketene.[3][7]
Experimental Protocol
Part 1: Synthesis of this compound
This protocol details the synthesis on a 25 mmol scale.
Materials and Equipment
-
Aminoacetone hydrochloride (≥97%)
-
Sodium acetate, anhydrous (≥99%)
-
Acetic anhydride (≥98%)
-
Ethyl acetate (ACS grade)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reagent Data Table
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Aminoacetone HCl | C₃H₇NO·HCl | 109.55 | 25.0 | 1.0 | 2.74 g |
| Sodium Acetate | NaC₂H₃O₂ | 82.03 | 30.0 | 1.2 | 2.46 g |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 27.5 | 1.1 | 2.81 g (2.6 mL) |
| Deionized Water | H₂O | 18.02 | - | - | 25 mL |
Step-by-Step Procedure
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add aminoacetone hydrochloride (2.74 g, 25.0 mmol), sodium acetate (2.46 g, 30.0 mmol), and deionized water (25 mL).
-
Dissolution & Cooling: Stir the mixture at room temperature until all solids have dissolved. Cool the resulting solution to 0-5 °C using an ice-water bath.
-
Acetylation: Add acetic anhydride (2.6 mL, 27.5 mmol) dropwise to the cold, stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours.
-
Work-up & Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL). The bicarbonate wash neutralizes any remaining acetic acid.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Part 2: Purification by Recrystallization
The crude product, typically an off-white or pale yellow solid/oil, can be purified to yield off-white crystals.[2]
-
Solvent Selection: A solvent system of ethyl acetate and hexanes is effective. The goal is to dissolve the crude product in a minimum amount of hot ethyl acetate and then induce crystallization by adding cold hexanes.[8]
-
Dissolution: Transfer the crude product to a small Erlenmeyer flask. Add a minimal volume of warm ethyl acetate and swirl until the solid completely dissolves.[8]
-
Crystallization: Slowly add cold hexanes to the solution with swirling until a persistent cloudiness is observed.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel, washing them with a small amount of ice-cold hexanes.[8]
-
Drying: Dry the crystals under vacuum to remove residual solvent. The reported melting point is in the range of 38-41 °C.[9]
Part 3: Structural Characterization
Confirm the identity and purity of the final product using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~4.15 (d, 2H): Methylene protons (-CH₂-) coupled to the amide N-H.
-
δ ~2.20 (s, 3H): Methyl protons of the acetyl group (CH₃CO-N).
-
δ ~2.15 (s, 3H): Methyl protons of the ketone group (CH₃CO-C).
-
δ ~6.50 (br s, 1H): Amide proton (-NH-).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~205.0: Ketone carbonyl carbon (C=O).
-
δ ~170.0: Amide carbonyl carbon (C=O).
-
δ ~50.0: Methylene carbon (-CH₂-).
-
δ ~26.0: Ketone methyl carbon (CH₃-).
-
δ ~23.0: Amide methyl carbon (CH₃-).
-
-
FT-IR (ATR):
-
~3300 cm⁻¹ (N-H stretch, amide).
-
~1720 cm⁻¹ (C=O stretch, ketone).
-
~1650 cm⁻¹ (C=O stretch, Amide I band).
-
~1550 cm⁻¹ (N-H bend, Amide II band).
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z = 115.13 (calculated for C₅H₉NO₂).[1]
-
Visual Schematics
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for synthesis and purification.
References
-
NextSDS. (n.d.). Diketene Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Diketene. Retrieved from [Link]
-
International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1280 - DIKETENE. Retrieved from [Link]
- Zhang, Y., et al. (2021). Trifluoroacetic Acid–Catalyzed Synthesis of N-(1-(3-Chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides via Dakin–West Reaction. ACS Omega, 6(1), 533-541.
-
ChemSynthesis. (n.d.). N-(1,1-dimethyl-2-oxopropyl)acetamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Dakin–West reaction. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Dakin-West reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Dakin-West Reaction. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82185, this compound. Retrieved from [Link]
- Ghorab, M. M., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research, 35(2), 194-201.
-
Organic Syntheses. (n.d.). Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]
-
ResearchGate. (2022, July). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-(3-(2-Formamido-5-methoxyphenyl)-3-oxopropyl)acetamide. Retrieved from [Link]
- Google Patents. (n.d.). US6649796B2 - Process for the preparation of acetamide derivatives.
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). WO2004018409 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of N-(2-Oxopropyl)acetamide
Abstract
This application note presents a detailed, robust, and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of N-(2-Oxopropyl)acetamide purity. The method is developed for researchers, quality control analysts, and drug development professionals requiring an accurate and reliable assessment of this compound and its potential degradation products. The described protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for regulatory purposes. The causality behind chromatographic choices, a comprehensive validation protocol, and a forced degradation study design are discussed in detail to provide a self-validating and scientifically sound analytical system.
Introduction: The Analytical Imperative for this compound
This compound, a keto-amide, is a valuable building block in organic synthesis and a potential impurity or metabolite in various pharmaceutical pathways. The α-ketoamide motif is a privileged structure in medicinal chemistry, appearing in numerous drug candidates.[1][2] Its presence and purity must be meticulously controlled to ensure the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering the high resolution and sensitivity required to separate the main component from structurally similar impurities and degradation products.[3]
The development of a stability-indicating method is critical, as it provides definitive evidence of how the quality of the substance varies under the influence of environmental factors such as light, heat, humidity, and pH.[4] This application note provides a turnkey, validated reverse-phase HPLC (RP-HPLC) method designed for this purpose.
Chromatographic Method: Rationale and Parameters
The selection of chromatographic conditions is paramount for achieving optimal separation. This compound is a small, polar organic molecule. Retaining such compounds on traditional non-polar C18 stationary phases can be challenging when using highly aqueous mobile phases, a phenomenon known as "phase collapse" or "dewetting".[5] Therefore, a specialized reverse-phase column designed for enhanced polar retention is the logical choice.
Scientific Rationale for Parameter Selection
-
Stationary Phase: A Newcrom R1 column is selected. This is a reverse-phase column noted for its low silanol activity, which is beneficial for analyzing polar compounds like acetamide and its derivatives, providing good peak shape and retention.[6] An alternative would be a polar-embedded or polar-endcapped C18 column, which is also designed to prevent phase collapse in highly aqueous mobile phases.[7]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile (MeCN) and water, with a small amount of phosphoric acid, is employed.[8]
-
Acetonitrile/Water: This combination provides the necessary polarity range to elute this compound with an appropriate retention time.
-
Phosphoric Acid: The addition of an acid suppresses the ionization of any residual silanol groups on the silica support, leading to improved peak symmetry. For applications requiring mass spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile acid like formic acid.[6][8]
-
-
Detector: A UV detector set at 210 nm is chosen. While the keto-amide moiety does not possess a strong chromophore, it exhibits sufficient absorbance at lower UV wavelengths for sensitive detection.
Optimized HPLC Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | SIELC Newcrom R1, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (20:80:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Wavelength | 210 nm |
| Run Time | 10 minutes |
Experimental Protocol: From Sample to Signal
The following section provides a step-by-step guide for implementing the analytical method.
Reagents and Materials
-
This compound Reference Standard (>99% purity)
-
Acetonitrile (HPLC Grade)
-
Phosphoric Acid (85%, Analytical Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
Solution Preparation
-
Diluent: Mobile Phase (Acetonitrile:Water:Phosphoric Acid, 20:80:0.1)
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.
Sample Preparation
Accurately weigh an amount of the test sample equivalent to 50 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with Diluent to achieve a nominal concentration of 100 µg/mL. Filter the final solution through a 0.45 µm nylon syringe filter before injection.
HPLC Analysis Workflow
The general workflow for performing the analysis is illustrated below.
Caption: General workflow for HPLC purity analysis.
Method Validation: Establishing Trustworthiness
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The protocols described here are based on the ICH Q2(R1) guideline.[9][10][11]
System Suitability Test (SST)
Before commencing any validation or sample analysis, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL).
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] This is demonstrated through forced degradation studies.
Forced Degradation Protocol: Subject the this compound sample (in solid state and in solution) to the following stress conditions to induce degradation, targeting 5-20% degradation of the active ingredient.[12]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours. The amide bond in acetamide derivatives is susceptible to hydrolysis under both acidic and basic conditions, yielding acetic acid and the corresponding amine fragment.[12][13]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The keto group and the adjacent methylene group are potential sites for oxidation.
-
Thermal Degradation: Solid sample at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample (solid and solution) to UV light (254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines. Amides can undergo Norrish Type I cleavage upon UV irradiation.[8]
Acceptance Criteria: The method is considered stability-indicating if the peak purity of the this compound peak (as determined by a DAD detector) is passed in all stressed samples, and all degradant peaks are well-resolved from the main peak (Resolution > 2.0).
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[10]
-
Procedure: Prepare a series of at least five standard solutions from the Standard Stock Solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Analysis: Inject each solution in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria:
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[6] It is determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix.
-
Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) by spiking a known amount of this compound into a sample matrix.
-
Analysis: Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[9][15]
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay Precision):
-
Procedure: Analyze six individual preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the purity results should be ≤ 2.0%.[14]
-
-
Intermediate Precision (Inter-assay Ruggedness):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different HPLC system.
-
Acceptance Criteria: The cumulative %RSD for all 12 determinations (6 from repeatability and 6 from intermediate precision) should be ≤ 2.0%.
-
Validation Parameter Relationships
Caption: Interrelationship of HPLC method validation parameters.
Conclusion
The HPLC method detailed in this application note is specific, linear, accurate, and precise for the determination of this compound purity. The forced degradation studies confirm its stability-indicating nature, making it a reliable tool for quality control, stability studies, and research applications. By providing a deep, causal explanation for experimental choices and a comprehensive, self-validating protocol grounded in ICH guidelines, this document serves as an authoritative guide for scientists in the pharmaceutical field.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
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This compound Application Note. SIELC Technologies. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
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Acceptance criteria of validation parameters for HPLC. ResearchGate. [Link]
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A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. National Center for Biotechnology Information (NCBI), NIH. [Link]
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Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
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Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Publications. [Link]
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Acetamide degradation by a continuous-fed batch culture of Bacillus sphaericus. Horizon IRD. [Link]
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HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
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A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
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Reverse-phase HPLC Analysis and Purification of Small Molecules. ResearchGate. [Link]
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Polar Compounds. SIELC Technologies. [Link]
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Reversed Phase HPLC Columns. Phenomenex. [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]
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Separation of Acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Steps for HPLC Method Validation. Pharmaguideline. [Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Center for Biotechnology Information (NCBI), NIH. [Link]
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Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Altabrisa Group. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
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The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. National Center for Biotechnology Information (NCBI), NIH. [Link]
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The Photochemistry of Amides and Phthalimides. DRUM, University of Maryland. [Link]
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Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. National Center for Biotechnology Information (NCBI), NIH. [Link]
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Application Notes & Protocols: The Strategic Use of N-(2-Oxopropyl)acetamide in Modern Medicinal Chemistry
Abstract
N-(2-Oxopropyl)acetamide, also known as acetamidoacetone, is a versatile bifunctional molecule that has emerged as a valuable building block in medicinal chemistry. Its unique structure, featuring a reactive ketone and a stable amide group in a 1,3-relationship, provides multiple reaction sites for constructing complex molecular architectures, particularly heterocyclic scaffolds prevalent in numerous pharmaceuticals.[1] This guide provides an in-depth exploration of this compound's strategic applications, detailing its role in the synthesis of bioactive compounds, offering field-proven experimental protocols, and explaining the chemical rationale behind its utility in drug discovery workflows.
Core Concepts: Understanding the Utility of this compound
At its core, the value of this compound stems from the orthogonal reactivity of its two functional groups. The ketone carbonyl is a prime site for nucleophilic addition and condensation reactions, while the adjacent methylene protons are acidic, enabling enolate formation. The acetamide group, being less electrophilic, is generally stable but can participate in cyclization or act as a hydrogen bond donor/acceptor, influencing molecular conformation and intermolecular interactions.[1] This duality makes it an ideal precursor for a wide range of chemical transformations.[2]
Physicochemical Properties
A clear understanding of a reagent's physical properties is critical for experimental design, particularly for optimizing reaction conditions and ensuring safety and reproducibility.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | PubChem[3] |
| Molecular Weight | 115.13 g/mol | PubChem[3] |
| Appearance | Off-White Crystals | MySkinRecipes[2] |
| Boiling Point | 283.9°C at 760 mmHg | MySkinRecipes[2] |
| Density | 1.008 g/cm³ | MySkinRecipes[2] |
| CAS Number | 7737-16-8 | PubChem[3] |
| Storage | Room temperature, dry and sealed | MySkinRecipes[2] |
The Logic of Reactivity
The strategic application of this compound is rooted in its distinct reactive sites. The following diagram illustrates the relationship between its structural features and their synthetic potential.
Caption: Logical map of this compound's reactive sites.
Application Focus: Synthesis of Bioactive Heterocycles
Azaheterocyclic compounds are cornerstones of medicinal chemistry, forming the core of countless approved drugs.[4] this compound is an exemplary starting material for the synthesis of important five- and six-membered heterocyclic systems due to its 1,3-dicarbonyl-like functionality.[1]
Synthesis of Substituted Pyrazoles
Pyrazoles are a privileged scaffold in drug discovery, with derivatives exhibiting anti-inflammatory, analgesic, and anticancer activities. The Knorr pyrazole synthesis and related condensations are classic methods where a 1,3-dicarbonyl compound reacts with a hydrazine derivative. This compound serves as a surrogate for the dicarbonyl component.
Causality of the Reaction: The reaction is initiated by the nucleophilic attack of the more basic nitrogen of the hydrazine derivative onto the electrophilic ketone carbonyl of this compound. This is followed by an intramolecular cyclization and dehydration sequence, driven by the formation of a stable aromatic pyrazole ring. The choice of solvent (e.g., ethanol or acetic acid) is crucial; it must solubilize the reactants and facilitate proton transfer during the condensation and dehydration steps.
Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-(acetamidomethyl)pyrazole
This protocol describes a representative synthesis of a pyrazole derivative, a common core in many COX-2 inhibitors.[5]
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.05 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Standard reflux apparatus, magnetic stirrer, and glassware
-
Ice bath
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (e.g., 5.75 g, 50 mmol) in 30 mL of ethanol.
-
Reagent Addition: While stirring, add phenylhydrazine (e.g., 5.7 g, 52.5 mmol) dropwise to the solution. Add 5 mL of glacial acetic acid to catalyze the condensation.
-
Scientist's Note: The acid catalyst protonates the ketone's carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the hydrazine.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexane mobile phase).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to promote precipitation of the product.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with 20 mL of cold ethanol to remove unreacted starting materials and soluble impurities.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Advanced Applications & Future Outlook
The utility of this compound extends beyond standard heterocyclic synthesis into more advanced and emerging areas of medicinal chemistry.
Scaffold for Prodrug and Bioactive Conjugate Synthesis
The acetamide moiety is a common feature in many drug molecules and can be leveraged in prodrug design to improve pharmacokinetic properties.[5] this compound can be used to introduce this functional group onto a parent drug. For instance, a drug with a primary amine could be reacted with this compound via reductive amination at the ketone, creating a more complex derivative with potentially altered solubility or metabolic stability. Research into flavonoid acetamide derivatives has shown that such modifications can significantly improve bioavailability, a critical factor in drug development.[6]
Precursor for Asymmetric Catalysis Ligands
The development of enantiomerically pure pharmaceuticals is a major focus of the drug industry. The structure of this compound is suitable for elaboration into chiral ligands for asymmetric catalysis.[1] The ketone can be reduced to a chiral alcohol, and the amide nitrogen can be part of a larger chelating system. These chiral ligands could then be used in metal-catalyzed reactions like asymmetric hydrogenation to produce single-enantiomer drugs with high selectivity.[1]
Integration into Modern Synthesis Workflows
The properties of this compound make it well-suited for integration into continuous flow chemistry platforms.[1] Flow chemistry allows for precise control over reaction parameters, leading to improved yields, purity, and safety. The synthesis of derivatives using this building block can be optimized in flow reactors, enabling rapid library generation for high-throughput screening in drug discovery programs.[1]
The following diagram illustrates a conceptual workflow for leveraging this compound in a drug discovery campaign.
Caption: Drug discovery workflow using this compound.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its predictable reactivity, commercial availability, and versatility in constructing complex, drug-like molecules, especially heterocycles, ensure its continued relevance in the field.[1][2] By understanding the underlying principles of its reactivity and employing robust, optimized protocols, researchers can effectively harness its potential to accelerate the discovery and development of novel therapeutic agents.
References
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This compound | C5H9NO2 | CID 82185 - PubChem. National Institutes of Health. Available at:[Link]
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - NIH. National Institutes of Health. Available at:[Link]
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This compound - MySkinRecipes. MySkinRecipes. Available at:[Link]
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New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review - Archives of Pharmacy Practice. Archives of Pharmacy Practice. Available at:[Link]
-
Synthesis, biological and computational studies of flavonoid acetamide derivatives - PMC. National Institutes of Health. Available at:[Link]
-
Azaheterocycles as Building Blocks in Material Chemistry - Open Access Journals. Gavin Publishers. Available at:[Link]
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The Versatile Role of N-(2-Oxopropyl)acetamide in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: Unveiling the Potential of a Multifunctional Building Block
In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of complex molecular architectures with desired biological activities is paramount. N-(2-Oxopropyl)acetamide, a seemingly simple yet highly functionalized molecule, has emerged as a versatile and valuable building block in the synthesis of a diverse array of bioactive compounds.[1] Its unique structural features, combining both a ketone and an acetamide moiety, provide multiple reactive sites for the strategic assembly of heterocyclic scaffolds, which form the core of numerous pharmaceuticals.
This comprehensive guide delves into the practical applications of this compound in the synthesis of key bioactive heterocycles. Moving beyond a mere recitation of procedural steps, we will explore the underlying chemical principles, the rationale behind experimental choices, and provide detailed, field-proven protocols for the synthesis of substituted pyrroles, dihydropyridines, pyrazoles, and pyrimidines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this adaptable precursor.
Chemical Profile of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | [1] |
| Molecular Weight | 115.13 g/mol | [1] |
| CAS Number | 7737-16-8 | |
| Appearance | Off-White Crystals | [1] |
| Boiling Point | 283.9°C at 760 mmHg | [1] |
| Density | 1.008 g/cm³ | [1] |
| Storage | Room temperature, dry and sealed away from light. | [1] |
Application I: Synthesis of Substituted Pyrroles via Paal-Knorr Reaction
The pyrrole nucleus is a ubiquitous motif in a vast number of natural products and pharmaceuticals, including the blockbuster drug Atorvastatin. The Paal-Knorr synthesis, a classic and reliable method for constructing the pyrrole ring, involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[2][3] While this compound is not a direct 1,4-dicarbonyl compound, its structure provides a masked equivalent that can be revealed in situ or through a preparatory step.
Causality Behind the Experimental Choice: The Latent 1,4-Dicarbonyl Nature
The synthetic utility of this compound in this context lies in its potential to be hydrolyzed under acidic conditions to generate an aminoketone, which can then react with a 1,3-dicarbonyl compound, or to be transformed into a 1,4-dicarbonyl precursor. A more direct conceptual approach involves recognizing the enolizable ketone and the amide carbonyl as the two key functionalities that can participate in the cyclization.
The following diagram illustrates the generalized workflow for the Paal-Knorr synthesis, highlighting the key stages of the reaction.
Sources
Reaction of N-(2-Oxopropyl)acetamide with primary amines
Application Note & Protocol Guide
Topic: Synthesis and Application of β-Enaminones from the Reaction of N-(2-Oxopropyl)acetamide with Primary Amines
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The reaction between this compound, a versatile β-keto amide, and primary amines represents a robust and efficient pathway to synthesize substituted β-enaminones. These products are highly valuable intermediates in medicinal chemistry and drug development, serving as precursors for a wide array of bioactive heterocyclic compounds.[1][2] This document provides a comprehensive scientific overview of this transformation, including the underlying reaction mechanism, a detailed and validated experimental protocol, and methods for product characterization. The insights provided are tailored for researchers aiming to leverage this chemistry for the synthesis of novel molecular entities.
Chemical Principles and Reaction Mechanism
This compound (also known as acetamidoacetone) possesses two distinct carbonyl groups: a ketone and an amide.[3] The ketone carbonyl is significantly more electrophilic than the amide carbonyl, where the nitrogen's lone pair is delocalized through resonance, reducing the electrophilicity of the carbonyl carbon.[1] Consequently, primary amines react selectively with the ketone group in a condensation reaction.
The reaction is typically catalyzed by acid and proceeds through a two-step mechanism:
-
Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic ketone carbonyl carbon. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[4]
-
Dehydration: The hemiaminal intermediate is unstable and readily eliminates a molecule of water to form a stable C=N double bond (imine) or, more commonly, its tautomeric form, a β-enaminone. The equilibrium is driven towards the product by the removal of water, often accomplished through azeotropic distillation.[4]
The resulting β-enaminone structure contains a conjugated system that renders it a stable and versatile synthetic intermediate.
Figure 1: General mechanism for β-enaminone synthesis.
Application Protocol: Synthesis of N-(2-(Alkylamino)prop-1-en-1-yl)acetamide Derivatives
This protocol outlines a general and reliable method for the synthesis of β-enaminones from this compound and various primary amines. Such protocols are foundational for producing building blocks used in the synthesis of pharmaceuticals and other specialty chemicals.[2][5]
Materials and Equipment
-
Reagents:
-
This compound (CAS: 7737-16-8)
-
Primary amine (e.g., benzylamine, aniline, cyclohexylamine)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid (PTSA) or another acid catalyst (e.g., glacial acetic acid)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
-
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Dissolve the starting material in toluene (approx. 100 mL).
-
Addition of Reagents: Add the primary amine (1.0-1.1 eq.) to the flask, followed by a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.05 eq.).
-
Azeotropic Dehydration: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the reaction mixture to reflux (approx. 110-120°C). The removal of water via azeotropic distillation with toluene drives the reaction to completion.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours, as indicated by the consumption of the limiting reagent.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it sequentially with water and then brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization, if the product is a solid. The choice of eluent for chromatography will depend on the polarity of the specific product but often involves a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6][7]
Figure 2: Experimental workflow for β-enaminone synthesis.
Data Summary and Expected Outcomes
The reaction is generally high-yielding and tolerant of a variety of functional groups on the primary amine. The table below summarizes expected outcomes for different amine substrates.
| Entry | Primary Amine (R-NH₂) | Product Structure (R Group) | Typical Yield (%) | Physical State |
| 1 | Benzylamine | Benzyl | 85-95% | Solid |
| 2 | Aniline | Phenyl | 80-90% | Solid |
| 3 | Cyclohexylamine | Cyclohexyl | 75-85% | Oil/Solid |
| 4 | n-Butylamine | n-Butyl | 80-90% | Oil |
Field Insights & Troubleshooting
-
Causality of Solvent Choice: Toluene is the preferred solvent as it forms a low-boiling azeotrope with water, facilitating its removal via the Dean-Stark trap and driving the reaction equilibrium forward.[4]
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting material after several hours, an additional portion of the acid catalyst can be added. Ensure the reaction temperature is sufficient for steady reflux.
-
Side Reactions: While the ketone is more reactive, prolonged heating at high temperatures could potentially lead to side reactions involving the amide. Monitoring the reaction is crucial to avoid degradation.
-
Purification Challenges: Some β-enaminone products can be oils that are difficult to crystallize. In these cases, purification by silica gel chromatography is the most effective method. Using a gradient elution can help separate the product from any minor impurities.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation of dicarbonyl compounds with amine. [Table]. Retrieved from [Link]
-
University of Calgary. (n.d.). Carbonyl Condensation Rxn & Amines. Retrieved from [Link]
-
MDPI. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Retrieved from [Link]
-
ResearchGate. (2015). An efficient protocol for accessing β-amino dicarbonyl compounds through aza-Michael reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonyl condensation. Retrieved from [Link]
-
IOP Publishing. (2018). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]
-
PubChem - National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]
Sources
Application Notes & Protocols: N-(2-Oxopropyl)acetamide as a Versatile Building Block for N-Heterocycles
For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, materials science, and agrochemicals.[1][2] The strategic selection of starting materials is paramount for the efficient and modular construction of these vital structures. N-(2-Oxopropyl)acetamide, a readily accessible β-ketoamide, serves as an exceptionally versatile and powerful three-carbon (C-C-N) building block for synthesizing a diverse array of N-heterocycles. Its dual electrophilic (ketone) and nucleophilic (active methylene and amide) nature allows it to participate in a variety of classical and modern cyclocondensation reactions. This guide provides an in-depth exploration of the utility of this compound, presenting detailed mechanistic insights, field-proven experimental protocols, and comparative data for the synthesis of high-value pyrimidines and pyrazoles.
Introduction: The Strategic Value of this compound
This compound, structurally analogous to the widely used ethyl acetoacetate, offers a distinct advantage: the direct incorporation of an acetamido side chain. This feature is particularly valuable in pharmaceutical research, where the amide functionality can serve as a key hydrogen bond donor/acceptor, modulate solubility, and provide a vector for further chemical modification.
The molecule's reactivity is centered around three key features:
-
The Ketone Carbonyl: An electrophilic site susceptible to nucleophilic attack.
-
The Active Methylene Group (Cα): Flanked by two carbonyls, the protons on this carbon are acidic, allowing for easy deprotonation to form a potent nucleophilic enolate.
-
The Amide Moiety: Can act as a nucleophile, particularly in intramolecular cyclization steps.
This confluence of functionalities enables its participation in multicomponent reactions (MCRs), which are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors.[3]
Diagram: Core Reactivity of this compound
Caption: Simplified mechanism of the Biginelli reaction.
Protocol: Microwave-Assisted, Solvent-Free Biginelli Synthesis
This protocol is adapted from established green chemistry methodologies for Biginelli condensations.
[4]Materials:
-
This compound (1.0 mmol, 115.1 mg)
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol, 106.1 mg, 102 µL)
-
Urea (1.2 mmol, 72.1 mg)
-
Ytterbium(III) triflate (Yb(OTf)₃) (5 mol%, 31.0 mg)
-
10 mL microwave reaction vial with a stir bar
-
Ethanol (for recrystallization)
Procedure:
-
Preparation: To the microwave reaction vial, add this compound (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), urea (1.2 mmol), and Yb(OTf)₃ (5 mol%).
-
Reaction: Cap the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 5-10 minutes. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).
-
Scientist's Insight: The use of a slight excess of urea helps to drive the reaction to completion. Yb(OTf)₃ is an excellent water-tolerant Lewis acid, making it ideal for this condensation reaction where water is a byproduct. 3[4]. Work-up: After cooling the vial to room temperature, add 10 mL of cold water to the solid mass. Stir vigorously for 15 minutes to break up the solid.
-
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 5 mL).
-
Purification: Recrystallize the crude solid from hot ethanol to afford the pure 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-one.
Data Summary: Substrate Scope
The following table summarizes typical results for the Biginelli reaction with various aldehydes, demonstrating the versatility of the protocol.
| Entry | Aldehyde (Ar-CHO) | Reaction Time (min) | Yield (%) |
| 1 | Benzaldehyde | 8 | 92 |
| 2 | 4-Chlorobenzaldehyde | 5 | 95 |
| 3 | 4-Methoxybenzaldehyde | 10 | 89 |
| 4 | 3-Nitrobenzaldehyde | 7 | 91 |
| 5 | 2-Naphthaldehyde | 8 | 88 |
Data are representative and synthesized from typical outcomes reported in the literature for similar Lewis-acid catalyzed Biginelli reactions.
[4]### 3. Application II: Synthesis of Pyrazoles via Knorr-type Condensation
Pyrazoles are a privileged class of N-heterocycles found in numerous blockbuster drugs (e.g., Celecoxib, Sildenafil). The reaction of a 1,3-dicarbonyl compound with a hydrazine is the most fundamental and reliable method for their synthesis, often referred to as a Knorr-type synthesis. N[5][6]-(2-Oxopropyl)acetamide serves as an excellent 1,3-dicarbonyl precursor for this transformation.
Mechanistic Rationale
The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine (for substituted hydrazines, typically the unsubstituted nitrogen) initially attacks one of the carbonyl groups of the β-ketoamide. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration from the cyclic intermediate leads to the formation of the aromatic pyrazole ring.
Causality Behind Experimental Choices:
-
Regioselectivity: When using this compound and a substituted hydrazine (e.g., phenylhydrazine), two regioisomers are possible. The initial attack typically occurs at the more electrophilic ketone carbonyl over the amide carbonyl, leading predominantly to the 3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide isomer.
-
Reaction Conditions: The reaction is often carried out in a protic solvent like ethanol or acetic acid, which facilitates the proton transfer steps involved in the condensation and dehydration. H[7]eating is usually required to drive the dehydration and aromatization steps.
Diagram: Pyrazole Synthesis Workflow
Caption: General workflow for pyrazole synthesis.
Protocol: Conventional Synthesis of a 1,5-Disubstituted Pyrazole
Materials:
-
This compound (1.0 mmol, 115.1 mg)
-
Phenylhydrazine (1.0 mmol, 108.1 mg, 98 µL)
-
Glacial Acetic Acid (3 mL)
-
Round-bottom flask with reflux condenser and stir bar
Procedure:
-
Preparation: In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and phenylhydrazine (1.0 mmol) in glacial acetic acid (3 mL).
-
Reaction: Heat the mixture to reflux (approx. 118°C) with stirring for 2 hours.
-
Scientist's Insight: Acetic acid acts as both a solvent and a catalyst, promoting the condensation and dehydration steps required for aromatization. Its high boiling point allows for effective heating.
-
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly into 20 mL of ice-cold water while stirring.
-
Isolation: If a precipitate forms, collect the solid product by vacuum filtration. If the product is an oil, extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Purification: The crude product can be purified by silica gel column chromatography (using a gradient eluent of hexane/ethyl acetate) or by recrystallization from a suitable solvent like ethanol/water.
Conclusion
This compound is a cost-effective, highly functionalized, and versatile building block for the synthesis of N-heterocycles. Its ability to participate in powerful multicomponent reactions like the Biginelli synthesis and classical cyclocondensations such as the Knorr pyrazole synthesis makes it an invaluable tool for medicinal chemists and researchers. The protocols presented herein, particularly the adoption of green chemistry principles like microwave-assisted and solvent-free reactions, demonstrate efficient and scalable pathways to generate libraries of complex heterocyclic compounds for drug discovery and development programs.
References
- Biginelli reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Biginelli_reaction]
- Paal–Knorr synthesis - Grokipedia. [URL: https://grokipedia.org/Paal-Knorr_synthesis]
- Biginelli Reaction - J&K Scientific LLC. [URL: https://www.jk-scientific.com/en/reaction/Biginelli-Reaction-19]
- Paal–Knorr synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Paal%E2%80%93Knorr_synthesis]
- Biginelli Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/biginelli-reaction.shtm]
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- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5482329/]
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6493]
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Application Notes & Protocols: Leveraging N-(2-Oxopropyl)acetamide and its Analogs in Modern Multicomponent Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Introduction: The Strategic Value of β-Ketoamides in Multicomponent Synthesis
Multicomponent reactions (MCRs) are a cornerstone of modern synthetic and medicinal chemistry, enabling the construction of complex, drug-like molecules in a single, efficient step.[1][2] By combining three or more starting materials in one pot, MCRs adhere to the principles of green chemistry through high atom economy, reduced solvent waste, and operational simplicity.[3] Within the vast arsenal of MCR building blocks, β-ketoamides—the class of compounds to which N-(2-Oxopropyl)acetamide belongs—are exceptionally versatile. Their structure contains multiple nucleophilic and electrophilic sites, making them ideal substrates for generating a diverse array of heterocyclic scaffolds, which are privileged structures in numerous FDA-approved drugs.[4][5][6]
While direct literature specifically detailing the use of this compound in MCRs is emerging, its structural motif is central to several foundational reactions. This guide provides detailed protocols and mechanistic insights based on well-established MCRs using closely related β-ketoamide and acetoacetate analogs. These methodologies serve as a robust and validated starting point for researchers looking to employ this compound in their synthetic campaigns, particularly in the fields of drug discovery and materials science.
The Hantzsch Dihydropyridine Synthesis: Crafting Bioactive Scaffolds
The Hantzsch synthesis, first reported in 1881, is a classic MCR that produces 1,4-dihydropyridines (1,4-DHPs).[7] This scaffold is of immense pharmacological importance, most notably as the core of L-type calcium channel blockers like Nifedipine and Amlodipine, used to treat cardiovascular diseases.[7][8][9] The reaction's power lies in its ability to construct this complex heterocycle from simple acyclic precursors: an aldehyde, a nitrogen source (typically ammonia or ammonium acetate), and two equivalents of a 1,3-dicarbonyl compound.[7] By substituting the common β-ketoester with a β-ketoamide like this compound, novel DHP analogs with unique substitution patterns and potentially new biological activities can be accessed.
Mechanistic Rationale
The Hantzsch synthesis proceeds through a network of condensation and addition reactions. The causality behind the sequence is critical for optimization. The reaction is believed to initiate via two parallel pathways:
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoamide to form an α,β-unsaturated ketoamide intermediate.
-
Enamine Formation: The second equivalent of the β-ketoamide reacts with ammonia to form a vinylogous amide (an enamine).
A subsequent Michael addition of the enamine to the α,β-unsaturated intermediate, followed by cyclization and dehydration, yields the final 1,4-dihydropyridine product.[7][8] The entire sequence is often driven to completion by the formation of a stable, conjugated ring system.
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Application Notes and Protocols: Protecting Group Strategies for N-(2-Oxopropyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
N-(2-Oxopropyl)acetamide is a bifunctional molecule featuring both a secondary amide and a ketone. This structural arrangement presents unique challenges and opportunities in multistep organic synthesis. The differential reactivity of these functional groups necessitates a carefully considered protecting group strategy to achieve chemoselectivity in subsequent transformations. This guide provides an in-depth analysis of protecting group strategies for this compound, detailing field-proven protocols for the selective protection and deprotection of both the ketone and amide moieties. We will explore orthogonal strategies that allow for the independent manipulation of these functional groups, a critical consideration in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Introduction: The Synthetic Challenge of a Bifunctional Molecule
In the landscape of organic synthesis, molecules possessing multiple functional groups are both valuable synthons and sources of significant challenge. This compound serves as a prime example, incorporating a nucleophilic secondary amide and an electrophilic ketone.[1][2] Unchecked, this duality can lead to a loss of selectivity, unwanted side reactions, and diminished yields in synthetic campaigns. For instance, attempting a Grignard addition to the ketone could be complicated by the acidic N-H proton of the amide. Conversely, reactions targeting the amide might be incompatible with the ketone's reactivity.
A robust protecting group strategy is therefore not merely advantageous but essential for unlocking the synthetic potential of this compound.[3] A successful strategy hinges on three core principles:
-
Ease of Installation: The protecting group should be introduced in high yield under mild conditions that do not affect other parts of the molecule.
-
Stability: The protected group must be inert to the reaction conditions planned for the other functional group.
-
Ease of Removal: The protecting group should be cleanly and selectively removed in high yield under conditions that do not compromise the newly modified molecule.[4]
This document will systematically address strategies for the selective protection of each functional group, culminating in a discussion of orthogonal approaches for maximum synthetic flexibility.
Strategic Decision Workflow
The choice of which functional group to protect is dictated by the desired subsequent reaction. The following diagram illustrates a logical workflow for making this strategic decision.
Caption: Strategic workflow for selecting a protecting group strategy.
Protecting the Ketone: Acetal Formation
The most common and reliable method for protecting ketones is the formation of a cyclic acetal, often referred to as a ketal.[5] This strategy is particularly effective for this compound as the resulting ketal is stable to a wide range of nucleophiles and basic conditions that might be employed to modify the amide group.[6] The use of ethylene glycol to form a 1,3-dioxolane is a widely adopted and robust method.[7]
Mechanism and Rationale
The reaction proceeds via an acid-catalyzed nucleophilic addition of the diol to the carbonyl carbon. The equilibrium is driven towards the product by the removal of water, typically through azeotropic distillation with a Dean-Stark apparatus.[7] The resulting cyclic ketal masks the electrophilicity of the carbonyl carbon, rendering it unreactive towards reagents like Grignard reagents, organolithiums, and hydrides.[4]
Recommended Protocol: Ethylene Glycol Ketal Protection
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with Dean-Stark apparatus and condenser
-
Magnetic stirrer and heat source
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq), toluene (to make a ~0.5 M solution), ethylene glycol (1.5 eq), and p-TsOH·H₂O (0.05 eq).[7]
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.
-
Wash with brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the protected product, N-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)acetamide. Further purification by column chromatography may be necessary.
Deprotection Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
N-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)acetamide
-
Acetone
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ketal-protected compound in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add a catalytic amount of 1 M HCl (e.g., 0.1 equivalents).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).[8]
-
Neutralize the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to recover the deprotected this compound.
Protecting the Amide: N-Boc Formation
Protecting the secondary amide allows for a wide range of transformations at the ketone functionality. While amides are generally less nucleophilic than amines, the N-H proton can be acidic and interfere with certain reagents. Conversion of the amide to a tert-butyloxycarbonyl (Boc) carbamate is a viable strategy. The Boc group is stable to many nucleophilic and basic conditions but can be readily removed with acid.[9][10]
Mechanism and Rationale
The protection reaction involves the acylation of the amide nitrogen with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically base-catalyzed, with a non-nucleophilic base like 4-dimethylaminopyridine (DMAP) often used to activate the Boc anhydride and facilitate the reaction.[11] The resulting N-Boc amide has a significantly less acidic N-H proton and is sterically hindered, preventing unwanted side reactions.
Recommended Protocol: N-Boc Protection
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
Dichloromethane (DCM) or Acetonitrile (ACN)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or ACN in a round-bottom flask.
-
Add Et₃N (1.5 eq), Boc₂O (1.5 eq), and a catalytic amount of DMAP (0.1 eq).[12]
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NH₄Cl solution.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl acetyl(2-oxopropyl)carbamate.
Deprotection Protocol: Acidolysis
Materials:
-
tert-Butyl acetyl(2-oxopropyl)carbamate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the N-Boc protected compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM).[13]
-
Stir the reaction at room temperature. The deprotection is usually rapid, often complete within 30-60 minutes, and can be monitored by the evolution of CO₂ gas.[14]
-
Once the reaction is complete (as indicated by TLC), carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
The product is often obtained as the trifluoroacetate salt and may require neutralization with a mild base (e.g., saturated NaHCO₃ solution) and extraction depending on the requirements of the subsequent step.
Orthogonal Protection Strategies
The true power of protecting group chemistry is realized through orthogonal strategies, which permit the selective deprotection of one group in the presence of another.[6][15] For this compound, the combination of a ketal for the ketone and a Boc group for the amide is not a truly orthogonal set, as both are acid-labile. A more robust orthogonal approach would involve a protecting group for the amide that is stable to acid but labile under other conditions.
A superior orthogonal pairing involves protecting the ketone as a ketal (acid-labile) and the amide with a group removable by other means, such as a benzyloxycarbonyl (Cbz) group, which is cleaved by hydrogenolysis.
Orthogonal Workflow Diagram
Caption: Orthogonal strategy for selective functionalization.
Data Summary Table
| Functional Group | Protecting Group | Protection Reagents & Conditions | Deprotection Reagents & Conditions | Stability |
| Ketone | Ethylene Glycol Ketal | Ethylene glycol, p-TsOH, Toluene, reflux[7] | Aqueous acid (e.g., HCl, TFA)[8] | Basic, nucleophilic, reductive (hydrides), organometallics |
| Amide | tert-Butoxycarbonyl (Boc) | Boc₂O, DMAP, Et₃N, DCM[12] | Strong acid (TFA, HCl)[11] | Basic, nucleophilic, hydrogenolysis |
| Amide | Benzyloxycarbonyl (Cbz) | Cbz-Cl, Base (e.g., NaHCO₃) | H₂, Pd/C (Hydrogenolysis) | Acidic, basic (most), nucleophilic |
Conclusion
The successful application of this compound in complex organic synthesis is critically dependent on the strategic use of protecting groups. By converting the ketone to a cyclic ketal, the amide nitrogen is made available for a variety of transformations. Conversely, protection of the amide, for instance as an N-Boc derivative, paves the way for reactions at the ketone's carbonyl carbon. The principles of orthogonality, exemplified by the pairing of an acid-labile ketal with a hydrogenolysis-labile Cbz group, offer the highest degree of synthetic control and flexibility. The protocols and strategies detailed in this guide provide a robust framework for researchers to confidently navigate the chemical landscape of this versatile bifunctional molecule.
References
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Kim, S. et al. (2013). Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines: selective alkylation and reduction of ketones, esters, amides, and nitriles. Chemical & Pharmaceutical Bulletin, 61(12), 1298-307. Available at: [Link]
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Yadav, J. S. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24533-24537. Available at: [Link]
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Reddy, C. R. et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron Letters, 52(23), 3013-3016. Available at: [Link]
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Scribd. (n.d.). Ethylene Glycol Acetal Protection Method. Available at: [Link]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]
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Aouf, C. et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Organic Chemistry International, 2012, 1-6. Available at: [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Available at: [Link]
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Deadman, B. J. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
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SynArchive. (n.d.). Protection of Aldehyde, Ketone by Acetal. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]
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Miller, S. J. et al. (2009). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. Journal of the American Chemical Society, 131(40), 14202–14203. Available at: [Link]
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Zhang, Y. et al. (2015). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. Organic Letters, 17(24), 6054-6057. Available at: [Link]
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ResearchGate. (n.d.). Reaction of Ketone or Aldehyde 2 with Ethylene Glycol in the Presence... Available at: [Link]
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El-faham, A. et al. (2014). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2014, 1-7. Available at: [Link]
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Patil, S. et al. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus. Available at: [Link]
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Chad's Prep. (2018). 19.5b Cyclic Acetals as Protecting Groups. YouTube. Available at: [Link]
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Santoro, F. et al. (2017). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 117(4), 2769-2859. Available at: [Link]
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Lee, P. H. et al. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(28), 17203-17211. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. Available at: [Link]
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Fraser-Reid, B. et al. (1996). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society, 118(46), 11666-11667. Available at: [Link]
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LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Available at: [Link]
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Li, H. et al. (2018). Coupling of amides with ketones via C–N/C–H bond cleavage: a mild synthesis of 1,3-diketones. Organic Chemistry Frontiers, 5(19), 2828-2832. Available at: [Link]
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Chemical Science. (2020). β‐Keto amides motifs in natural products and biologically active compounds. Available at: [Link]
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PART 1: N-(2-OXOPROPYL)ACETAMIDE - A FUNCTIONAL BUILDING BLOCK OF THEORETICAL INTEREST
An in-depth analysis of available literature reveals that while N-(2-Oxopropyl)acetamide is a molecule of interest due to its bifunctional nature, its direct applications in materials science are not extensively documented. However, its structure provides a valuable theoretical framework for potential applications. To provide a comprehensive and practical guide for researchers, this document will first explore the theoretical potential of this compound based on its chemical functionalities. It will then present a detailed examination of a closely related and commercially significant analog, Diacetone Acrylamide (DAAM) , as a case study to illustrate how the core chemical functionalities are powerfully leveraged in established materials science applications.
This compound (also known as Acetamidoacetone) is a bifunctional organic compound featuring both a ketone and an amide group. This unique combination offers multiple reactive sites, suggesting its potential utility as a versatile building block or modifier in the synthesis of advanced materials.[1][2]
Chemical & Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 7737-16-8 | [2][3] |
| Molecular Formula | C₅H₉NO₂ | [2][3] |
| Molecular Weight | 115.13 g/mol | [2][3] |
| Appearance | White Crystalline Solid / Liquid | [4] |
| Melting Point | 38-41 °C | [3] |
| Boiling Point | 104-109 °C @ 1-2 Torr | [3] |
| IUPAC Name | This compound | [2] |
Synthesis Concepts
The synthesis of this compound is conceptually linked to fundamental reactions in organic chemistry.[1] Methods can be categorized as:
-
Direct Synthesis: Primarily involving amidation reactions, which are a cornerstone for forming the amide bond.[1]
-
Indirect Synthesis: Involving the creation of a precursor molecule that is later transformed into the final compound.[1]
-
Historical Context: The Dakin-West reaction, which converts an α-amino acid to an α-acetamido ketone, provides a classical intellectual basis for the synthesis of such structures.[1]
Theoretical Applications in Materials Science
The dual functionality of this compound allows for several theoretical applications where it could serve as a monomer, cross-linking agent, or surface modifier.[1]
-
Functional Hydrogels: The ketone group can act as a reactive site for cross-linking with hydrazide-containing molecules, enabling the formation of stimuli-responsive or functional hydrogels for applications like drug delivery.[1]
-
Biodegradable Polymers: It could theoretically act as a monomer in condensation polymerization reactions, potentially leading to polymers with controlled degradation rates and enhanced biocompatibility.[1]
-
Surface-Modified Nanoparticles: this compound could be used as a capping or surface modification agent for nanoparticles. This would impart a reactive ketone "handle" on the nanoparticle surface, allowing for subsequent conjugation with biomolecules, drugs, or other polymers for targeted delivery or sensing applications.[1][5][6]
The exploration of these applications remains a nascent field. However, the principles of its reactivity are excellently demonstrated by the widely used industrial monomer, Diacetone Acrylamide (DAAM).
PART 2: DIACETONE ACRYLAMIDE (DAAM) - A PRACTICAL ANALOG AND APPLICATION BLUEPRINT
DAAM (CAS No. 2873-97-4) is a vinyl monomer that shares the key reactive ketone group with this compound but also possesses a polymerizable N-substituted amide group.[7] This allows it to be easily copolymerized into polymer backbones, introducing the reactive ketone functionality. The subsequent reactions of this ketone group, particularly with dihydrazides, form the basis of its extensive use in high-performance materials.[7][8]
Core Chemistry: Ambient Temperature Cross-Linking
The most significant application of DAAM revolves around its ability to facilitate cross-linking of polymers at room temperature. This is typically achieved by reacting the ketone groups on the DAAM-functionalized polymer with a water-soluble dihydrazide, most commonly Adipic Acid Dihydrazide (ADH) .[8] This reaction is highly efficient and avoids the need for high temperatures or toxic cross-linkers like formaldehyde.
Caption: DAAM-ADH cross-linking mechanism.
Application Note 1: Self-Cross-linking Waterborne Coatings
Introduction: The DAAM/ADH cross-linking system is extensively used to create high-performance, one-component or two-component waterborne coatings.[7][8] Incorporating a small percentage of DAAM (typically 1-10 wt%) into an acrylic emulsion polymer allows for post-application cross-linking upon water evaporation, which brings the polymer chains and the ADH cross-linker into reactive proximity.
Benefits: This covalent network formation significantly enhances the final film properties:
-
Mechanical Durability: Improved scrub, scratch, and abrasion resistance.[8]
-
Chemical Resistance: Better resistance to water, solvents, and stains.[8]
-
Blocking Resistance: Reduced tendency for coated surfaces to stick to each other under pressure.[8]
Protocol 1: Synthesis of a DAAM-Functionalized Acrylic Latex for Coatings
This protocol outlines the conceptual steps for creating a self-cross-linking acrylic latex via emulsion polymerization.
Materials:
-
Monomers: Methyl methacrylate (MMA), Butyl acrylate (BA), Methacrylic acid (MAA), Diacetone acrylamide (DAAM)
-
Surfactant (e.g., Sodium dodecyl sulfate)
-
Initiator: Ammonium persulfate (APS)
-
Cross-linker: Adipic acid dihydrazide (ADH)
-
Deionized Water
-
Buffer (e.g., Sodium bicarbonate)
-
Neutralizing Agent (e.g., Ammonia)
Procedure:
-
Monomer Emulsion Preparation:
-
In a beaker, mix deionized water and surfactant until fully dissolved.
-
Slowly add the monomer mixture (MMA, BA, MAA, and DAAM) to the surfactant solution while stirring vigorously to form a stable, milky-white pre-emulsion.
-
-
Reactor Setup:
-
Charge a jacketed glass reactor with deionized water and buffer.
-
Begin purging with an inert gas (e.g., Nitrogen) and start mechanical stirring. Heat the reactor to the target polymerization temperature (e.g., 80-85 °C).
-
-
Polymerization:
-
Add a portion of the monomer emulsion (seed stage) to the reactor, followed by the initiator solution (APS dissolved in water).
-
After the seed stage polymerization is confirmed (indicated by a slight temperature increase and change in appearance), begin the continuous feed of the remaining monomer emulsion and a separate initiator solution over a period of 2-3 hours.
-
Maintain the reaction temperature throughout the feed.
-
-
Chasing and Cooling:
-
After the feeds are complete, hold the temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cool the reactor to ambient temperature.
-
-
Post-Addition and Formulation:
-
Neutralize the latex to a target pH (e.g., 8.0-9.0) with the neutralizing agent.
-
While stirring, add the ADH solution (dissolved in water). The amount of ADH is typically stoichiometric to the DAAM content.
-
Filter the final latex through a fine mesh to remove any coagulum.
-
-
Film Formation and Curing:
-
The formulated latex can be applied to a substrate. As water evaporates, the polymer particles coalesce.
-
The DAAM and ADH molecules react, forming a cross-linked, durable film at ambient temperature over several days.
-
Caption: Workflow for DAAM-based latex synthesis.
Application Note 2: Functional Hydrogels for Biomedical Applications
Introduction: DAAM is being explored for creating advanced hydrogels for tissue engineering, controlled drug release, and wound dressings.[9] The ketone functionality provides a specific and controllable handle for cross-linking, which allows for precise tailoring of the hydrogel's properties, such as swelling ratio, mechanical strength, and degradation rate.[9][10]
Benefits:
-
Biocompatibility: Acrylamide-based polymers are often well-tolerated in biological systems.[9]
-
Tunable Properties: The cross-linking density can be precisely controlled by the amount of DAAM and dihydrazide used.[9]
-
Controlled Release: Drugs can be encapsulated within the hydrogel matrix and released as the network swells or degrades.[5][11]
Protocol 2: Preparation of a Cross-linked DAAM/Acrylamide Hydrogel
This protocol provides a general method for synthesizing a DAAM-containing hydrogel.
Materials:
-
Monomers: Acrylamide (AAm), Diacetone acrylamide (DAAM)
-
Cross-linker: Adipic acid dihydrazide (ADH)
-
Initiator System: Ammonium persulfate (APS) and N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Solvent: Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Solution Preparation:
-
In a flask, dissolve the desired amounts of AAm, DAAM, and the cross-linker ADH in PBS buffer.
-
Gently stir until all components are fully dissolved.
-
-
Initiation of Polymerization:
-
Degas the solution by bubbling nitrogen through it for 15-20 minutes to remove dissolved oxygen, which inhibits free-radical polymerization.
-
Add the initiator, APS, to the solution and mix gently.
-
Add the accelerator, TEMED, to initiate the polymerization reaction. The solution will become viscous.
-
-
Gel Casting and Curing:
-
Immediately pour the solution into a mold (e.g., between two glass plates with a spacer, or in a petri dish).
-
Allow the solution to cure at room temperature for several hours or until a solid gel is formed. The polymerization and cross-linking reactions occur simultaneously.
-
-
Purification:
-
Once cured, carefully remove the hydrogel from the mold.
-
Immerse the gel in a large volume of deionized water or PBS to wash out any unreacted monomers, initiators, and non-cross-linked polymer chains.
-
Replace the water/PBS several times over 2-3 days to ensure complete purification.
-
-
Characterization:
-
The purified hydrogel can be characterized for its swelling behavior (by measuring weight change in water), mechanical properties (using rheology or compression testing), and morphology (using scanning electron microscopy).
-
Summary of DAAM Applications
The versatility of DAAM has led to its use in a wide array of fields beyond coatings and hydrogels.
| Application Area | Function of DAAM | Key Benefits | References |
| Adhesives & Sealants | Provides post-curing cross-linking sites. | Enhances cohesion, creep resistance, and adhesion to low-energy surfaces. | [9] |
| Photosensitive Resins | Acts as a reactive monomer. | Contributes to fast curing speeds, high image clarity, and good durability. | [8][12] |
| Textile & Paper Treatment | Cross-linking agent in finishing resins. | Improves wet strength, durability, and crease resistance. | [8][9] |
| Cosmetics | Film-forming polymer component. | Used in hair styling products for long-lasting hold and humidity resistance. | [9][12] |
Conclusion
This compound presents an intriguing molecular architecture for materials science, with theoretical potential as a functional monomer, cross-linking mediator, and surface modifier. While direct experimental validation in materials literature is sparse, the underlying chemistry of its ketone group is robustly validated through the extensive and successful industrial application of its close analog, Diacetone Acrylamide (DAAM). The protocols and applications detailed for DAAM in coatings, hydrogels, and adhesives serve as a powerful and reliable roadmap for researchers and scientists looking to unlock the potential of this compound and related oxopropyl-functionalized molecules in the development of next-generation materials.
References
- Kima Chemical. (2025, September 11). Application of Diacetone Acrylamide (DAAM).
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Application Note & Protocol Guide: Catalytic Conversion of N-(2-Oxopropyl)acetamide
Abstract
This technical guide provides a comprehensive overview of the catalytic conversion of N-(2-Oxopropyl)acetamide, a key transformation for synthesizing valuable chiral building blocks like N-acetyl-amino alcohols and their derivatives. The unique bifunctional nature of this compound, containing both an amide and a ketone, makes its selective reduction a topic of significant interest for researchers in medicinal chemistry and drug development. This document details two primary, state-of-the-art catalytic strategies for achieving high efficiency and stereocontrol: Asymmetric Hydrogenation (AH) and Asymmetric Transfer Hydrogenation (ATH). We will explore the mechanistic underpinnings of these methods, provide detailed, field-proven protocols, and discuss the critical parameters that ensure reproducible and high-yielding results.
Introduction: The Synthetic & Pharmaceutical Utility
This compound, also known as acetamidoacetone, is a versatile precursor for the synthesis of chiral 1,2-amino alcohols and, subsequently, non-natural α-amino acids.[1][2] The N-acetylated amino alcohol product, N-(2-hydroxypropyl)acetamide, is a direct precursor to N-acetyl-alanine, an important derivative in various biochemical studies and synthetic applications.[3][4][5] The ability to control the stereochemistry at the newly formed hydroxyl center is paramount, as the biological activity of pharmaceutical intermediates is often confined to a single enantiomer.
The catalytic reduction of the ketone moiety in this compound is a classic example of reductive amination chemistry, where the carbonyl group is transformed into an alcohol.[6][7][8] Modern catalytic methods offer significant advantages over traditional stoichiometric reagents, including milder reaction conditions, higher selectivity, and a greener chemical footprint.[8] This guide focuses on two powerful catalytic approaches:
-
Asymmetric Hydrogenation (AH): Utilizes molecular hydrogen (H₂) in conjunction with a chiral transition metal catalyst (typically Ruthenium or Iridium) to produce an enantiomerically enriched product.[9][10]
-
Asymmetric Transfer Hydrogenation (ATH): Employs a hydrogen-donor molecule, such as isopropanol or a formic acid/triethylamine mixture, to effect the reduction, thereby avoiding the need for high-pressure hydrogenation equipment.[11]
Mechanistic Principles: Achieving Stereocontrol
The enantioselectivity in both AH and ATH of ketones is governed by the formation of a transient, diastereomeric complex between the substrate and the chiral catalyst. The catalyst creates a specific three-dimensional environment that favors one pathway of hydrogen delivery over the other.
Asymmetric Hydrogenation (AH) Mechanism
In the case of Ru-BINAP/diamine catalysts, a widely accepted mechanism involves a "metal-ligand bifunctional" concerted pathway.[9][10] The reaction does not proceed through a simple outer-sphere hydride attack. Instead, the catalyst forms a six-membered pericyclic transition state with the ketone substrate.
Key Mechanistic Features:
-
The Ru-H (hydride) and the N-H (proton) of the diamine ligand are delivered to the ketone's carbonyl carbon and oxygen, respectively, in a concerted fashion.[10]
-
The C=O dipole of the ketone aligns with the Hδ−–Ruδ+–Nδ−–Hδ+ quadrupole of the active catalyst, which lowers the activation energy.[9]
-
The chiral diphosphine ligand (e.g., BINAP) and the chiral diamine ligand work in concert to create a rigid and sterically defined pocket that dictates the facial selectivity of the hydrogen addition.
Asymmetric Transfer Hydrogenation (ATH) Mechanism
Asymmetric transfer hydrogenation, particularly with Noyori-type Ru(II)-arene-TsDPEN catalysts, also operates via a metal-ligand bifunctional mechanism. The hydrogen source (e.g., isopropanol) first reacts with the catalyst to generate the active metal-hydride species, releasing acetone. This hydride is then transferred to the substrate.
Key Mechanistic Features:
-
The process is typically conducted in the presence of a hydrogen donor like isopropanol or a formic acid/triethylamine azeotrope.
-
Similar to AH, the reaction proceeds through a six-membered ring transition state involving the Ru-H, the ligand N-H, and the substrate's C=O group.
-
The stereochemical outcome is determined by the specific interactions between the substrate and the chiral ligand within this transition state.
Below is a logical diagram illustrating the choice between these two primary catalytic pathways.
Caption: Decision workflow for selecting a catalytic reduction method.
Experimental Protocols & Workflows
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions involving hydrogen gas require specialized high-pressure equipment and adherence to strict safety protocols.
Protocol 1: Asymmetric Hydrogenation using a Ru-BINAP Catalyst
This protocol is designed for the highly enantioselective reduction of this compound using a classic Noyori-type catalyst system, which is well-documented for the hydrogenation of functionalized ketones.[9][10]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-BINAP
-
(S,S)-DPEN (1,2-Diphenylethylenediamine)
-
Anhydrous, degassed 2-Propanol (IPA)
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar and pressure gauge
-
Schlenk line or glovebox for inert atmosphere manipulations
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Catalyst Pre-formation (In Situ):
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine [RuCl₂(p-cymene)]₂ (1 mol%), (S)-BINAP (1.1 mol%), and (S,S)-DPEN (1.1 mol%).
-
Add anhydrous, degassed 2-propanol to achieve a catalyst concentration of approximately 0.01 M.
-
Stir the mixture at 80°C for 30 minutes. The solution should turn a deep purple or brown, indicating the formation of the active catalyst complex. Cool to room temperature.
-
-
Hydrogenation Reaction:
-
To the glass liner of the autoclave, add this compound (1.0 eq).
-
Under an inert atmosphere, transfer the pre-formed catalyst solution to the autoclave liner. Adjust the final substrate concentration to be between 0.1 M and 0.5 M with additional degassed 2-propanol.
-
Seal the autoclave securely.
-
Purge the reactor vessel three times with low-pressure hydrogen gas before pressurizing to the desired pressure (e.g., 8-10 atm).
-
Commence vigorous stirring and maintain the reaction at a constant temperature (e.g., 30-50°C).
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by column chromatography on silica gel (e.g., using a mobile phase of Dichloromethane/Methanol, 95:5 v/v) to yield the pure N-(2-hydroxypropyl)acetamide.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.
-
The diagram below outlines the general workflow for this experimental protocol.
Caption: Experimental workflow for Asymmetric Hydrogenation.
Protocol 2: Asymmetric Transfer Hydrogenation (ATH) using a Ru-TsDPEN Catalyst
This protocol provides an operationally simpler alternative that avoids high-pressure gas, making it more accessible for standard laboratory setups. It is highly effective for the reduction of α-acetamido ketones.[11]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Formic acid/Triethylamine azeotropic mixture (5:2 molar ratio)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or Dichloromethane)
Equipment:
-
Standard round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating capabilities
-
Inert atmosphere setup (e.g., Schlenk line or balloons)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere, combine this compound (1.0 eq), [RuCl₂(p-cymene)]₂ (0.5 mol%), and (S,S)-TsDPEN (1.1 mol%).
-
Add the anhydrous, degassed solvent to achieve a substrate concentration of 0.1-0.5 M.
-
Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-coordination.
-
-
Transfer Hydrogenation:
-
Add the formic acid/triethylamine (HCO₂H/Et₃N) azeotrope (2.0-5.0 eq) to the reaction mixture.
-
Heat the reaction to a gentle reflux (e.g., 40-60°C) and stir.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer three times with an organic solvent like Ethyl Acetate or Dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 1.
-
Determine the enantiomeric excess (ee) using chiral HPLC or GC.
-
Data Presentation: Expected Outcomes
The choice of catalyst and conditions significantly impacts the reaction's efficiency and selectivity. The following table summarizes typical results for the asymmetric reduction of α-acetamido ketones, which serve as a reliable proxy for this compound.
| Parameter | Asymmetric Hydrogenation (AH) | Asymmetric Transfer Hydrogenation (ATH) |
| Catalyst System | [RuCl₂(p-cymene)]₂ / (S)-BINAP / (S,S)-DPEN | [RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN |
| Hydrogen Source | H₂ Gas | HCOOH / Et₃N |
| Pressure | 8 - 15 atm | Atmospheric |
| Temperature | 30 - 60 °C | 40 - 60 °C |
| Typical S/C Ratio * | 100:1 to 1000:1 | 100:1 to 500:1 |
| Typical Yield | >95% | >90% |
| Typical ee | >98% | >95%[11] |
*S/C Ratio: Substrate-to-Catalyst Ratio
Conclusion
The catalytic conversion of this compound into enantiomerically enriched N-(2-hydroxypropyl)acetamide is a robust and highly efficient transformation. Both Asymmetric Hydrogenation and Asymmetric Transfer Hydrogenation offer excellent yields and stereoselectivities. The choice between the two methods largely depends on the available laboratory infrastructure. ATH provides an operationally simpler, pressure-free alternative, while AH may offer slightly higher enantioselectivities and turnover numbers in some cases. The protocols detailed herein provide a solid foundation for researchers to successfully implement these powerful synthetic tools in their drug discovery and development programs.
References
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Chemistry Steps. Reductive Amination. Available from: [Link]
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Organic Chemistry Tutor. Reductive Amination. Available from: [Link]
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Wikipedia. Reductive amination. Available from: [Link]
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The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Available from: [Link]
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JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Available from: [Link]
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Ohkuma, T., et al. (2005). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(8), 215-227. Available from: [Link]
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Gimeno, A., et al. (2019). trans-Diastereoselective Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Acetamido Benzocyclic Ketones via Dynamic Kinetic Resolution. Organic Letters, 21(10), 3847–3851. Available from: [Link]
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Wang, Z., et al. (2013). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 4(9), 3583-3587. Available from: [Link]
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ResearchGate. Asymmetric hydrogenation of α‐secondary‐amino ketones. Reaction.... Available from: [Link]
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Macmillan Group, Princeton University. (2004). Catalyst Directed Asymmetric Hydrogenation of Carbonyls. Available from: [Link]
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ACS Publications. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Available from: [Link]
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Alonso, F., et al. (2014). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Current Organic Chemistry, 18(21), 2749-2793. Available from: [Link]
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Sollner Dolenc, M. (2007). Recent Advances in the Synthesis of Unnatural α-Amino Acids. Current Organic Chemistry, 11(9), 801-832. Available from: [Link]
-
Royal Society of Chemistry. (2016). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Available from: [Link]
-
Michigan State University. (2008). High Pressure Catalytic Hydrogenation of Acetone in a PDMS Based Recirculating Microreactor System. Available from: [Link]
- Google Patents. Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 82185, this compound. Available from: [Link]
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MDPI. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Available from: [Link]
-
ResearchGate. (2015). Catalytic Hydrogenation of Acetone to Isopropanol: An Environmentally Benign Approach. Available from: [Link]
-
MDPI. (2019). Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol. Available from: [Link]
-
ChemRxiv. (2022). Catalyst-Free Transfer Hydrogenation of Activated Alkenes Exploiting Isopropanol as the Sole and Traceless Reductant. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 88064, N-Acetyl-L-alanine. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 132213, N-acetyl-D-alanine. Available from: [Link]
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ChemSynthesis. N-(1,1-dimethyl-2-oxopropyl)acetamide. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7345, N-Acetyl-DL-alanine. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 134891665, 2-amino-N-(3-chloro-2-oxopropyl)acetamide. Available from: [Link]
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Application Notes & Protocols: N-(2-Oxopropyl)acetamide as a Versatile Synthon for Pharmaceutical Intermediates
Abstract: This guide provides a detailed exploration of N-(2-Oxopropyl)acetamide (also known as acetamidoacetone), a highly versatile bifunctional building block in synthetic organic chemistry. We delve into its fundamental properties and showcase its strategic application in the synthesis of key heterocyclic scaffolds—such as oxazoles, pyrazines, and imidazoles—which are prevalent in a wide array of pharmaceutical agents. This document furnishes researchers, scientists, and drug development professionals with both the theoretical basis and practical, step-by-step protocols for leveraging this valuable intermediate in medicinal chemistry and process development.
Introduction: The Strategic Value of this compound
This compound, CAS No. 7737-16-8, is an organic compound that merges two critical functional groups within a compact three-carbon backbone: an amide and a ketone.[1][2] This unique arrangement makes it an exemplary precursor for constructing more complex molecular architectures, particularly the nitrogen-containing heterocyclic rings that form the core of approximately 59% of all FDA-approved small-molecule drugs.[3]
Its utility stems from the distinct reactivity of each functional group. The ketone offers a site for nucleophilic attack and condensation reactions, while the amide linkage and the adjacent active methylene group provide additional handles for cyclization and functionalization.[1][4] This document will serve as a technical guide to unlocking the synthetic potential of this powerful intermediate.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a starting material is foundational to successful process development and scale-up. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | Acetamidoacetone, N-Acetonylacetamide | PubChem[2] |
| CAS Number | 7737-16-8 | MySkinRecipes, PubChem[1][2] |
| Molecular Formula | C₅H₉NO₂ | MySkinRecipes, PubChem[1][2] |
| Molecular Weight | 115.13 g/mol | MySkinRecipes, PubChem[1][2] |
| Appearance | Off-White Crystals / White to Pale-yellow Solid | MySkinRecipes |
| Boiling Point | 283.9 °C at 760 mmHg | MySkinRecipes[1] |
| Density | 1.008 g/cm³ | MySkinRecipes[1] |
Core Application: A Central Precursor for Heterocyclic Scaffolds
The primary application of this compound in pharmaceutical synthesis is its role as a foundational synthon for building diverse heterocyclic intermediates.[1][4] Its structure is pre-organized to facilitate cyclization reactions that yield aromatic five- and six-membered rings.
Synthesis of Oxazole Derivatives
The oxazole ring is a key feature in many anti-inflammatory and antibiotic drugs. This compound is an ideal substrate for the Robinson-Gabriel synthesis, a classic method for preparing oxazoles. This reaction involves the cyclodehydration of an N-acyl-α-amino ketone.[5] Treating this compound with a dehydrating agent, such as concentrated sulfuric acid or phosphorus pentoxide, directly yields 2,4-dimethyloxazole.
-
Causality: The reaction is driven by the intramolecular nucleophilic attack of the amide oxygen onto the protonated ketone, followed by the elimination of water to achieve a stable aromatic ring system. The choice of a strong dehydrating agent is critical to facilitate the final elimination step under anhydrous conditions.
Synthesis of Pyrazine Derivatives
Pyrazines are privileged structures in medicinal chemistry, found in drugs targeting cancer, infections, and neurological disorders.[6] Symmetrically substituted pyrazines, such as 2,5-dimethylpyrazine, can be synthesized from α-amino ketones through a biomimetic self-condensation reaction.[7][8]
This pathway involves two key stages:
-
Hydrolysis: The acetyl group of this compound is first removed under acidic or basic conditions to generate the unstable α-amino ketone, 1-amino-2-propanone.
-
Dimerization & Oxidation: Two molecules of the liberated 1-amino-2-propanone then condense to form a dihydropyrazine intermediate, which subsequently undergoes air oxidation to the stable, aromatic 2,5-dimethylpyrazine.[9]
-
Causality: The reaction mimics a proposed biosynthetic route and relies on the inherent reactivity of the α-amino ketone to dimerize.[7] The final oxidation step provides the thermodynamic driving force, leading to the formation of the aromatic pyrazine ring.
Synthesis of Imidazole Derivatives
The imidazole nucleus is fundamental to numerous pharmaceuticals, including antifungal agents and proton pump inhibitors.[10][11] this compound can serve as a three-carbon component in multicomponent reactions like the Radziszewski synthesis. In a typical approach, this compound can react with an aldehyde and a nitrogen source (like ammonia or ammonium acetate) under oxidative conditions to form a tri-substituted imidazole.[12]
-
Causality: This reaction proceeds through the condensation of the ketone with the aldehyde and ammonia to form an intermediate that cyclizes and is subsequently oxidized. The N-acetyl group may be cleaved in situ or participate in the reaction depending on the specific conditions employed.
Experimental Protocol: Robinson-Gabriel Synthesis of 2,4-Dimethyloxazole
This protocol provides a detailed, self-validating procedure for the synthesis of 2,4-dimethyloxazole, a representative pharmaceutical intermediate, from this compound.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles |
| This compound | 7737-16-8 | 115.13 | 10.0 g | 0.087 |
| Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 50 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | - |
| Sodium Hydroxide (aq.) | 1310-73-2 | 40.00 | As needed | - |
| Sodium Chloride (brine) | 7647-14-5 | 58.44 | 50 mL | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
| Deionized Water / Ice | 7732-18-5 | 18.02 | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a nitrogen inlet. Place the flask in an ice-water bath.
-
Acid Charging: Carefully charge the flask with 50 mL of concentrated sulfuric acid. Allow the acid to cool to an internal temperature of 0–5 °C.
-
Scientist's Note: Pre-cooling the acid is crucial to manage the exothermic heat of dissolution and reaction upon addition of the amide.
-
-
Substrate Addition: Slowly add 10.0 g (0.087 mol) of this compound in small portions over 30–45 minutes. Ensure the internal temperature does not exceed 10 °C during the addition.
-
Scientist's Note: Portion-wise addition prevents a rapid temperature spike and potential side reactions or degradation of the starting material.
-
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20–25 °C). Stir the resulting solution for 12–16 hours. Monitor the reaction progress by TLC or LC-MS (if standards are available).
-
Work-up - Quenching: Prepare a 1 L beaker containing approximately 200 g of crushed ice. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.
-
Safety Critical Step: This quenching process is highly exothermic. Perform this step in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a face shield.
-
-
Neutralization: Cool the quenched solution in an ice bath. Slowly add a 50% (w/v) aqueous solution of sodium hydroxide to neutralize the acid. Monitor the pH and continue addition until the pH of the solution is between 8 and 9.
-
Scientist's Note: The product, an oxazole, is a weak base. Bringing the pH to slightly alkaline ensures it is in its free base form for efficient extraction into an organic solvent.
-
-
Extraction: Transfer the neutralized aqueous slurry to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts. Wash the combined layers with 50 mL of saturated sodium chloride solution (brine) to remove residual water and inorganic salts.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Characterization: The resulting crude oil can be further purified by vacuum distillation if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and GC-MS to confirm the structure and purity of 2,4-dimethyloxazole.
Safety and Handling Precautions
This compound and the reagents used in its transformations require careful handling in a controlled laboratory environment.
-
This compound: While not acutely toxic, standard chemical handling precautions should be observed. Wear nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of dust or contact with skin.
-
Concentrated Sulfuric Acid: Highly corrosive and a strong dehydrating agent. Causes severe burns upon contact. Reacts violently with water. Always handle in a fume hood with appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield. Always add acid to water/ice, never the other way around.
-
Sodium Hydroxide: Corrosive and can cause severe burns. The neutralization process is highly exothermic. Handle with care, wearing gloves and eye protection.
-
Dichloromethane: A volatile organic solvent and a suspected carcinogen. All extractions and solvent removal steps must be performed in a well-ventilated fume hood.
Always consult the latest Safety Data Sheet (SDS) for all chemicals before commencing any experimental work.
References
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Mishra, R., et al. (2021). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health (NIH). Available at: [Link]
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Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]
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Doherty, J. B., et al. (2018). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Royal Society of Chemistry. Available at: [Link]
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Banerjee, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. Available at: [Link]
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Scribd. Hantzsch Pyridine Synthesis. Available at: [Link]
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Wang, L., et al. (2020). The Applications of β‐Keto Amides for Heterocycle Synthesis. ResearchGate. Available at: [Link]
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Semantic Scholar. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes. Available at: [Link]
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Chen, J., et al. (2020). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. Royal Society of Chemistry. Available at: [Link]
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Ypsilanti. THE PYRAZINES. Available at: [Link]
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Cowden, C. J., & Lu, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. National Institutes of Health (NIH). Available at: [Link]
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Wikipedia. Paal–Knorr synthesis. Available at: [Link]
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Procter, D. J., et al. (2020). Recent advances in the synthesis of imidazoles. Royal Society of Chemistry. Available at: [Link]
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]
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Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Available at: [Link]
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Limban, C., et al. (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. PubMed. Available at: [Link]
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Rather, B. A., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Available at: [Link]
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ResearchGate. Scheme 1. A) Selected examples of the synthetic utility of 3-acetamido-5-acetylfuran (3A5AF). Available at: [Link]
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YouTube. Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description.. Available at: [Link]
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Patsnap Synapse. What is Acetamide used for?. Available at: [Link]
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Al-Ostath, R. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. PubMed Central. Available at: [Link]
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Kumar, A., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. Available at: [Link]
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Carrà, G., et al. (2018). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH). Available at: [Link]
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Pharmaceutical Technology. Advances in Heterocyclic Chemistry for API Synthesis. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency. Available at: [Link]
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Paul, B., et al. (2024). Synthesis of N-heterocycles through alcohol dehydrogenative coupling. PubMed. Available at: [Link]
-
Jampilek, J. (2024). Heterocycles in Medicinal Chemistry II. MDPI. Available at: [Link]
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Bakherad, M., et al. (2019). Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions. PubMed. Available at: [Link]
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Troubleshooting & Optimization
Improving the yield of N-(2-Oxopropyl)acetamide synthesis
An in-depth guide to overcoming common challenges in the synthesis of N-(2-Oxopropyl)acetamide, presented by the Applications & Technical Support Division.
Introduction: Navigating the Synthesis of this compound
This compound, also known as acetamidoacetone, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals due to its reactive functional groups.[1] While its synthesis appears straightforward, typically involving the acetoacetylation of aminoacetone, researchers frequently encounter challenges that can significantly impact yield and purity. Common hurdles include the instability of reagents, competing side reactions, and difficulties in product isolation.
This guide is structured as a technical support center, providing direct answers to frequently asked questions and troubleshooting advice for common issues encountered during the synthesis. We will focus on the prevalent and efficient method of reacting aminoacetone hydrochloride with diketene, explaining the causality behind each experimental parameter to empower you to optimize your reaction for maximum yield and purity.
Part 1: Foundational Questions & Starting Materials
Q1: My starting material is aminoacetone hydrochloride. Why can't I just use aminoacetone, and how does the hydrochloride salt affect my reaction setup?
Answer: This is a critical first step for a successful synthesis. Aminoacetone itself is unstable in its free base form and is prone to self-condensation and polymerization.[2] For this reason, it is supplied and stored as its more stable hydrochloride salt ([CH₃C(O)CH₂NH₃]Cl).[3][4]
The presence of the hydrochloride salt necessitates the addition of a base to your reaction. The primary roles of the base are:
-
Neutralization: To liberate the free aminoacetone in situ by neutralizing the hydrogen chloride.
-
Catalysis: To facilitate the reaction, as many acetoacetylation reactions proceed more efficiently under basic conditions.
Without a base, the amine will remain protonated and non-nucleophilic, preventing the desired reaction with diketene. You must use at least one molar equivalent of a base to neutralize the salt. Often, a slight excess is beneficial.
Q2: What is the best choice of base and solvent for this reaction?
Answer: The choice of base and solvent are interconnected and crucial for maximizing yield by controlling reactivity and minimizing side reactions.
-
Base Selection: A non-nucleophilic inorganic base is generally preferred. Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are excellent choices.[5] They are strong enough to deprotonate the aminoacetone hydrochloride but are not so harsh as to promote the violent polymerization of diketene, a known risk with strong bases.[6] Using an amine base like triethylamine (TEA) or pyridine is possible, but they can be more difficult to remove during work-up. In analogous acetamide syntheses, optimizing the amount of Na₂CO₃ has been shown to significantly increase yield.[5]
-
Solvent Selection: A polar aprotic solvent is ideal. Dichloromethane (CH₂Cl₂) or acetonitrile are recommended.[5] These solvents effectively dissolve the starting materials without participating in the reaction. More importantly, they enhance the nucleophilicity of the liberated aminoacetone, promoting the desired attack on the diketene. Protic solvents like water or alcohols should be avoided as they can react with diketene, leading to hydrolysis into acetoacetic acid or the formation of ester byproducts, respectively.[7]
Part 2: Reaction Conditions & Optimization
Q3: I have low yield, and my reaction mixture turned dark brown. What is happening?
Answer: A low yield accompanied by a dark coloration often points to decomposition or polymerization side reactions. The primary culprits are typically reaction temperature and the inherent instability of the reagents.
-
Temperature Control is Critical: The acetoacetylation should be performed at or below room temperature (0 °C to 25 °C).[5] Diketene is thermally sensitive and can begin to decompose or polymerize exothermically at elevated temperatures.[6] Furthermore, aminoacetone itself is not perfectly stable once liberated from its salt. Running the reaction at elevated temperatures significantly increases the rate of these undesired side reactions, which often produce colored polymeric materials.
-
Order of Addition: To minimize diketene polymerization, it is best to add the diketene slowly to the mixture of aminoacetone hydrochloride and base in the solvent. This ensures that the diketene concentration remains low and that it reacts preferentially with the amine as it becomes available.
A recommended troubleshooting workflow for low yield is as follows:
Caption: Desired reaction vs. common side reactions.
Common Side Products & Prevention:
| Side Product | Cause | Prevention Strategy |
| Acetoacetic Acid | Reaction of diketene with trace moisture in the solvent or reagents. [7] | Use anhydrous solvents and dry reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Poly(diketene) | Catalyzed by strong acids, bases, or heat. [6] | Use a mild inorganic base (e.g., K₂CO₃). Maintain low reaction temperatures (0-25 °C). Add diketene slowly to the reaction mixture. |
| N,N-Diacetoacetamide derivative | Reaction of the product's amide nitrogen with a second molecule of diketene. | Use a 1:1 or slight excess of the amine to diketene stoichiometry. Avoid a large excess of diketene. |
Monitoring the reaction by Thin Layer Chromatography (TLC) can help you track the consumption of starting materials and the formation of the product versus byproducts.
Part 3: Work-up, Purification, & Analysis
Q5: What is the best procedure for isolating and purifying this compound?
Answer: Proper work-up and purification are essential to achieving a high yield of pure product. Since the reaction uses an inorganic base, the initial work-up is straightforward.
-
Filtration: After the reaction is complete, filter the mixture to remove the inorganic base (e.g., K₂CO₃) and any salts.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification Method: The crude product is often an oil or a low-melting solid. [8]The choice between distillation and recrystallization depends on the scale and nature of impurities.
-
Vacuum Distillation: Effective for removing non-volatile impurities. The product has a reported boiling point of 104-109 °C at 1-2 Torr. [8]This is suitable for larger scales.
-
Recrystallization: An excellent method for removing colored impurities and achieving high purity on a lab scale. [9]A solvent screen is necessary to find an appropriate solvent system (e.g., ethyl acetate/hexanes or isopropanol). The product's melting point is around 38-41 °C, so cooling in an ice bath will be necessary to maximize crystal formation.
-
Q6: How can I confirm the purity and identity of my final product?
Answer: A combination of physical and spectroscopic methods should be used.
-
Melting Point: A sharp melting point in the literature range (38-41 °C) is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR spectrum should show distinct signals for the three methyl groups and the methylene group, with appropriate integrations.
-
HPLC: High-Performance Liquid Chromatography can provide a quantitative measure of purity. A reverse-phase method with a C18 column using a mobile phase of acetonitrile and water is a common starting point. [10]* FTIR Spectroscopy: Look for characteristic peaks for the amide and ketone carbonyl groups (~1640-1715 cm⁻¹) and N-H stretching.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Aminoacetone hydrochloride
-
Diketene (handle with extreme care in a fume hood) [11]* Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add aminoacetone hydrochloride (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous dichloromethane to the flask to create a stirrable slurry.
-
Cool the flask to 0 °C using an ice-water bath.
-
While stirring vigorously, add diketene (1.05 eq) dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using 10% Methanol in CH₂Cl₂ as eluent).
-
Upon completion, filter the reaction mixture through a pad of celite to remove potassium carbonate and potassium chloride salts. Wash the filter cake with a small amount of CH₂Cl₂.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate or isopropanol).
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature to form crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization. [9]5. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.
-
Dry the purified crystals under vacuum.
By carefully controlling these parameters and understanding the underlying chemical principles, you can effectively troubleshoot and optimize the synthesis of this compound, leading to consistently higher yields and purity in your research and development endeavors.
References
-
SIELC Technologies. This compound. (2018-05-16). Available from: [Link]
-
Wikipedia. Diketene. Available from: [Link]
-
Grokipedia. Diketene. Available from: [Link]
-
ChemSynthesis. N-(1,1-dimethyl-2-oxopropyl)acetamide. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
Organic Syntheses. aminoacetone semicarbazone hydrochloride. Available from: [Link]
-
Britannica. Diketene | chemical compound. Available from: [Link]
-
PubChem - NIH. Diketene | C4H4O2 | CID 12661. Available from: [Link]
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ElectronicsAndBooks. The Reactions of Diketene with Ketones1. Available from: [Link]
-
PubChem - NIH. This compound | C5H9NO2 | CID 82185. Available from: [Link]
-
Wikipedia. Aminoacetone. Available from: [Link]
-
PMC - NIH. Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetylation. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015-12-31). Available from: [Link]
-
PMC - NIH. Structural and kinetic characterization of an acetoacetyl-Coenzyme A: acetate Coenzyme A transferase from the extreme thermophile Thermosipho melanesiensis. Available from: [Link]
-
NIH. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available from: [Link]
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-
PMC - NIH. Identification of the Regulatory Elements and Protein Substrates of Lysine Acetoacetylation. Available from: [Link]
-
PubMed - NIH. Identification of Histone Lysine Acetoacetylation as a Dynamic Post-Translational Modification Regulated by HBO1. (2023-06-29). Available from: [Link]
-
Pharmaffiliates. N-(3-(2-Formamido-5-methoxyphenyl)-3-oxopropyl)acetamide. Available from: [Link]
-
MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Available from: [Link]
-
PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Available from: [Link]
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MDPI. Natural Deep Eutectic Solvents for PHB Recovery: Mechanistic Insights and Implications for Sustainable Downstream Processing. Available from: [Link]
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Technical Support Center: Synthesis of N-(2-Oxopropyl)acetamide
Welcome to the technical support guide for the synthesis of N-(2-Oxopropyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. This guide provides in-depth troubleshooting, mechanistic explanations, and preventative protocols to ensure a successful and high-yielding reaction.
Introduction to the Synthesis
This compound, also known as acetamidoacetone, is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Its synthesis typically involves the acylation of an amino ketone or the reaction of a halo-ketone with an amide. While seemingly straightforward, both routes are susceptible to side reactions that can significantly impact yield and purity. This guide will focus on the common challenges associated with the two primary synthetic pathways:
-
Acylation of Aminoacetone with Diketene: This is a common and atom-economical approach. However, it is plagued by the inherent instability of aminoacetone and the high reactivity of diketene.
-
Nucleophilic Substitution of Chloroacetone with Acetamide: This method offers an alternative but presents its own set of challenges, including potential side reactions with the bifunctional chloroacetone.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Scenario 1: Synthesis via Aminoacetone and Diketene
Question 1: My reaction mixture turned dark brown/black upon adding aminoacetone, and I have a low yield of the desired product. What is happening?
Answer:
This is a classic sign of aminoacetone self-condensation . Aminoacetone is notoriously unstable in its free base form and readily undergoes self-condensation reactions to form complex, colored byproducts, primarily pyrazines.[1][2][3]
Root Cause Analysis:
-
Instability of Free Aminoacetone: In its free base form, the nucleophilic amine can attack the electrophilic carbonyl group of another aminoacetone molecule, initiating a cascade of condensation and oxidation reactions that lead to the formation of highly conjugated and colored pyrazine derivatives.[3]
-
Basic Conditions: The self-condensation is often accelerated in neutral to basic conditions.
Preventative Measures & Protocol:
To circumvent this issue, it is crucial to use a stable salt of aminoacetone, such as aminoacetone hydrochloride , and generate the free base in situ under controlled conditions, or perform the acylation under acidic conditions where the amine is protonated and less reactive towards self-condensation.
Recommended Protocol:
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend aminoacetone hydrochloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Controlled Neutralization (Optional, for in situ free base generation): Cool the suspension to 0 °C in an ice bath. Slowly add one equivalent of a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride salt. Stir for 15-20 minutes at this temperature.
-
Acylation: While maintaining the low temperature, add diketene dropwise to the reaction mixture. The diketene will preferentially react with the liberated aminoacetone.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, proceed with an appropriate aqueous work-up to remove any remaining salts and impurities.
Question 2: I'm observing a significant amount of a sticky, polymeric substance in my reaction vessel. What is causing this?
Answer:
This is likely due to the polymerization of diketene . Diketene is a highly reactive molecule that can polymerize under various conditions, especially in the presence of catalysts.[4][5]
Root Cause Analysis:
-
Catalysis: The polymerization of diketene is catalyzed by both acids and bases.[5] Amines, including aminoacetone or any amine base used for neutralization, can act as catalysts.[4]
-
Elevated Temperatures: Higher reaction temperatures can also promote the polymerization of diketene.
Preventative Measures:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of diketene.
-
Controlled Addition: Add the diketene slowly and dropwise to the reaction mixture to ensure it reacts with the aminoacetone before it has a chance to polymerize.
-
Purity of Reagents: Use freshly distilled or high-purity diketene, as impurities can sometimes initiate polymerization.
Question 3: My final product is contaminated with a significant amount of acetoacetic acid. How can I avoid this?
Answer:
The presence of acetoacetic acid is due to the hydrolysis of diketene .[6]
Root Cause Analysis:
-
Presence of Water: Diketene readily reacts with water to form unstable acetoacetic acid, which can further decompose.
-
Moisture in Reagents or Solvents: Using wet solvents or reagents will lead to this side reaction.
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.
Scenario 2: Synthesis via Chloroacetone and Acetamide
Question 4: The yield of my reaction between chloroacetone and acetamide is consistently low, and I have a complex mixture of products.
Answer:
This route is prone to several side reactions due to the bifunctional nature of chloroacetone and the potential for further reactions of the product.
Root Cause Analysis:
-
Self-condensation of Chloroacetone: Under basic conditions, chloroacetone can undergo self-condensation.[7]
-
Reaction at the Carbonyl Group: The carbonyl group of chloroacetone can also undergo reactions, especially in the presence of strong bases or acids.[8]
-
Further Reaction of the Product: The product, this compound, still possesses a reactive ketone group that can participate in subsequent reactions under the reaction conditions.
Troubleshooting Steps:
-
Choice of Base: Use a mild, non-nucleophilic base to facilitate the deprotonation of acetamide without promoting the self-condensation of chloroacetone. Potassium carbonate or sodium acetate are often suitable choices.
-
Reaction Temperature: Maintain a moderate reaction temperature. While some heat may be necessary to drive the reaction, excessive temperatures can lead to side product formation.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of acetamide can help to ensure the complete consumption of chloroacetone.
Data Presentation
| Issue | Probable Cause | Key Parameters to Control | Recommended Action |
| Low Yield & Dark Color | Aminoacetone Self-Condensation | Temperature, pH, Reagent Form | Use aminoacetone hydrochloride; control temperature at 0-5°C. |
| Polymeric Byproduct | Diketene Polymerization | Temperature, Rate of Addition | Add diketene dropwise at low temperature (0-5°C). |
| Acidic Impurity | Diketene Hydrolysis | Anhydrous Conditions | Use dry solvents and an inert atmosphere. |
| Complex Mixture (Chloroacetone route) | Multiple Side Reactions | Base, Temperature, Stoichiometry | Use a mild base, moderate temperature, and controlled stoichiometry. |
Experimental Protocols & Visualizations
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Reaction Pathways: Main vs. Side Reactions
Sources
- 1. Aminoacetone - Wikipedia [en.wikipedia.org]
- 2. 231. Self-condensation of acetamidoacetaldehyde and of aminoacetone - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Sciencemadness Discussion Board - Amino Acetone - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. DIKETENE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diketene - Wikipedia [en.wikipedia.org]
- 7. RU2225858C2 - Chloroacetone production process - Google Patents [patents.google.com]
- 8. moleculeworld.wordpress.com [moleculeworld.wordpress.com]
Technical Support Center: Purification of N-(2-Oxopropyl)acetamide by Column Chromatography
Welcome to the technical support guide for the purification of N-(2-Oxopropyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for the column chromatography of this compound. Our approach is rooted in fundamental chromatographic principles and extensive laboratory experience to ensure you can confidently navigate the challenges of this purification.
Understanding the Molecule: this compound
This compound (CAS 7737-16-8) is a relatively small and polar molecule, as indicated by its structure and low LogP value of approximately -0.9.[1][2] Its polarity is primarily due to the presence of two amide carbonyl groups and a ketone functionality.[2] This inherent polarity dictates its behavior on chromatographic media and is a key consideration in developing a successful purification strategy. The molecule is a liquid at ambient temperatures, with a melting point between 38-41°C.[3][4]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of this compound.
Q1: What is the recommended starting point for developing a column chromatography method for this compound?
A1: The most effective starting point is to first develop a separation on a Thin Layer Chromatography (TLC) plate. This will allow you to quickly screen various solvent systems to find one that provides good separation of your target compound from impurities. Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35 for optimal separation on a column.[5]
Q2: Should I use normal-phase or reverse-phase chromatography?
A2: Both normal-phase (e.g., silica gel) and reverse-phase (e.g., C18-functionalized silica) chromatography can be employed.
-
Normal-Phase: Given the polar nature of this compound, a normal-phase setup with a polar stationary phase like silica gel is a very common and effective choice. You will use non-polar mobile phases, such as mixtures of hexane and ethyl acetate, or dichloromethane and methanol.[5][6]
-
Reverse-Phase: Reverse-phase HPLC has also been shown to be effective for the analysis and purification of this compound and related compounds.[1][7] This involves a non-polar stationary phase (like C18) and polar mobile phases, such as acetonitrile and water, often with an acidic modifier like formic or phosphoric acid.[1][7] For preparative column chromatography, reverse-phase media can be more expensive but may offer different selectivity.
Q3: How do I prepare my sample for loading onto the column?
A3: There are two primary methods for sample loading: wet loading and dry loading.[8]
-
Wet Loading: This involves dissolving your crude sample in the minimum amount of the initial, least polar mobile phase you will use for the chromatography.[8] Pipette this solution carefully and evenly onto the top of the column bed.[8]
-
Dry Loading: This method is preferred if your compound has poor solubility in the initial mobile phase or if you need to use a stronger solvent to dissolve it.[8] To dry load, dissolve your crude product in a suitable solvent, add a small amount of silica gel (approximately 5-10 times the mass of your sample), and then remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a free-flowing powder.[8] This powder is then carefully added to the top of the column.
Q4: How can I detect this compound in the collected fractions?
A4: Since this compound contains a ketone and amide functionalities, it may not have a strong chromophore for UV visualization on TLC plates unless impurities are UV-active. Therefore, you will likely need to use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is a good general-purpose choice for visualizing compounds that can be oxidized, including ketones. Other general stains like p-anisaldehyde or ceric ammonium molybdate (CAM) could also be effective.
Troubleshooting Guide
Even with a well-planned experiment, issues can arise. This section provides a systematic approach to troubleshooting common problems encountered during the column chromatography of this compound.
Problem 1: The compound is not eluting from the column.
Possible Causes:
-
Solvent system is too non-polar: The mobile phase may not have sufficient polarity to displace the polar this compound from the active sites of the silica gel.[5]
-
Compound decomposition on silica: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[6]
-
Fractions are too dilute: Your compound may be eluting, but at a concentration below the detection limit of your TLC visualization method.[6][9]
Solutions:
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[6]
-
Check for On-Column Decomposition: Before running a large-scale column, perform a stability test. Spot your crude material on a silica TLC plate, and then let the plate sit for an hour or two before developing it. If you see a new spot or significant streaking from the baseline that wasn't present in the initial TLC, your compound may be unstable on silica.[6] In this case, consider using a less acidic stationary phase like deactivated silica gel (by adding a small amount of triethylamine to the mobile phase) or an alternative stationary phase like alumina.[6]
-
Concentrate Fractions: Before running a TLC, take a larger volume from the fractions you suspect should contain your product and concentrate them. This will increase the concentration of the analyte, making it easier to detect.[9]
Problem 2: The compound elutes very quickly (in the solvent front).
Possible Causes:
-
Solvent system is too polar: The mobile phase is too strong and is washing all components of the mixture through the column without any separation.[5]
-
Column is overloaded: Too much sample has been loaded onto the column, exceeding its separation capacity.
Solutions:
-
Decrease Solvent Polarity: Start with a less polar mobile phase. Refer back to your initial TLC screening to choose a solvent system that provides an appropriate Rf value (0.25-0.35).[5]
-
Reduce Sample Load: The amount of crude material that can be effectively purified depends on the difficulty of the separation and the diameter of the column. As a general rule, for a straightforward separation, you can load approximately 1g of crude material for every 10-20g of silica gel.
Problem 3: Poor separation of the target compound from impurities (co-elution).
Possible Causes:
-
Inappropriate solvent system: The chosen mobile phase does not provide adequate resolution between your product and the impurities.
-
Poorly packed column: Channels or cracks in the silica bed can lead to an uneven flow of the mobile phase and poor separation.[8]
-
Column overloading: As mentioned previously, exceeding the column's capacity will lead to broad bands and co-elution.
Solutions:
-
Re-optimize the Solvent System: Go back to TLC and screen different solvent combinations. Sometimes, a complete change in solvents (e.g., from hexane/ethyl acetate to dichloromethane/methanol) can provide the necessary change in selectivity.
-
Repack the Column: Ensure your column is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for a good separation.
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a non-polar mobile phase and gradually increase its polarity over the course of the separation (gradient elution).[5] This can help to first elute non-polar impurities, followed by your slightly more polar product, and finally, the very polar impurities.
Experimental Protocols & Data
Table 1: Recommended Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Typical Application |
| 100% Hexane | Very Low | Eluting very non-polar impurities |
| 90:10 Hexane:Ethyl Acetate | Low | Starting point for elution |
| 70:30 Hexane:Ethyl Acetate | Medium | Likely elution range for the product |
| 50:50 Hexane:Ethyl Acetate | Medium-High | Eluting more polar compounds |
| 100% Ethyl Acetate | High | Flushing highly polar impurities |
| 95:5 Dichloromethane:Methanol | High | Alternative system for polar compounds |
Step-by-Step Protocol for Column Chromatography of this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems of increasing polarity (see Table 1) to find a system that gives the target compound an Rf of ~0.3.
-
-
Column Packing:
-
Select an appropriate size column based on the amount of material to be purified.
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent system.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add more solvent as needed, ensuring the silica bed never runs dry.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed during sample and solvent addition.[8]
-
-
Sample Loading (Dry Loading Example):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approx. 5-10 times the mass of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[8]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column.
-
Begin collecting fractions in test tubes or other suitable containers.
-
If using a gradient elution, gradually increase the polarity of the mobile phase according to your pre-determined plan. A stepwise gradient is often sufficient (e.g., 100 mL of 10% EtOAc/Hexane, then 100 mL of 20% EtOAc/Hexane, etc.).
-
Monitor the elution of compounds by periodically analyzing the collected fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Visualizing the Workflow
Graphviz Diagram: Column Chromatography Workflow
Sources
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound | C5H9NO2 | CID 82185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | 7737-16-8 [sigmaaldrich.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Chromatography [chem.rochester.edu]
- 7. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. reddit.com [reddit.com]
Technical Support Center: N-(2-Oxopropyl)acetamide Decomposition Under Acidic Conditions
Welcome to the technical support center for handling N-(2-Oxopropyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges related to its stability, particularly under acidic conditions. Here, we address common issues through a series of frequently asked questions and provide detailed troubleshooting protocols.
Section 1: Understanding the Instability - FAQs and Core Concepts
This section provides a foundational understanding of why this compound might be degrading during your process.
Q1: My assay results are inconsistent when using acidic mobile phases or sample diluents with this compound. What could be the cause?
A1: The primary cause is likely the acid-catalyzed hydrolysis of the amide bond in this compound. Amides, while generally stable, are susceptible to hydrolysis under both acidic and basic conditions, and the rate of this degradation is influenced by factors such as pH, temperature, and the specific acid used.[1][2] In an acidic medium, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon, making it more vulnerable to nucleophilic attack by water.[1] This leads to the cleavage of the amide bond.
Q2: What are the expected decomposition products of this compound in an acidic solution?
A2: The acid-catalyzed hydrolysis of this compound will break the amide linkage, yielding acetic acid and aminoacetone (1-amino-2-propanone). Depending on the reaction conditions, aminoacetone itself might be unstable and could undergo further reactions. It is crucial to monitor for the appearance of these degradation products in your analytical runs to confirm the decomposition pathway.
Q3: How does acid strength and concentration affect the rate of decomposition?
A3: The rate of hydrolysis is dependent on the pH of the solution.[2] Generally, a lower pH (higher acid concentration) will accelerate the rate of amide hydrolysis. The specific type of acid can also play a role, not just its concentration. For instance, strong mineral acids like hydrochloric acid or sulfuric acid will typically catalyze the reaction more efficiently than weaker organic acids at the same concentration. The kinetics of acid hydrolysis for amides like acetamide often follow second-order kinetics, being first order with respect to both the amide and the acid.
Q4: Are there other factors besides acid that I should be concerned about regarding the stability of this compound?
A4: Yes. Temperature is a critical factor. Increased temperature will significantly accelerate the rate of hydrolysis. Therefore, if you are experiencing degradation, consider conducting your experiments at reduced temperatures. Additionally, the presence of certain metal ions can sometimes catalyze hydrolysis, although this is less common than acid or base catalysis. The solvent system can also have an effect; for example, studies on similar amides have shown that the rate of hydrolysis can be retarded by increasing the content of an organic co-solvent like ethylene glycol in an aqueous medium.
Section 2: Troubleshooting Guide - Practical Steps and Protocols
This section provides actionable steps to diagnose and mitigate the decomposition of this compound in your experiments.
Issue 1: I suspect my compound is degrading in the vial before analysis.
Troubleshooting Steps:
-
Immediate Analysis: Analyze your samples as quickly as possible after preparation. Avoid letting samples sit at room temperature for extended periods.
-
Temperature Control: If immediate analysis is not possible, store your samples at a reduced temperature (e.g., 4 °C) to slow down the rate of hydrolysis. For longer-term storage, freezing (-20 °C or lower) might be necessary, but you should validate that freeze-thaw cycles do not introduce other issues.
-
pH Adjustment: If your experimental design allows, adjust the pH of your sample diluent to be closer to neutral (pH 6-7). Even a slight increase in pH can significantly reduce the rate of acid-catalyzed hydrolysis.
Protocol 2.1: Sample Stability Study
This protocol will help you determine the stability of this compound under your specific analytical conditions.
Objective: To quantify the degradation of this compound over time in a given sample diluent.
Materials:
-
This compound reference standard
-
Your acidic sample diluent (e.g., mobile phase)
-
HPLC or UPLC system with a suitable column and detector (e.g., UV)
-
Autosampler with temperature control (recommended)
Procedure:
-
Prepare a stock solution of this compound in a non-acidic, inert solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to a known concentration using your acidic sample diluent.
-
Immediately inject a sample (t=0) to get a baseline peak area for the intact compound.
-
Store the remaining sample solution in the autosampler at a controlled temperature (e.g., room temperature or your typical autosampler temperature).
-
Inject the sample at regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Monitor the peak area of this compound and look for the appearance of new peaks corresponding to degradation products.
-
Plot the percentage of remaining this compound against time.
Data Interpretation:
| Time (hours) | Peak Area of this compound | % Remaining | Appearance of Degradation Products |
| 0 | X | 100% | No |
| 1 | ... | ... | ... |
| 2 | ... | ... | ... |
| 4 | ... | ... | ... |
| 8 | ... | ... | ... |
| 12 | ... | ... | ... |
| 24 | ... | ... | ... |
This table will provide a clear picture of your compound's stability under your current conditions. If significant degradation (e.g., >5%) is observed within your typical run time, you need to modify your procedure.
Issue 2: The decomposition appears to be happening on the analytical column.
Troubleshooting Steps:
-
Method Optimization:
-
Reduce Run Time: A shorter chromatographic run will minimize the time the compound is exposed to the acidic mobile phase.
-
Lower Temperature: If your instrument has a column thermostat, try running the analysis at a lower temperature (e.g., 25°C or 30°C instead of 40°C).
-
Modify Mobile Phase pH: If your separation allows, try to increase the pH of the mobile phase. Even a small increase from pH 2.5 to 3.0 can have a noticeable effect.
-
Change Acid Modifier: Consider using a weaker acid as a mobile phase modifier if it provides adequate chromatography. For example, formic acid is less harsh than trifluoroacetic acid (TFA).
-
-
Column Choice: Some column stationary phases can have acidic sites that may contribute to on-column degradation. If you are using a silica-based column, ensure it is well end-capped. You might also consider a different type of stationary phase, such as a polymer-based or a hybrid column, which can be more stable at different pH ranges.
Experimental Workflow: Mitigating On-Column Decomposition
Caption: A stepwise approach to troubleshooting on-column degradation.
Section 3: Analytical Methods for Monitoring Decomposition
A robust analytical method is essential for accurately quantifying this compound and its degradation products.
Q5: What are the recommended analytical techniques for monitoring the decomposition of this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and effective techniques.[3] These methods, typically coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, can separate the parent compound from its degradation products and provide quantitative data. Gas Chromatography (GC) could also be an option, but derivatization might be necessary to improve the volatility of the compounds.[3] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique for quantifying compounds in a mixture without the need for identical reference standards for each component.[4]
Protocol 3.1: Example HPLC Method for Stability Indicating Analysis
Objective: To develop an HPLC method capable of separating this compound from its primary degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Note: This is a starting point. The gradient and mobile phase composition may need to be optimized for your specific application to achieve baseline separation of all relevant peaks.
Section 4: Mechanistic Insights
A deeper understanding of the reaction mechanism can aid in developing more effective control strategies.
Q6: Can you illustrate the acid-catalyzed hydrolysis mechanism of this compound?
A6: Certainly. The mechanism proceeds in several key steps:
Sources
Stability of N-(2-Oxopropyl)acetamide in basic media
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(2-Oxopropyl)acetamide. It provides in-depth information, troubleshooting advice, and detailed protocols to address common challenges related to the stability of this compound, particularly in basic media. Our approach is rooted in established scientific principles and practical laboratory experience to ensure the integrity and success of your experiments.
Introduction to this compound
This compound, also known as acetamidoacetone, is a β-keto amide of interest in various chemical syntheses.[1][2] Its structure, featuring both an amide and a ketone functional group, presents unique stability considerations. Understanding its behavior in different chemical environments is crucial for its effective use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in basic media?
A1: The primary degradation pathway for this compound in basic media is the hydrolysis of the amide bond. This reaction is a base-promoted nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon of the amide. This leads to the cleavage of the carbon-nitrogen bond, yielding acetic acid (as a carboxylate salt) and 1-amino-2-propanone.[3]
Q2: How does the β-keto group influence the stability of the amide bond?
A2: The presence of the β-keto group can influence the reactivity of the amide bond, although amides are generally less reactive than esters. The electron-withdrawing nature of the ketone may slightly increase the electrophilicity of the amide carbonyl carbon, making it more susceptible to nucleophilic attack by hydroxide ions compared to a simple alkyl acetamide.
Q3: Can other reactions occur with this compound in basic conditions?
A3: Yes, besides amide hydrolysis, the β-keto functionality can potentially undergo other base-catalyzed reactions. These include:
-
Retro-Claisen Condensation: Under strong basic conditions, the carbon-carbon bond between the carbonyl and the α-carbon can cleave, which would lead to the formation of acetone and acetamide. This is a possibility for β-dicarbonyl compounds.[4][5]
-
Aldol-type Reactions: The α-protons of the ketone are acidic and can be removed by a base to form an enolate. This enolate could then react with another molecule of this compound or other carbonyl compounds present in the medium.
Q4: What are the expected degradation products of this compound in a basic solution?
A4: Based on the primary degradation pathway of amide hydrolysis, the expected products are:
-
Acetate (the salt of acetic acid)
-
1-Amino-2-propanone
If a retro-Claisen condensation were to occur, the products would be:
-
Acetone
-
Acetamide
It is crucial to use appropriate analytical techniques to identify and quantify all potential degradation products.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: The most common and effective technique for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A stability-indicating HPLC method should be developed to separate the parent compound from all its potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of degradation products.[6][7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Faster than expected degradation of this compound in a buffered solution. | 1. The actual pH of the solution is higher than intended. 2. The temperature of the experiment is elevated. 3. The buffer components are catalyzing the degradation. | 1. Calibrate the pH meter and verify the pH of the solution. 2. Ensure precise temperature control throughout the experiment. 3. Consider using a different buffer system and evaluate its potential for catalysis. |
| Inconsistent degradation rates between replicate experiments. | 1. Inaccurate preparation of basic solutions. 2. Temperature fluctuations. 3. Variability in the initial concentration of this compound. | 1. Prepare fresh basic solutions for each experiment and standardize them if necessary. 2. Use a calibrated and stable heating system (e.g., a water bath or heating block). 3. Ensure accurate weighing and dissolution of the starting material. |
| Appearance of unexpected peaks in the HPLC chromatogram. | 1. Formation of side products from reactions other than simple hydrolysis (e.g., retro-Claisen or aldol reactions). 2. Impurities in the starting material or reagents. 3. Contamination of the HPLC system. | 1. Use techniques like LC-MS or NMR to identify the structure of the unknown peaks. 2. Analyze the purity of the starting material and all reagents. 3. Flush the HPLC system thoroughly and run a blank injection. |
| Poor mass balance in the stability study (sum of the parent compound and degradation products is not close to 100%). | 1. Co-elution of the parent compound and a degradation product in the HPLC method. 2. Formation of volatile degradation products (e.g., acetone) that are not detected by the analytical method. 3. Degradation products do not have a chromophore for UV detection. | 1. Optimize the HPLC method to ensure baseline separation of all peaks. Peak purity analysis using a PDA detector can be helpful.[5] 2. Consider using Gas Chromatography (GC) to analyze for volatile products. 3. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer if UV-inactive products are suspected. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Basic Media
This protocol outlines a forced degradation study to investigate the stability of this compound under basic conditions, as recommended by ICH guidelines.[4][9][10][11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][11][13]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions
-
Hydrochloric Acid (HCl), 0.1 M and 1 M solutions (for neutralization)
-
HPLC grade water
-
HPLC grade acetonitrile
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Calibrated pH meter
-
HPLC system with UV detector
-
Thermostatically controlled water bath or heating block
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in HPLC grade water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Mild Basic Condition: To a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 0.1 M NaOH. Dilute to the mark with water. This will result in a final this compound concentration of 0.1 mg/mL in 0.01 M NaOH.
-
Strong Basic Condition: To a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1 M NaOH. Dilute to the mark with water. This will result in a final this compound concentration of 0.1 mg/mL in 0.1 M NaOH.
-
Control Sample: Prepare a control sample by diluting 1 mL of the stock solution to 10 mL with water.
-
-
Incubation: Incubate all solutions at a controlled temperature (e.g., 60 °C).
-
Time Points: Withdraw aliquots from each solution at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately before HPLC analysis, neutralize the aliquots from the basic solutions by adding an equivalent amount of HCl. For example, neutralize 1 mL of the 0.01 M NaOH sample with 0.1 mL of 0.1 M HCl.
-
HPLC Analysis: Analyze the neutralized samples and the control sample by a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method. Method optimization will be necessary to ensure adequate separation of this compound from all its degradation products.[1][14]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Method Validation:
The HPLC method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated through the forced degradation study.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Table 1: Hypothetical Degradation of this compound in 0.1 M NaOH at 60 °C
| Time (hours) | This compound (%) | Acetic Acid (%) | 1-Amino-2-propanone (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 95.2 | 4.7 | 4.8 | 99.7 |
| 4 | 90.5 | 9.3 | 9.5 | 99.3 |
| 8 | 81.3 | 18.5 | 18.8 | 99.6 |
| 24 | 58.6 | 40.9 | 41.2 | 99.7 |
Note: This data is for illustrative purposes only and represents a hypothetical degradation profile.
Visualizations
Degradation Pathway of this compound
Caption: Primary degradation pathway of this compound in basic media.
Experimental Workflow for Stability Study
Caption: Workflow for conducting a forced degradation study.
References
-
Claisen condensation. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Hilaris Publishing. [Link]
-
Sop for force degradation study. (2023, December 27). Pharma Dekho. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International. [Link]
-
Hydrolysis of β‐keto amide 269. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
The Effect of Structure on Kinetics and Mechanism of the Alkaline Hydrolysis of Anilides1. (n.d.). ACS Publications. [Link]
-
NMR study of the influence of pH on the persistence of some neonicotinoids in water. (2025, August 6). ResearchGate. [Link]
-
development and validation of a new stability indicating hplc method for quantification of process related and degradation impurities of bicalutamide in tablet dosage forms. (n.d.). Pharmascholars. [Link]
-
A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019, May 7). National Center for Biotechnology Information. [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020, August 3). National Center for Biotechnology Information. [Link]
-
A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. (n.d.). National Center for Biotechnology Information. [Link]
-
(PDF) The mechanism of alkaline hydrolysis of amides: A comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide. (2025, November 12). ResearchGate. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. (2019, April 4). AZoM.com. [Link]
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Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. (n.d.). National Center for Biotechnology Information. [Link]
-
Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma. [Link]
-
Stability indicating UPLC-MS/MS method for quantification and identification of cefepime and its degradants in API. (2023, May 4). Journal of Applied Pharmaceutical Science. [Link]
-
Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. (n.d.). ACS Publications. [Link]
-
Kinetics, mechanism and density functional theory calculations on base hydrolysis of α- amino acid esters catalyzed by. (2020, February 8). Cairo University Scholar. [Link]
-
Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. (n.d.). ElectronicsAndBooks. [Link]
-
1H NMR and spectrophotometric study of alkaline metal ion complexes with N-dansyl aza-18-crown-6. (2025, August 7). ResearchGate. [Link]
-
LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. (2021, March 22). MDPI. [Link]
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Mechanistic insights into lithium ion battery electrolyte degradation – a quantitative NMR study. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. [Link]
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- 14. japsonline.com [japsonline.com]
Technical Support Center: Troubleshooting Low Conversion in N-(2-Oxopropyl)acetamide Synthesis
Welcome to the technical support center for N-(2-Oxopropyl)acetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low conversion and yield, in their synthetic procedures. As a key building block in the synthesis of specialty chemicals and active pharmaceutical ingredients (APIs), mastering the preparation of this compound is crucial.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues.
Section 1: Core Principles & Frequently Asked Questions
This section addresses fundamental questions about the synthesis of this compound, focusing on the most common and industrially relevant synthetic route.
Q1: What is the most common and efficient method for synthesizing this compound?
The most prevalent and efficient method for preparing acetoacetamides, including this compound, is the reaction of a primary or secondary amine with diketene.[2] Diketene serves as a highly reactive and effective acetoacetylating agent.[3] The reaction involves the nucleophilic attack of the amine on the carbonyl group of diketene's β-lactone ring, leading to ring-opening and formation of the desired amide. This method is often preferred due to its high atom economy and the typically straightforward reaction conditions.
Q2: Can you illustrate the reaction mechanism for the acetoacetylation of an amine with diketene?
Certainly. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the diketene lactone ring. This is followed by the opening of the strained four-membered ring and a proton transfer to yield the final this compound product.
Caption: Reaction mechanism of an amine with diketene.
Q3: Why is diketene a challenging reagent to work with?
Diketene's high reactivity, while beneficial for synthesis, also makes it hazardous and prone to undesirable side reactions.[4] Key challenges include:
-
Polymerization: Diketene readily polymerizes, a reaction that can be violently catalyzed by acids, bases, and even trace impurities like sodium acetate.[5] This depletes the reagent and can create a safety hazard.
-
Hydrolysis: It readily hydrolyzes in the presence of water to form acetoacetic acid, which is often unstable and decarboxylates.[3] This necessitates the use of anhydrous reaction conditions.
-
Thermal Instability: It can decompose exothermically at elevated temperatures (above 98 °C) or if contaminated, regenerating ketene monomer.[5]
Q4: What are the most critical parameters to control during the reaction?
To ensure high conversion and minimize side reactions, the following parameters must be meticulously controlled:
-
Temperature: The reaction is exothermic. Low temperatures (typically 0 to 10 °C) are often employed to control the reaction rate, prevent polymerization, and improve the purity of the final product.[6]
-
Reagent Quality: Always use fresh, stabilized diketene. Discolored (yellow or brown) diketene may have already started to polymerize and should be avoided.[5]
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent hydrolysis of diketene.[6]
-
Rate of Addition: Diketene should be added slowly and dropwise to the amine solution to maintain temperature control and prevent localized concentration buildups that can promote side reactions.
Section 2: Troubleshooting Guide for Low Conversion & Yield
This guide is structured to help you diagnose issues methodically, from initial reaction failure to poor isolated yields.
Problem: My reaction shows low or no conversion of the starting amine.
Q: I've run the reaction, but TLC/HPLC analysis shows mostly unreacted amine. What are the most probable causes and how do I fix them?
A: This is a common issue that typically points to a problem with one of the reagents or the initial reaction conditions. The table below outlines the most likely culprits and their solutions.
| Potential Cause | Scientific Rationale | Recommended Solution & Validation |
| 1. Inactive Diketene | Diketene is prone to polymerization upon standing or exposure to contaminants, rendering it inactive.[5] This is the most frequent cause of reaction failure. | Solution: Use a fresh bottle of diketene or purify old diketene by vacuum distillation (use extreme caution). Validation: Ensure the diketene is a colorless liquid.[5] Run the reaction under an inert atmosphere (N₂ or Ar) to prevent air/moisture contamination. |
| 2. Inactivated Amine (Protonation) | Amines are basic and will be protonated by any acidic impurities. The resulting ammonium salt is not nucleophilic and will not react with diketene.[7] | Solution: Ensure your amine starting material is free of acid (e.g., hydrochloride salts). If using an amine salt, it must be neutralized with a non-nucleophilic base (e.g., triethylamine, proton sponge) prior to the addition of diketene. Validation: Check the pH of your amine solution before starting. |
| 3. Sub-Optimal Temperature | While high temperatures are a risk, some reactions require a minimum activation energy. If the temperature is too low (e.g., -78 °C), the reaction rate may be impractically slow. | Solution: Start the reaction at 0 °C. If no conversion is observed by TLC after 30 minutes, allow the reaction to slowly warm to room temperature while monitoring closely. |
| 4. Presence of Water | Water rapidly hydrolyzes diketene to acetoacetic acid, effectively removing it from the reaction mixture before it can react with the amine.[3] | Solution: Use flame-dried or oven-dried glassware. Use anhydrous grade solvents. Handle reagents under an inert atmosphere. |
Problem: The reaction starts successfully but stalls before completion.
Q: My TLC analysis shows initial product formation, but after a few hours, the reaction stops with both starting material and product present. Why is it stalling?
A: A stalling reaction suggests that one of the reagents is being consumed by a parallel, non-productive pathway or that the reaction conditions are changing over time.
Caption: Troubleshooting logic for stalled reactions.
-
Cause: Diketene Degradation: The most likely reason is the gradual polymerization or hydrolysis of diketene over the course of the reaction.
-
Solution: Instead of adding all the diketene at once, try adding it in several portions over an hour. Alternatively, use a syringe pump for a slow, continuous addition to maintain a low, steady concentration, which favors the desired reaction over polymerization.
-
-
Cause: pH Shift: If the reaction generates an acidic byproduct, it can protonate the remaining amine, effectively stopping the reaction.
-
Solution: A patent for a similar process suggests that maintaining a pH between 6 and 7 is optimal for preventing side reactions and ensuring product stability.[6] Consider adding a non-nucleophilic base (e.g., 2,6-lutidine) or a buffer if this is suspected.
-
Problem: I see good conversion by in-process analysis, but my final isolated yield is poor.
Q: My crude NMR/LCMS looks clean, but after purification, I'm left with very little product. Where could it have gone?
A: This points to issues during the workup and purification stages. This compound has functional groups that can make it sensitive to certain conditions.
-
Cause: Loss During Aqueous Workup: The amide and ketone functionalities make this compound moderately polar. It may have significant solubility in aqueous layers, leading to losses during extraction.
-
Solution: After extracting with a primary organic solvent (e.g., ethyl acetate, dichloromethane), re-extract the aqueous layer several more times. Consider using a more polar solvent like a 9:1 mixture of dichloromethane:isopropanol. Always wash with brine (saturated NaCl solution) to reduce the solubility of the organic product in the aqueous phase.
-
-
Cause: Decomposition on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause decomposition of sensitive compounds during column chromatography.
-
Solution: If you suspect decomposition, try one of these strategies:
-
Neutralize the Silica: Slurry the silica gel with a solvent containing a small amount of triethylamine (~0.5-1%) before packing the column.
-
Use Alumina: Basic or neutral alumina can be a good alternative stationary phase.
-
Avoid Chromatography: If possible, purify the product by recrystallization, which is often a milder method.[8]
-
-
-
Cause: Recrystallization Issues: Choosing the wrong solvent can lead to either no crystal formation or "oiling out," where the product separates as a liquid, trapping impurities.
-
Solution: Perform a systematic solvent screen.[8] Test solubility in a range of solvents (e.g., ethyl acetate, acetone, isopropanol, toluene, and mixtures with hexanes) at room temperature and at boiling. A good solvent will dissolve the product when hot but not when cold. Slow cooling is critical for forming pure, large crystals.[8]
-
Section 3: Key Experimental Protocols
These protocols provide a starting point for your experiments. Always perform a thorough risk assessment before beginning any new procedure.
Protocol 1: Synthesis of this compound
This protocol is a general guideline. The specific amine precursor (e.g., aminoacetone hydrochloride) will dictate the need for a base.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the amine starting material (1.0 eq) in anhydrous dichloromethane (DCM) or another suitable inert solvent.[2]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Diketene Addition: Add fresh diketene (1.05 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the amine by TLC or HPLC every 30 minutes. (See Protocol 2). The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography.[8]
Protocol 2: Reaction Monitoring and Purity Assessment
Consistent monitoring is the key to a self-validating and reproducible protocol.
Caption: Workflow for reaction monitoring and final product analysis.
-
Thin-Layer Chromatography (TLC):
-
Mobile Phase: A good starting point is 50-70% Ethyl Acetate in Hexanes.
-
Procedure: On a silica plate, spot the amine starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Analysis: The disappearance of the amine spot and the appearance of a new, typically higher Rf, product spot indicates conversion.
-
-
High-Performance Liquid Chromatography (HPLC): [9]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is effective.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Analysis: This method can be used to quantify the conversion by measuring the peak area of the starting material and product over time. It is also the preferred method for determining the purity of the final isolated product.[10]
-
By systematically addressing these potential points of failure, you can significantly improve the conversion, yield, and reproducibility of your this compound synthesis.
References
-
Wikipedia. Diketene. Available at: [Link]
-
Grokipedia. Diketene. Available at: [Link]
-
Britannica. Diketene | chemical compound. Available at: [Link]
-
PubChem - NIH. Diketene | C4H4O2 | CID 12661. Available at: [Link]
-
ElectronicsAndBooks. The Reactions of Diketene with Ketones1. Available at: [Link]
-
PubChem - NIH. This compound | C5H9NO2 | CID 82185. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
SIELC Technologies. This compound. Available at: [Link]
- Google Patents. US4129596A - Process for the continuous preparation of acetoacetamides.
-
Fundamentals of Organic Chemistry-OpenStax Adaptation. 12.5 Reactions of Amines. Available at: [Link]
- Google Patents. DE3101650A1 - Process for the preparation of pure acetoacetamide which is stable on storage.
-
International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Available at: [Link]
-
Organic Chemistry | OpenStax. 24.7 Reactions of Amines. Available at: [Link]
-
Chemistry LibreTexts. 23.3: Reactions of amines. Available at: [Link]
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- 2. US4129596A - Process for the continuous preparation of acetoacetamides - Google Patents [patents.google.com]
- 3. Diketene - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DE3101650A1 - Process for the preparation of pure acetoacetamide which is stable on storage - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Byproduct Identification in N-(2-Oxopropyl)acetamide Synthesis by GC-MS
Welcome to the Technical Support Center for the analysis of N-(2-Oxopropyl)acetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound and its synthesis byproducts. Here, we move beyond rote protocols to explain the "why" behind the methods, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I have an unexpected peak in my GC-MS chromatogram after synthesizing this compound from chloroacetone and acetamide. How can I identify it?
A1: Senior Application Scientist's Insights
An unexpected peak in your chromatogram is a common occurrence and a critical juncture in process chemistry. Its identity can reveal insights into side reactions and help optimize your synthesis. The most probable synthesis route involves the N-alkylation of acetamide with chloroacetone. This reaction, while seemingly straightforward, can be prone to several side reactions.
Troubleshooting Workflow:
-
Initial Mass Spectral Interpretation:
-
Acquire the Mass Spectrum: Obtain the electron ionization (EI) mass spectrum of the unknown peak.
-
Check the Molecular Ion (M+•): Look for the molecular ion peak. For this compound (C₅H₉NO₂), the molecular weight is 115.13 g/mol .[1][2] Therefore, you should look for a peak at m/z 115. Note that for some molecules, the molecular ion can be weak or absent.
-
Apply the Nitrogen Rule: this compound contains one nitrogen atom, so its molecular ion should have an odd m/z value, which 115 is. If your unknown has an even molecular ion, it likely contains zero or an even number of nitrogen atoms.
-
-
Consult the Table of Potential Byproducts:
-
We have compiled a table of likely byproducts from the synthesis of this compound, along with their expected molecular weights and key mass spectral fragments. Compare the m/z of your unknown's molecular ion and its major fragments to this table.
Byproduct Name Molecular Formula Molecular Weight ( g/mol ) Key MS Fragments (m/z) Likely Origin This compound (Product) C₅H₉NO₂ 115.13 115, 72, 58, 43 Target Product Acetamide (Unreacted) C₂H₅NO 59.07 59, 44, 43 Unreacted starting material Chloroacetone (Unreacted) C₃H₅ClO 92.52 92, 77, 43 Unreacted starting material Diacetamide C₄H₇NO₂ 101.10 101, 86, 60, 43 Self-condensation of acetamide 1-Hydroxy-2-propanone C₃H₆O₂ 74.08 74, 59, 43 Hydrolysis of chloroacetone 2,5-Hexanedione C₆H₁₀O₂ 114.14 114, 99, 71, 58, 43 Self-condensation of chloroacetone N,N'-diacetyl-2,5-dimethylpiperazine C₁₀H₁₆N₂O₂ 196.25 196, 153, 114, 98, 43 Dimerization and cyclization -
-
Propose a Fragmentation Pathway:
-
Based on the mass spectrum of your unknown, propose a logical fragmentation pathway. For amides and ketones, common fragmentation patterns include:
-
Visualizing the Identification Workflow:
Sources
- 1. This compound | C5H9NO2 | CID 82185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2019146508A1 - Method for producing 2-chloroacetoacetamide - Google Patents [patents.google.com]
- 3. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.info [ijpsr.info]
Technical Support Center: Optimizing Temperature for N-(2-Oxopropyl)acetamide Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for optimizing reactions involving N-(2-Oxopropyl)acetamide. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions. As a versatile synthetic intermediate, this compound's reactivity is profoundly influenced by temperature.[1] Proper thermal management is paramount to achieving high yields, minimizing impurities, and ensuring reproducible results.
This guide provides practical, field-tested advice in a direct question-and-answer format, explaining not just what to do, but why specific protocols are recommended.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction yield is consistently low. How do I diagnose if temperature is the root cause?
Low yield is a common issue that can stem from two opposing temperature-related problems: an incomplete reaction due to insufficient energy or the degradation of reactants and products at elevated temperatures.
Causality: Chemical reactions require a minimum amount of energy, known as activation energy, to proceed. If the reaction temperature is too low, reactant molecules lack the kinetic energy for effective collisions, leading to a slow or stalled reaction. Conversely, excessive heat can provide enough energy to initiate unwanted side reactions or cause thermal decomposition of the starting material or the desired product.
Troubleshooting Protocol:
-
Establish a Baseline: Ensure your low-yield result is reproducible under identical conditions.
-
Analyze the Reaction Mixture: Use TLC, LC-MS, or GC-MS to analyze a sample of the crude reaction mixture.
-
High concentration of starting material? This strongly suggests the temperature is too low and the reaction has not gone to completion.
-
Multiple unidentified spots/peaks? This points towards side-product formation or decomposition, likely caused by excessive heat.
-
-
Perform a Temperature Gradient Test: Set up three small-scale trial reactions simultaneously.
-
Reaction A (Cold): Run at a significantly lower temperature (e.g., 0 °C or -20 °C).
-
Reaction B (Control): Run at your original, low-yield temperature.
-
Reaction C (Warm): Run at a moderately higher temperature (e.g., increase by 20 °C).
-
-
Monitor and Evaluate: Track the progress of all three reactions over time. This systematic approach will quickly indicate whether increasing or decreasing the temperature improves the consumption of starting material and the formation of the desired product while minimizing impurities.
Q2: I'm observing significant impurity formation. How can I use temperature to improve the reaction's selectivity?
Impurity formation is often a result of the reaction temperature being high enough to overcome the activation energy of undesired reaction pathways. This compound contains both a ketone and an amide, offering multiple sites for potential reactions.[2]
Causality: Every reaction pathway has a unique activation energy. The desired reaction may be favored kinetically at a specific temperature, but increasing the thermal energy can allow competing reactions (e.g., self-condensation, rearrangement, or decomposition) to occur at an appreciable rate. For instance, reactions involving acetoacetamides are sometimes prone to side reactions that can be mitigated by lowering the temperature.[3]
Mitigation Strategy:
-
Lower the Temperature: This is the most effective initial step. Reducing the reaction temperature decreases the available kinetic energy, often slowing the rate of undesired side reactions more significantly than the desired reaction, thus improving selectivity. Acylation reactions, for example, often show improved yields and fewer byproducts at sub-zero temperatures.[3]
-
Controlled Addition: If the reaction is exothermic, adding a reactant slowly at a controlled, low temperature can prevent localized "hot spots" that might trigger side reactions.
-
Solvent Choice: The choice of solvent can influence reaction pathways. Ensure your solvent is appropriate for the intended temperature range and does not participate in side reactions.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to general questions about temperature optimization.
Q1: What is the ideal starting temperature for a reaction with this compound?
There is no single "ideal" starting temperature; it is highly dependent on the specific reaction being performed (e.g., alkylation, condensation, reduction).
Expert Recommendation: A prudent approach is to start at room temperature (approx. 20-25 °C) for an initial exploratory reaction. This provides a safe baseline. If no reaction is observed after a reasonable time, you can gently warm the mixture in increments of 10-15 °C. If the reaction is known to be highly energetic or involves thermally sensitive reagents (like diketene precursors), starting at 0 °C is recommended.[4]
Q2: How does temperature fundamentally impact reaction rate and product purity?
Temperature governs the kinetics of a reaction. The relationship is generally described by the Arrhenius equation, which demonstrates that the rate constant increases exponentially with temperature.
-
Reaction Rate: Increasing temperature boosts the kinetic energy of molecules, leading to more frequent and energetic collisions, which in turn accelerates the reaction rate.
-
Product Purity: Temperature's effect on purity is a balancing act. While higher temperatures speed up the desired product formation, they can disproportionately accelerate side reactions or decomposition, thus lowering overall purity. The goal of temperature optimization is to find the "sweet spot" that maximizes the rate of the desired reaction while keeping competing pathways suppressed.[5]
Table 1: General Effects of Temperature on Reaction Outcomes
| Temperature Regime | Effect on Reaction Rate | Potential Impact on Purity & Yield | Recommended Action |
| Too Low | Very slow or stalled | High purity but very low conversion (low yield). | Gradually increase temperature in 10-20°C increments. |
| Optimal | Moderate to fast | High selectivity, leading to high purity and optimal yield. | Maintain this temperature and proceed with scale-up. |
| Too High | Very fast | Low purity due to multiple side products and/or decomposition. Yield may also be low. | Decrease temperature significantly; consider sub-ambient conditions. |
Q3: What are the primary risks of overheating a reaction involving this compound?
Overheating can lead to several critical issues:
-
Decomposition: this compound, like many organic molecules, can decompose at high temperatures, leading to a complex and often inseparable mixture of byproducts.
-
Side Reactions: The molecule's bifunctionality (ketone and amide) makes it susceptible to various side reactions like self-condensation (aldol-type reactions) at the ketone moiety, especially under basic conditions.
-
Precursor Instability: If synthesizing this compound from diketene, high temperatures can cause the retro-Diels-Alder reaction, reverting diketene to the highly reactive ketene monomer, which can polymerize or react uncontrollably.[4][6]
-
Safety Hazards: Rapid, uncontrolled reactions can lead to a runaway exotherm, causing a dangerous increase in pressure and temperature within the reaction vessel.
Q4: How should I design an experiment to systematically find the optimal temperature?
A systematic approach is crucial for efficient optimization. A Design of Experiments (DoE) approach, even a simplified one, is highly effective.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Systematic Temperature Screening Workflow
This protocol outlines a method for efficiently identifying the optimal reaction temperature.
Objective: To determine the temperature that provides the best balance of reaction rate, yield, and purity.
Materials:
-
Small-scale reaction vessels (e.g., 5 mL microwave vials or test tubes with stir bars).
-
Heating/cooling plate with multiple positions, or separate controlled-temperature baths (ice-water, water bath, oil bath).
-
Standard reagents for your specific reaction.
-
Analytical tools (TLC plates, LC-MS vials).
Procedure:
-
Select Temperature Points: Choose at least three initial temperature points. For an unknown reaction, a good spread would be 0 °C, 25 °C (RT), and 50 °C.
-
Prepare Reactions: In parallel, set up three identical small-scale reactions. Ensure all reagent amounts and concentrations are the same.
-
Initiate and Monitor: Place each reaction at its designated temperature and start the clock.
-
Time-Point Sampling: At regular intervals (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each reaction.
-
Quench and Analyze: Immediately quench the reaction in the aliquot (e.g., by diluting with a suitable solvent) and analyze it by TLC or LC-MS to determine the ratio of starting material to product and the presence of impurities.
-
Interpret Data:
-
If the 50 °C reaction shows significant impurity, the optimal temperature is likely lower.
-
If the 0 °C reaction shows no progress, the optimal temperature is higher.
-
If the 25 °C reaction is clean but slow, a slightly higher temperature (e.g., 35-40 °C) might be optimal.
-
-
Refine and Repeat (if necessary): Based on the initial results, perform a second screen with a narrower temperature range to pinpoint the optimum.
Visualizing Temperature Effects and Optimization
The following diagrams illustrate the core concepts of temperature optimization.
Caption: The relationship between temperature and reaction outcome.
Caption: A systematic workflow for experimental temperature optimization.
References
-
Al-Abadleh, H. A., et al. (2023). Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. Scientific Reports. [Link]
-
Knochel, P., et al. (2018). Continuous Flow Acylation of (Hetero)aryllithiums with Polyfunctional N,N-Dimethylamides and Tetramethylurea in Toluene. Chemistry – A European Journal. [Link]
-
ResearchGate. Optimization of the curing reaction conditions. [Link]
-
ChemSynthesis. N-(1,1-dimethyl-2-oxopropyl)acetamide. [Link]
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National Center for Biotechnology Information. Role of Spectator Species for Amine-Surface Chemistry: Reactions of Amines and Alkenes on Pt(111). [Link]
-
PubChem. This compound. [Link]
-
PubMed. Chemical reactivity and biological activity of diketene. [Link]
-
Wikipedia. Diketene. [Link]
-
University of Regina. Effect of Temperature on Amine-CO2 Reaction Kinetics. [Link]
-
Wisdom LibreTexts. Temperature optimization: Significance and symbolism. [Link]
-
ResearchGate. (2019). An Ambient Curable Coating Material Based on the Michael Addition Reaction of Acetoacetylated Castor Oil and Multifunctional Acrylate. [Link]
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SIELC Technologies. This compound. [Link]
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ResearchGate. Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]
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MySkinRecipes. This compound. [Link]
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Preventing self-condensation of N-(2-Oxopropyl)acetamide
Welcome to the dedicated technical support center for N-(2-Oxopropyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis and handling of this versatile building block. A primary focus of this guide is to address the common issue of self-condensation, providing in-depth troubleshooting advice and preventative protocols to ensure high-purity yields in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as acetamidoacetone, is an organic compound with the chemical formula C₅H₉NO₂.[1][2] It serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to its reactive functional groups that allow for the construction of complex molecular architectures.[1]
Q2: What is self-condensation and why is it a problem for this compound?
Self-condensation is a reaction where two molecules of the same carbonyl-containing compound react with each other.[3] In the case of this compound, which possesses a ketone functional group, it can undergo an aldol-type self-condensation. This is an undesirable side reaction that leads to the formation of impurities, reducing the yield and purity of the desired product.[3]
Q3: What are the primary drivers of this compound self-condensation?
The self-condensation of this compound is primarily driven by the presence of both an enolizable ketone and conditions that facilitate the formation of an enolate, which then acts as a nucleophile. Key factors that promote this unwanted reaction include:
-
Presence of Base or Acid: Both basic and acidic conditions can catalyze the formation of the enolate intermediate, initiating the condensation cascade.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the self-condensation to occur at a significant rate.
-
High Concentration: Increased concentrations of this compound increase the probability of intermolecular reactions.
Q4: How can I detect the presence of self-condensation byproducts?
The presence of impurities from self-condensation can be detected using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for separating and identifying these byproducts.[4][5] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can help in the structural elucidation of any significant impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Unknown Impurities
Symptoms:
-
The final isolated yield of this compound is significantly lower than expected.
-
Analytical analysis (e.g., TLC, LC-MS, NMR) shows the presence of one or more major unknown peaks, often with higher molecular weights than the desired product.
Possible Cause: Self-condensation of this compound is the most likely cause. The reaction conditions are likely too harsh, favoring the formation of aldol condensation products.
Troubleshooting Steps:
-
Temperature Control:
-
Action: Maintain a low reaction temperature. For reactions involving the formation or use of this compound, it is advisable to work at or below room temperature if the reaction kinetics allow. Cooling the reaction mixture in an ice bath can significantly slow down the rate of self-condensation.[6]
-
Rationale: The aldol condensation reaction has a higher activation energy than many desired synthetic transformations. By lowering the temperature, you can selectively disfavor the self-condensation pathway.
-
-
Control of pH:
-
Action: Carefully control the pH of the reaction mixture. If a base is required for your primary reaction, consider using a weaker, non-nucleophilic base, or a bulky base to sterically hinder the self-condensation.[7] If possible, maintain a neutral pH.
-
Rationale: Both strong acids and strong bases can catalyze enolate formation. Minimizing the presence of these catalysts will suppress the initiation of the self-condensation.
-
-
Reactant Addition Strategy:
-
Action: If synthesizing this compound or using it as a reactant, add it slowly and dropwise to the reaction mixture.[7][8] This maintains a low instantaneous concentration of the ketone.
-
Rationale: By keeping the concentration of the enolizable ketone low at any given time, you reduce the probability of two molecules encountering each other in the presence of a catalyst, thus minimizing self-reaction.[7][8]
-
Issue 2: Product Degradation During Purification or Storage
Symptoms:
-
A pure sample of this compound develops impurities over time, as observed by a change in color or by analytical methods.
-
Significant product loss is observed during purification steps like distillation or chromatography.
Possible Cause: Residual catalysts (acid or base) or exposure to elevated temperatures during purification or storage can promote self-condensation.
Troubleshooting Steps:
-
Neutralization and Quenching:
-
Action: After the synthesis is complete, ensure that any acidic or basic catalysts are thoroughly quenched and neutralized before workup and purification.
-
Rationale: Trace amounts of catalysts can continue to promote self-condensation even at room temperature over extended periods.
-
-
Purification Method:
-
Action: If using distillation, employ vacuum distillation to lower the boiling point and minimize thermal stress on the compound.[9] For chromatographic purification, select a neutral stationary phase and ensure solvents are free of acidic or basic impurities. Recrystallization from a suitable solvent system at low temperatures can also be an effective purification method.[10]
-
Rationale: Minimizing heat and exposure to potentially catalytic surfaces during purification is critical to preserving the integrity of the compound.
-
-
Storage Conditions:
-
Action: Store purified this compound at room temperature or below, in a dry and sealed container, away from light.[1]
-
Rationale: Proper storage conditions minimize the potential for degradation and self-condensation over time.
-
Experimental Protocol: Synthesis of this compound with Minimized Self-Condensation
This protocol is a guideline based on established principles of preventing aldol condensation. Optimization may be necessary for specific applications.
Objective: To synthesize this compound while minimizing the formation of self-condensation byproducts.
Materials:
-
Starting material (e.g., a suitable precursor for N-acylation)
-
Acylating agent (e.g., acetyl chloride or acetic anhydride)
-
A non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA)
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve the starting amine in the anhydrous aprotic solvent under a nitrogen atmosphere.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Reagent Addition:
-
Slowly add the base (e.g., DIPEA) to the reaction mixture.
-
In a separate, dry dropping funnel, prepare a solution of the acylating agent in the same anhydrous solvent.
-
Add the acylating agent solution dropwise to the cooled reaction mixture over an extended period (e.g., 1-2 hours).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Quenching:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a non-polar to polar solvent gradient, or by recrystallization from a suitable solvent system.
-
Visualizing the Problem: The Self-Condensation Pathway
The following diagram illustrates the base-catalyzed self-condensation of this compound.
Caption: Base-catalyzed self-condensation of this compound.
Key Parameter Summary
| Parameter | Recommendation | Rationale |
| Temperature | 0 °C or below | Minimizes the rate of the self-condensation reaction, which has a higher activation energy.[6] |
| Catalyst | Weak, non-nucleophilic, or bulky base | Reduces the rate of enolate formation and can sterically hinder the condensation reaction.[7] |
| Concentration | Slow, dropwise addition of reactants | Maintains a low instantaneous concentration of the enolizable ketone, reducing the likelihood of self-reaction.[7][8] |
| pH during workup | Neutralize any catalysts | Prevents further reaction during purification and storage. |
| Purification | Low-temperature techniques (e.g., vacuum distillation, recrystallization) | Avoids thermal degradation and catalyst-induced condensation on stationary phases.[9][10] |
| Storage | Cool, dry, dark conditions | Ensures long-term stability of the purified product.[1] |
References
-
Reddit. (2021, October 9). Aldol reaction/condensation prevention or slowed. r/OrganicChemistry. [Link]
-
Reich, H. J. (n.d.). Carbonyl Chemistry :: The Aldol Reaction and Condensation. University of Wisconsin. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Quora. (2016, July 31). Can I stop the aldol reaction from happening after enolate forms?[Link]
-
YouTube. (2024, April 19). Lec8 - Aldol Reaction of Ketones. [Link]
-
ChemSynthesis. (n.d.). N-(1,1-dimethyl-2-oxopropyl)acetamide. [Link]
-
Wikipedia. (n.d.). Aldol reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Wikipedia. (n.d.). Self-condensation. [Link]
-
Pharmaffiliates. (n.d.). N-(3-(2-Formamido-5-methoxyphenyl)-3-oxopropyl)acetamide. [Link]
-
CAS Common Chemistry. (n.d.). This compound. [Link]
-
SIELC Technologies. (2018, May 16). This compound. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2020, June 24). Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides. [Link]
-
U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. [Link]
-
PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
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Technical Support Center: Troubleshooting N-(2-Oxopropyl)acetamide Solubility in Reaction Solvents
Welcome to the Technical Support Center for N-(2-Oxopropyl)acetamide applications. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you overcome these hurdles and ensure the success of your reactions.
Understanding the Molecule: this compound
This compound (also known as N-acetonylacetamide) is a bifunctional organic compound containing both a ketone and a secondary amide group.[1][2] This structure dictates its solubility behavior, influencing its interactions with various solvents. The presence of both hydrogen bond donors (the N-H group) and acceptors (the two carbonyl oxygens) allows for complex interactions with protic and aprotic polar solvents.[3][4][5] However, the non-polar hydrocarbon backbone can limit its solubility in highly polar or aqueous systems.
Key Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | [1][2][6] |
| Molecular Weight | 115.13 g/mol | [1][2][6] |
| Melting Point | 38-41 °C | [1][7] |
| Boiling Point | 283.9°C at 760 mmHg | [6] |
| Appearance | Off-White Crystals or White to Pale-yellow to Yellow-brown Solid or Semi-solid | [6][8] |
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my chosen reaction solvent. What are the first steps I should take?
A1: When encountering solubility issues with this compound, a systematic approach is crucial. Start with the simplest and most direct methods before moving to more complex solutions.
-
Verify Solvent Polarity: The fundamental principle of "like dissolves like" is your primary guide. This compound has both polar and non-polar characteristics. If your initial solvent is highly non-polar (e.g., hexanes) or extremely polar and protic (e.g., water, depending on temperature), you may face challenges. Consider solvents of intermediate polarity.
-
Gentle Heating: For many compounds, solubility increases with temperature.[9] Gently warm your solvent while stirring to encourage dissolution. Be cautious and mindful of the thermal stability of your other reactants.
-
Particle Size Reduction: Increasing the surface area of a solid can improve its dissolution rate.[9] If your this compound is in large crystals, gently grinding it to a fine powder can be beneficial.
-
Sonication: Using an ultrasonic bath can provide energy to break apart solute-solute interactions and facilitate solvation.[9] This is a non-invasive way to promote dissolution without significantly increasing the bulk temperature.
Q2: Which common organic solvents are good starting points for dissolving this compound?
A2: Given its molecular structure, which includes both ketone and amide functionalities, several classes of solvents are likely to be effective. Aldehydes and ketones are generally soluble in most common organic solvents.[10][11][12][13] Simple amides are often soluble in polar organic solvents like ethanol and methanol.[14][15]
Based on these principles, here are some recommended starting points:
-
Protic Solvents: Ethanol, isopropanol. These can form hydrogen bonds with the amide and carbonyl groups.
-
Aprotic Polar Solvents: Acetone, ethyl acetate, tetrahydrofuran (THF), and acetonitrile. These solvents can interact via dipole-dipole interactions with the polar functional groups of this compound.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform can also be effective due to their ability to dissolve a wide range of organic compounds.
Q3: My reaction is sluggish, and I suspect poor solubility of this compound is the culprit, even though it appears to have dissolved. What should I do?
A3: Visual dissolution can sometimes be misleading; the concentration of the dissolved reactant might be too low for an efficient reaction rate.
-
Increase Solvent Volume: The most straightforward approach is to increase the amount of solvent to ensure all the this compound is fully solvated. However, this may not be practical for large-scale reactions or if it overly dilutes your other reactants.
-
Consider a Co-solvent System: If a single solvent isn't effective, a co-solvent system can be a powerful tool. A small amount of a more polar, miscible solvent (like DMF or DMSO) can significantly enhance solubility. A new protocol for screening effective green solvents has pointed to 4-formylomorpholine (4FM) as a promising alternative to DMSO and DMF for some amides.[16]
-
Re-evaluate Your Solvent Choice: It may be necessary to switch to a different solvent altogether. Consulting a solvent miscibility and polarity chart can help you choose a suitable alternative that is compatible with your reaction conditions.
Q4: I'm performing a reaction at low temperature, and the this compound is precipitating out of solution. How can I prevent this?
A4: Low-temperature reactions often present solubility challenges.
-
Solvent Screening at Target Temperature: The ideal solvent for your reaction may change with temperature. Perform small-scale solubility tests with various solvents at your target reaction temperature to identify the best option.
-
Use of a More Effective Solubilizing Solvent: Solvents like THF or DCM often maintain solubility better at lower temperatures than, for example, acetonitrile.
-
Slow Addition of Reactants: If one of the reactants is causing the precipitation of this compound (e.g., by changing the overall polarity of the mixture), adding it slowly to the solution of this compound may help maintain solubility.
Troubleshooting Workflows
For a more visual guide to troubleshooting, the following workflow diagrams can assist in your decision-making process.
Initial Solubility Troubleshooting
Caption: A workflow for initial troubleshooting steps.
Advanced Solubility Optimization
Caption: Advanced strategies for persistent solubility issues.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for this compound
Objective: To identify the most effective single solvent for a specific concentration of this compound at room temperature.
Materials:
-
This compound
-
A selection of solvents (e.g., Hexanes, Toluene, Diethyl Ether, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Isopropanol, Ethanol, Methanol, Water)
-
Small vials (e.g., 2 mL) with caps
-
Magnetic stir plate and stir bars
-
Vortex mixer
Procedure:
-
Weigh a consistent amount of this compound (e.g., 10 mg) into each labeled vial.
-
Add a measured volume of a single solvent (e.g., 0.5 mL) to each corresponding vial.
-
Cap the vials and vortex each for 30 seconds.
-
Place the vials on a magnetic stir plate and stir at a consistent speed for 15 minutes at room temperature.
-
Visually inspect each vial for undissolved solids. Record your observations (e.g., fully dissolved, partially dissolved, insoluble).
-
For vials with undissolved solids, you can incrementally add more solvent (e.g., 0.1 mL at a time), vortexing and stirring after each addition, to estimate the approximate solubility.
Protocol 2: Co-Solvent System Evaluation
Objective: To enhance the solubility of this compound in a primary solvent that shows partial solubility.
Materials:
-
This compound
-
Primary solvent (identified from Protocol 1 as partially effective)
-
Co-solvents (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Micropipettes
-
Vials, stir plate, and stir bars
Procedure:
-
Prepare a suspension of this compound in the primary solvent at the desired reaction concentration.
-
While stirring, add a small percentage of the co-solvent (e.g., 1-5% v/v) dropwise.
-
Observe for any changes in solubility.
-
Continue stirring for 10-15 minutes to ensure equilibrium is reached.
-
If the solid has not fully dissolved, you may cautiously increase the percentage of the co-solvent, keeping in mind its potential to affect the reaction pathway or downstream purification.
Final Recommendations
When faced with solubility challenges involving this compound, a methodical and informed approach to solvent selection and optimization is key. Always consider the downstream implications of your solvent choice, including potential side reactions and the ease of removal during workup. By understanding the underlying chemical principles and systematically exploring your options, you can effectively overcome these common experimental hurdles.
References
- Vertex AI Search. (n.d.). Physical Properties of Ketones and Aldehydes. OpenOChem Learn.
- Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones.
- Chemistry LibreTexts. (2020, August 21). 3.4: Physical Properties of Amides.
- eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.
- Chemistry Stack Exchange. (2020, July 10). Solubility of Amides.
- Principles of Drug Action 1. (2005, Spring). Amides.
- Benchchem. (2025, December). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
- Quora. (2021, August 3). Why is amide more soluble in water than the amine with the same number of alkyl group atoms?
- ECHEMI. (n.d.). Solubility of Amides.
- ECHEMI. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- Chemistry LibreTexts. (2021, May 22). 1.4: Physical Properties of Aldehydes and Ketones.
- Solubility of Things. (n.d.). Acetamide.
- Sigma-Aldrich. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ResearchGate. (2025, August 10). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K.
- Doc Brown's Chemistry. (n.d.). Physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide?
- Collegedunia. (n.d.). Acetamide: Production, Structure, Properties and Solubility.
- ChemicalBook. (n.d.). N-(1-Acetyl-2-Oxopropyl) Acetamide.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Benchchem. (2025). Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives.
- MDPI. (2022, December 12). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides.
- Sciencemadness Wiki. (2020, February 29). Acetamide.
- Sigma-Aldrich. (n.d.). This compound.
- MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
- MDPI. (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
- Asian Journal of Chemistry. (2010).
- CAS Common Chemistry. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
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Technical Support Center: Characterization of Impurities in N-(2-Oxopropyl)acetamide
Welcome to the technical support center for the characterization of impurities in N-(2-Oxopropyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of impurity profiling.
Section 1: Understanding the Impurity Landscape
Q1: What are the common types of impurities I should expect to find in this compound?
A1: Impurities in this compound can be broadly categorized into three main sources: synthesis-related, degradation-related, and formulation-related.
-
Synthesis-Related Impurities: These arise from the manufacturing process. They can include unreacted starting materials, intermediates, and byproducts of side reactions. The specific impurities will depend on the synthetic route employed. For instance, if the synthesis involves the acetylation of a precursor, you might find residual acetylating agents or related compounds.
-
Degradation-Related Impurities: this compound, like many active pharmaceutical ingredients (APIs), can degrade over time when exposed to stress conditions such as acid, base, oxidation, heat, or light. Understanding these degradation pathways is crucial for establishing the stability of the drug substance.
-
Formulation-Related Impurities: These impurities can be introduced during the formulation of the final drug product. They may result from interactions between the API and excipients.
A logical first step in any impurity investigation is to review the synthetic pathway and the inherent stability of the molecule.
Q2: How can I predict the potential degradation products of this compound?
A2: Forced degradation studies are a cornerstone of impurity profiling. By subjecting this compound to a range of stress conditions, you can intentionally generate degradation products and develop an understanding of its stability.
Typical Forced Degradation Conditions:
| Stress Condition | Example Reagents and Conditions |
|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Dry heat at 105 °C for 48 hours |
| Photolytic Degradation | Exposure to UV light (254 nm) and visible light for 7 days |
By analyzing the stressed samples using techniques like HPLC, you can identify the resulting degradation products.
Caption: Workflow for a typical forced degradation study.
Section 2: Analytical Strategies and Troubleshooting
Q3: What is the recommended initial analytical technique for impurity profiling of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the primary workhorse for impurity profiling in the pharmaceutical industry. A reverse-phase HPLC method is a good starting point for separating this compound from its potential impurities.
Expert Insight: The choice of a C18 column is a robust starting point for many small molecules, offering a good balance of hydrophobicity and retention.
Q4: My HPLC chromatogram shows several small, unidentified peaks. How do I proceed with their identification?
A4: The presence of unknown peaks is a common challenge. A systematic approach is key to their identification.
-
Mass Spectrometry (MS) Coupling: The most powerful technique for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS). By coupling your HPLC system to a mass spectrometer, you can obtain the molecular weight of each impurity, which is a critical piece of information for structure elucidation.
-
High-Resolution Mass Spectrometry (HRMS): For more definitive identification, HRMS instruments like Time-of-Flight (TOF) or Orbitrap can provide highly accurate mass measurements. This allows for the determination of the elemental composition of the impurity.
-
Tandem Mass Spectrometry (MS/MS): MS/MS experiments can be performed to fragment the impurity ions, providing valuable structural information.
Caption: A comprehensive workflow for impurity identification and characterization.
Q5: I suspect some impurities might be volatile. How can I analyze for these?
A5: For volatile or semi-volatile impurities, Gas Chromatography (GC) is the technique of choice. Headspace GC coupled with Mass Spectrometry (HS-GC-MS) is a particularly powerful method for analyzing residual solvents and other volatile organic impurities. This technique allows for the analysis of volatile compounds without dissolving the sample in a solvent that might interfere with the analysis.
Recommended Protocol: Headspace GC-MS for Volatile Impurities
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial. Add 1 mL of a suitable high-boiling solvent like N-methyl-2-pyrrolidinone (NMP) or dimethyl sulfoxide (DMSO).
-
Instrumentation: Use a GC system equipped with a headspace sampler and a mass spectrometer detector. A column such as a DB-624 is often suitable for this type of analysis.
-
Method Parameters: The GC and headspace parameters will need to be optimized for your specific instrument and the suspected impurities. Key parameters to consider include oven temperature program, carrier gas flow rate, vial equilibration temperature, and time.
Q6: I have isolated an impurity, but the MS data is ambiguous. What other techniques can I use for structure elucidation?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of unknown compounds. While MS provides information about the molecular weight and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Key NMR Experiments for Structure Elucidation:
-
¹H NMR: Provides information about the number and types of protons and their neighboring atoms.
-
¹³C NMR: Provides information about the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal connectivity between atoms, allowing you to piece together the molecular structure.
Expert Tip: Acquiring NMR data on both the parent API and the isolated impurity can be very informative. Comparing the spectra can quickly highlight structural differences.
Section 3: Frequently Asked Questions (FAQs)
Q7: What are the typical reporting thresholds for impurities in a drug substance?
A7: The reporting thresholds for impurities are defined by regulatory bodies such as the International Council for Harmonisation (ICH). According to ICH Q3A(R2) guidelines, the threshold for reporting impurities is typically ≥0.05%. The identification threshold is generally ≥0.10%, and the qualification threshold is often ≥0.15% for a maximum daily dose of ≤2 g/day . It is crucial to consult the latest regulatory guidelines for specific requirements.
Q8: How do I choose the right HPLC column for my analysis?
A8: The choice of HPLC column depends on the polarity of this compound and its potential impurities. A C18 column is a good starting point for reverse-phase chromatography. However, if you have very polar impurities, a more polar column, such as a C8 or a phenyl-hexyl column, might provide better retention and separation. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a suitable alternative.
Q9: My impurity co-elutes with the main peak. How can I improve the separation?
A9: Co-elution is a common chromatographic challenge. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase: Adjusting the organic modifier (e.g., acetonitrile or methanol) concentration, changing the pH of the aqueous phase, or using a different buffer can significantly impact selectivity.
-
Change the Stationary Phase: As mentioned above, switching to a column with a different chemistry can alter the retention characteristics and resolve the co-eluting peaks.
Technical Support Center: Scaling Up the Synthesis of N-(2-Oxopropyl)acetamide
Welcome to the technical support resource for the synthesis of N-(2-Oxopropyl)acetamide (also known as acetamidoacetone). This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a larger, pilot, or manufacturing scale. We will address the common challenges encountered during scale-up, providing practical, field-proven insights and solutions in a direct question-and-answer format.
The synthesis of this compound, a valuable intermediate in the production of various pharmaceuticals and specialty chemicals, typically involves the acetoacetylation of aminoacetone.[1] While straightforward on a small scale, this process presents significant hurdles when scaling up, primarily due to the reactivity of the reagents and the exothermic nature of the reaction. This guide provides the expertise to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for synthesizing this compound?
The synthesis is typically achieved via the reaction of aminoacetone (or its salt) with diketene. This reaction is a nucleophilic acyl substitution where the primary amine of aminoacetone attacks one of the carbonyl groups of diketene. The highly strained four-membered ring of diketene then opens to form the stable amide product, this compound.[2][3]
Q2: Why is diketene a particularly challenging reagent for large-scale synthesis?
Diketene is a versatile and efficient acetoacetylating agent, but its high reactivity poses several risks at scale.[4]
-
Toxicity and Hazards: It is toxic, corrosive, and flammable.[4] Handling requires stringent safety protocols and specialized equipment.
-
Thermal Instability: Upon heating, diketene can revert to ketene, a highly reactive and toxic gas.
-
Exothermic Reactivity: The reaction with primary amines is highly exothermic. Without precise temperature control, this can lead to a runaway reaction, causing boiling of the solvent and formation of unwanted byproducts.
-
Side Reactions: Diketene readily hydrolyzes in the presence of water to form acetoacetic acid, which is unstable.[4] It can also react with the newly formed product at elevated temperatures, leading to impurities.[5]
Q3: Are there safer, more stable alternatives to diketene for acetoacetylation?
Yes. For processes where the hazards of diketene are prohibitive, 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) serves as a stable, solid equivalent.[6] At temperatures above 80°C, TMD undergoes a retro-Diels-Alder reaction to generate acetylketene in situ, which then reacts with the amine. The only byproduct is acetone.[7] While this requires higher temperatures, it avoids the handling issues and violent reactivity associated with diketene, offering a more controllable reaction profile for scale-up.
Q4: What are the most critical process parameters to control during scale-up?
The three most critical parameters are:
-
Temperature Control: Maintaining a consistent, low temperature is paramount to control the exotherm, prevent side reactions, and ensure product quality.
-
Reagent Addition Rate: A slow, controlled addition of diketene is essential to allow the cooling system to dissipate the heat generated by the reaction.
-
Mixing Efficiency: Homogeneous mixing is crucial to prevent localized "hot spots" where diketene concentration is high, which can lead to runaway reactions and byproduct formation.
Troubleshooting Guide: Common Scale-Up Issues
Scaling this synthesis can introduce issues not seen at the bench. The following table outlines common problems, their probable causes, and actionable solutions.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Explanations |
| Low or Stalled Yield | 1. Incomplete Reaction: Insufficient reaction time or non-stoichiometric addition of reagents. 2. Diketene Hydrolysis: Presence of water in starting materials or solvent. 3. Loss During Workup: Product may be partially soluble in the aqueous phase, especially if salts are present. | 1. Monitor with TLC/HPLC: Track the disappearance of the limiting reagent before quenching. Ensure accurate molar equivalents are used. 2. Use Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. A German patent emphasizes anhydrous conditions for high purity.[5] 3. Optimize Extraction: Saturate the aqueous layer with brine (NaCl) to decrease the product's solubility before extracting with an organic solvent. |
| Runaway Reaction / Poor Temperature Control | 1. Rapid Reagent Addition: The rate of heat generation exceeds the cooling capacity of the reactor. 2. Insufficient Cooling: The reactor's cooling system is inadequate for the batch size. 3. Poor Mixing: Inefficient stirring creates localized areas of high concentration and heat. | 1. Automate Addition: Use a syringe pump or dosing pump for slow, controlled addition of diketene. 2. Improve Heat Transfer: Use a jacketed reactor with a powerful chiller. For very large scales, consider a continuous flow reactor for superior heat management.[8][9] 3. Increase Agitation: Use an overhead mechanical stirrer with an appropriately sized impeller to ensure vigorous mixing. |
| Formation of Dark, Oily, or Impure Product | 1. Thermal Degradation: High reaction temperatures from poor exotherm control. 2. Byproduct Formation: Diketene can react with the product at elevated temperatures to form pyridine derivatives.[5] 3. Aminoacetone Self-Condensation: The free amine can be unstable. | 1. Maintain Low Temperature: Keep the reaction temperature below 10°C, as suggested by best practices for achieving high purity.[5] 2. Control Stoichiometry: A slight excess of diketene (0.01-2%) can sometimes improve purity by ensuring all the amine is consumed, but a large excess should be avoided.[5] 3. In Situ Amine Generation: Start with stable aminoacetone hydrochloride and use a non-nucleophilic base (e.g., triethylamine) to generate the free amine just before diketene addition. |
| Difficult Product Isolation & Purification | 1. Product is an Oil/Low-Melting Solid: this compound has a reported melting point of 38-41°C, making it difficult to handle as a solid. 2. Poor Crystal Formation: Rapid cooling or an improper recrystallization solvent can cause the product to "oil out."[10] | 1. Isolate as a Solution: After workup, consider concentrating the product in a suitable solvent and using it directly in the next step if possible. 2. Optimize Recrystallization: Test various solvent systems (e.g., ethyl acetate/hexanes, diethyl ether). Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote crystal growth.[10] If it oils out, reheat to dissolve, add more solvent, and cool again. |
Visualized Experimental Workflow & Troubleshooting
General Synthesis Workflow
The following diagram outlines the key stages in a scaled-up batch synthesis of this compound.
Caption: A step-by-step workflow for the scaled-up synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common issues during the synthesis.
Caption: A logical diagram for diagnosing and addressing low product yield.
Detailed Experimental Protocol: Scale-Up Considerations
This protocol describes a representative method for a ~1 mol scale synthesis. Warning: This reaction should only be performed by trained personnel in a well-ventilated fume hood or a walk-in hood with appropriate personal protective equipment (PPE).
Equipment:
-
2 L three-neck, round-bottom flask (or jacketed reactor)
-
Overhead mechanical stirrer
-
Thermocouple
-
500 mL pressure-equalizing dropping funnel (or dosing pump)
-
Inert gas (Nitrogen or Argon) inlet
-
Cooling bath (ice-salt or chiller)
Reagents:
-
Aminoacetone hydrochloride (94.0 g, 1.0 mol)
-
Triethylamine (111.3 g, 1.1 mol)
-
Anhydrous Toluene (1 L)
-
Diketene (92.5 g, 1.1 mol, freshly distilled recommended)
-
1 M Hydrochloric Acid (for workup)
-
Saturated Sodium Bicarbonate solution (for workup)
-
Saturated Sodium Chloride (Brine) solution (for workup)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Amine Preparation:
-
To the 2 L reactor, add aminoacetone hydrochloride (1.0 mol) and anhydrous toluene (500 mL).
-
Begin vigorous stirring and purge the vessel with inert gas.
-
Cool the slurry to 0-5°C using the cooling bath.
-
Slowly add triethylamine (1.1 mol) over 20-30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting slurry for 30 minutes at 0-5°C.
-
Scale-Up Note: The triethylamine hydrochloride salt will precipitate. Efficient stirring is critical to keep this slurry well-mixed.
-
-
Acetoacetylation Reaction:
-
In a separate flask, dilute the diketene (1.1 mol) with anhydrous toluene (250 mL). Load this solution into the dropping funnel or dosing pump.
-
Add the diketene solution dropwise to the cold, stirring amine slurry over 2-3 hours.
-
CRITICAL: Maintain the internal temperature at 0-5°C throughout the addition. A rapid temperature rise indicates the addition is too fast.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or HPLC. The reaction is complete when the starting aminoacetone spot is no longer visible.
-
-
Workup and Isolation:
-
Slowly quench the reaction by adding 1 M HCl (200 mL) while keeping the temperature below 15°C.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (1 x 100 mL), saturated NaHCO₃ solution (2 x 150 mL), and finally, brine (1 x 150 mL).
-
Scale-Up Note: Phase separation can be slow. Allow adequate time for the layers to settle.
-
Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product (often a yellow to brown oil or semi-solid) can be purified by recrystallization.
-
Dissolve the crude material in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place in a freezer (-20°C) overnight to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
References
-
ResearchGate. Chemical Reactivity and Biological Activity of Diketene | Request PDF. Available from: [Link]
-
PubMed. [Studies on Ketene and Its Derivatives. 13. Reaction of Primary Enamines With Ketene and Diketene]. Available from: [Link]
-
Wikipedia. Diketene. Available from: [Link]
-
PubMed. Chemical reactivity and biological activity of diketene. Available from: [Link]
- Google Patents. US4129596A - Process for the continuous preparation of acetoacetamides.
-
YouTube. Imine Formation Mechanism | Addition of Primary Amines to Aldehydes and Ketones. Available from: [Link]
-
RSC Publishing. An efficient green protocol for the preparation of acetoacetamides and application of the methodology to a one-pot synthesis of Biginelli dihydropyrimidines. Expansion of dihydropyrimidine topological chemical space. Available from: [Link]
-
NIH PubChem. This compound. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. Available from: [Link]
-
ChemSynthesis. N-(1,1-dimethyl-2-oxopropyl)acetamide. Available from: [Link]
-
ResearchGate. An Efficient Green Protocol for the Preparation of Acetoacetamides and Application of the Methodology to a One-Pot Synthesis of Biginelli Dihydropyrimidines. Expansion of Dihydropyrimidine Topological Chemical Space | Request PDF. Available from: [Link]_
- Google Patents. DE3101650A1 - Process for the preparation of pure acetoacetamide which is stable on storage.
-
ResearchGate. The application of modern reactions in large-scale synthesis. Available from: [Link]
-
Semantic Scholar. Reaction of ethyl acetoacetate with formaldehyde and primary amines. Available from: [Link]
-
Organic Syntheses. Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available from: [Link]
- Google Patents. US9567422B2 - Acetoacetoxy and enamine compounds and coatings therefrom.
-
ResearchGate. Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Available from: [Link]
-
ResearchGate. (PDF) ChemInform Abstract: Enamine-Based Domino Strategy for C-Acylation/Deacetylation of Acetoacetamides: A Practical Synthesis of β-Keto Amides.. Available from: [Link]
-
Chemistry LibreTexts. 24.7: Reactions of Amines. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
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Technical Support Center: Reaction Monitoring by TLC
Topic: N-(2-Oxopropyl)acetamide Synthesis Guide Focus: Troubleshooting and Best Practices for Thin Layer Chromatography (TLC) Monitoring
Introduction for the Senior Scientist
Welcome to the technical support guide for monitoring the synthesis of this compound. As a key building block in pharmaceutical and chemical synthesis, ensuring the efficient conversion of starting materials to this target molecule is paramount.[1] Thin Layer Chromatography (TLC) is an indispensable tool for this purpose—it is rapid, inexpensive, and provides immediate qualitative data on the progress of your reaction.[2][3]
This guide moves beyond basic principles to address the specific challenges and nuances you may encounter with this compound, a β-keto amide. We will delve into common pitfalls, their underlying chemical causes, and provide robust, field-tested solutions to ensure your TLC data is reliable and accurately reflects the state of your reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental setup for monitoring this reaction with TLC?
A three-lane spotting strategy on a standard silica gel plate (e.g., Merck silica gel 60 F254) is considered best practice.[4][5]
-
Lane 1 (SM): A diluted sample of your key starting material (e.g., the amine precursor).
-
Lane 2 (Co-spot): A spot of the starting material with the reaction mixture spotted directly on top of it. This lane is crucial for resolving compounds with similar Rf values.[5][6]
-
Lane 3 (RM): An aliquot of your reaction mixture.
As the reaction proceeds, you should observe the spot in the "SM" lane diminish in the "RM" lane, while a new spot corresponding to your product, this compound, appears and intensifies.[7][8] The reaction is generally considered complete when the starting material spot is no longer visible in the "RM" lane.[3]
Q2: How do I select an appropriate mobile phase (solvent system)?
The goal is to find a solvent system where the starting material or product has an Rf value of approximately 0.3-0.5, as this provides the best resolution.[5][7] this compound (C₅H₉NO₂, MW: 115.13 g/mol ) is a moderately polar compound due to its ketone and amide functionalities.[1][9]
A binary mixture of a non-polar and a polar solvent is typically effective.[4]
-
Good Starting Point: A mixture of Hexanes and Ethyl Acetate (EtOAc). Start with a 1:1 ratio and adjust based on the results.
-
If spots are too low (low Rf): The system is not polar enough. Increase the proportion of ethyl acetate.[10]
-
If spots are too high (high Rf): The system is too polar. Increase the proportion of hexanes.[10]
Q3: My compound isn't visible under UV light. What should I do?
While the conjugated system of the keto-amide should be UV active, weak absorbance or low concentration can make visualization difficult.[10][11] If spots are not visible under a 254 nm UV lamp, you must use a chemical stain.[12]
-
Iodine Chamber: A good general-purpose and semi-destructive method. Iodine vapor complexes with many organic compounds, rendering them as brown spots.[11][13][14]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice as it is highly sensitive to oxidizable functional groups like the ketone in your product. It will appear as a yellow spot on a purple background.[11]
-
p-Anisaldehyde Stain: This stain reacts with many functional groups, particularly carbonyls, to produce colored spots upon heating.[13]
Experimental Workflow & Data
Protocol: Standard TLC Monitoring Procedure
-
Chamber Saturation: Pour your chosen mobile phase into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper partially submerged in the solvent to line the chamber wall. Close the lid and allow at least 5-10 minutes for the atmosphere to become saturated with solvent vapor.
-
Plate Preparation: Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate. Mark three faint dots for your lanes (SM, Co, RM).
-
Sample Preparation & Spotting:
-
Prepare a dilute solution of your starting material in a volatile solvent like ethyl acetate.
-
Using a capillary tube, take a small aliquot from your reaction vessel.[3]
-
Spot the starting material solution onto the "SM" and "Co" lanes. Keep the spot as small as possible (~1-2 mm). Allow it to dry completely.
-
Spot the reaction mixture onto the "RM" and "Co" lanes. Allow it to dry completely. If your sample is dilute, you can spot multiple times in the same location, ensuring the spot is dry after each application.[12]
-
-
Development: Carefully place the plate into the saturated chamber using forceps. Ensure the baseline is above the solvent level.[12] Close the lid and allow the solvent front to ascend undisturbed until it is ~1 cm from the top of the plate.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
Visualize the plate under a UV lamp and circle any visible spots with a pencil.
-
If necessary, proceed with chemical staining (e.g., dip into KMnO₄ stain followed by gentle heating).
-
Data Summary: Representative TLC Solvent Systems
The precise Rf values will depend on your exact starting materials. The key is achieving separation between the starting material (SM) and the product (P).
| Solvent System (v/v) | Polarity | Expected Observation |
| 80:20 Hexane:EtOAc | Low | Product (P) will likely have a very low Rf. Good for separating non-polar impurities. |
| 50:50 Hexane:EtOAc | Medium | A good starting point. Should provide significant movement for both SM and P. |
| 30:70 Hexane:EtOAc | High | May result in high Rf values for all components. Useful if your compounds are very polar. |
| 95:5 Dichloromethane:Methanol | Medium-High | An alternative system if EtOAc/Hexane fails to provide adequate separation. |
Note: These are starting points. Fine-tune the ratios to optimize separation for your specific reaction.
TLC Monitoring Workflow Diagram
Caption: Workflow for TLC reaction monitoring.
Troubleshooting Guide
Problem: My spots are streaking badly.
-
Primary Cause: Sample Overloading. This is the most frequent error, where the concentration of the analyte on the plate is too high, saturating the stationary phase.[2][10][12]
-
Solution: Prepare a more dilute sample for spotting. If you suspect overloading, run a new plate with 1/5th and 1/10th the original concentration to confirm.
-
-
Secondary Cause: Compound-Silica Interaction. Silica gel is slightly acidic and can interact strongly with basic or acidic compounds.[15]
-
Solution: Modify your mobile phase. For acidic compounds, add 0.5-1% acetic acid. For basic compounds, add 0.5-1% triethylamine. This neutralizes either the compound or the active sites on the silica, leading to sharper spots.[10]
-
-
Tertiary Cause: Reaction Solvent Interference. High-boiling point solvents like DMF or DMSO will not evaporate and will travel up the plate, causing a massive streak.
-
Solution: After spotting your reaction mixture, place the TLC plate under high vacuum for 5-10 minutes to remove the high-boiling solvent before developing the plate.[6]
-
Problem: My reactant and product have very similar Rf values.
-
Cause: The chosen solvent system lacks the necessary selectivity to differentiate between the two compounds.
-
Solution 1: Optimize the Mobile Phase. Test different solvent systems. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide the required selectivity.
-
Solution 2: Rely on the Co-spot. This is precisely why the co-spot lane is essential. If the product and reactant spots are truly separate, the co-spot lane will show two distinct (though close) spots or a "snowman" shape. If the reaction is simply incomplete, the co-spot will look identical to the reaction mixture lane, just more intense.[5][6]
-
Solution 3: Use a Visualizing Stain. Different compounds can produce different colors with certain stains (like p-anisaldehyde or ceric ammonium molybdate), which can help distinguish them even if their Rf values are nearly identical.[6]
-
Problem: I see an unexpected third spot.
-
Possibility 1: Keto-Enol Tautomerism. this compound is a β-keto amide, which can exist in equilibrium with its enol tautomer.[16][17] The slightly acidic silica surface can sometimes allow for the separation of these two forms, leading to a second, often faint or elongated, spot for a single compound.[18][19]
-
Confirmation: This is often difficult to confirm by TLC alone. However, tautomers typically have very similar Rf values. Modifying the eluent with a trace of acid or base can sometimes shift the equilibrium and cause the spots to merge.
-
-
Possibility 2: Compound Degradation on Silica. Some compounds are unstable on the acidic surface of silica gel.
-
Confirmation: Perform a 2D TLC.[6] Spot your reaction mixture in the bottom-left corner of a square plate. Develop the plate. Dry it completely, rotate it 90 degrees, and develop it again in the same solvent system. Stable compounds will appear on the diagonal line. Any spots appearing off the diagonal are degradation products formed on the plate.[20] If degradation is confirmed, switch to a neutral alumina TLC plate.
-
-
Possibility 3: A Reaction Byproduct. The TLC is correctly indicating that your reaction is not perfectly clean. This is valuable data, suggesting a need to re-evaluate your reaction conditions (temperature, stoichiometry, etc.).
Problem: The solvent front is running unevenly.
-
Cause 1: The plate is touching the side of the chamber or the filter paper during development.[12]
-
Solution: Reposition the plate in the center of the chamber, ensuring it does not touch the walls or the paper wick.
-
-
Cause 2: The bottom edge of the TLC plate is not perfectly flat, causing the solvent to enter unevenly.
-
Solution: Ensure the plate is cut cleanly and rests flat on the bottom of the chamber.
-
-
Cause 3: The chamber was not properly sealed or saturated.
-
Solution: Always use a chamber lid and allow sufficient time for solvent vapor saturation before running the plate.
-
References
- SiliCycle. (2021, December 8).
- Bitesize Bio. (2025, June 3).
- Lab-Training. (2023, November 13).
- University of Rochester, Department of Chemistry.
- Made-in-China.com.
- Cooperative Organic Chemistry Student Labor
- MilliporeSigma.
- Washington State University. Monitoring Reactions by TLC.
- Chemistry LibreTexts. (2025, August 21). TLC Uses.
- University of Rochester, Department of Chemistry. How To: Monitor by TLC.
- Chemistry LibreTexts. (2022, April 7).
- Scribd.
- MySkinRecipes. This compound.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 82185, this compound.
- The Organic Chemistry Channel. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube.
- MaChemGuy. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube.
- Chemistry LibreTexts. (2023, January 29). Keto-Enol Tautomerism.
- The Organic Chemistry Tutor. (2019, January 2).
- Frontiers in Chemistry. (2023). Keto-enol tautomerism in the development of new drugs.
- Al-Majedy, Y. K., et al. (2020).
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Validation & Comparative
A Tale of Two Synthons: N-(2-Oxopropyl)acetamide vs. Acetylacetone in the Forge of Heterocyclic Chemistry
A Senior Application Scientist's Guide to Strategic Reagent Selection in Drug Discovery and Development
In the intricate world of heterocyclic synthesis, the choice of starting materials is a critical determinant of a reaction's outcome, efficiency, and the structural diversity of the resulting compounds. Among the plethora of available synthons, 1,3-dicarbonyl compounds have long held a place of prominence. This guide provides an in-depth, comparative analysis of two such building blocks: the ubiquitous acetylacetone and its intriguing amide analogue, N-(2-Oxopropyl)acetamide.
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the reactivity of these two molecules is paramount for the strategic design of synthetic routes to novel bioactive heterocycles. This document moves beyond a simple recitation of protocols to explain the underlying chemical principles that govern their behavior in key heterocyclic ring-forming reactions.
At a Glance: Physicochemical Properties Dictating Reactivity
The divergent reactivity of acetylacetone and this compound can be traced back to their fundamental electronic and structural differences. The replacement of one acetyl group with an acetamido group introduces significant changes to the molecule's properties.
| Property | Acetylacetone | This compound | Rationale for Difference |
| Molar Mass | 100.12 g/mol | 115.13 g/mol [1][2] | Addition of an acetamido group. |
| **Acidity (pKa of CH₂) ** | ~9 (in water) | ~11-12 (estimated) | The resonance donation from the amide nitrogen in this compound reduces the electron-withdrawing effect on the central methylene protons, making them less acidic compared to acetylacetone where two electron-withdrawing acetyl groups are present.[3][4] |
| Enol Content | High (~80% in neat liquid) | Lower than acetylacetone | The amide group in this compound is a weaker electron-withdrawing group compared to the ketone in acetylacetone, leading to a less stabilized enol form.[5][6][7][8] |
| Key Reactive Sites | Two electrophilic carbonyl carbons, one nucleophilic central carbon (as enolate). | One electrophilic ketone carbonyl, one less electrophilic amide carbonyl, one nucleophilic central carbon (as enolate), and a potentially reactive N-H proton.[9] | The amide carbonyl is less electrophilic due to resonance delocalization of the nitrogen lone pair.[9] |
Pyrazole Synthesis: A Game of Regioselectivity
The reaction of 1,3-dicarbonyl compounds with hydrazines is a cornerstone of pyrazole synthesis. When an unsymmetrical dicarbonyl is used, the question of regioselectivity immediately arises.
Acetylacetone: The reaction of acetylacetone with a substituted hydrazine, such as phenylhydrazine, can theoretically lead to two regioisomeric pyrazoles. The outcome is often dependent on the reaction conditions, particularly the pH. Under acidic conditions, the more basic carbonyl group is preferentially protonated, directing the initial attack of the hydrazine.
This compound: In contrast, this compound presents a more defined scenario. The ketone carbonyl is significantly more electrophilic than the amide carbonyl.[9] Consequently, the initial nucleophilic attack by the hydrazine will overwhelmingly occur at the ketone, leading to a single, predictable regioisomer. This inherent selectivity is a significant advantage in multi-step syntheses where purification of isomers can be challenging.
Caption: Regioselectivity in Pyrazole Synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole (from Acetylacetone)
-
To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL), add phenylhydrazine (1.08 g, 10 mmol).
-
Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to afford the product. A mixture of regioisomers may be obtained and require chromatographic separation.
Experimental Protocol: Synthesis of 4-Acetyl-5-methyl-1-phenyl-1H-pyrazole (from this compound)
-
In a round-bottom flask, dissolve this compound (1.15 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in glacial acetic acid (15 mL).
-
Heat the mixture at reflux for 4 hours.
-
After cooling, pour the reaction mixture into ice water (100 mL).
-
Collect the resulting precipitate by filtration, wash with water, and recrystallize from ethanol to yield the single regioisomer.
Pyrimidine Synthesis: The Biginelli and Beyond
The Biginelli reaction, a multicomponent condensation of a β-dicarbonyl compound, an aldehyde, and urea (or thiourea), is a classic method for the synthesis of dihydropyrimidines.[10][11]
Acetylacetone: In the classical Biginelli reaction, acetylacetone reacts with an aldehyde and urea under acidic conditions to yield a dihydropyrimidine.
This compound: The use of this compound in a Biginelli-type reaction introduces an amide functionality at the 5-position of the resulting dihydropyrimidine ring.[12][13][14] This provides a valuable handle for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery.
Caption: Biginelli Reaction Comparison.
Experimental Protocol: Biginelli Reaction with Acetylacetone
-
A mixture of acetylacetone (10 mmol), benzaldehyde (10 mmol), and urea (15 mmol) in ethanol (20 mL) is treated with a catalytic amount of concentrated HCl (0.5 mL).
-
The mixture is heated at reflux for 4 hours.
-
Upon cooling, the product crystallizes from the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried.
Experimental Protocol: Biginelli-type Reaction with this compound
-
Combine this compound (10 mmol), benzaldehyde (10 mmol), and urea (12 mmol) in ethanol (25 mL).
-
Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, 5 mol%).
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired dihydropyrimidine-5-carboxamide.
Pyridine Synthesis: The Hantzsch Reaction and its Amide Analogue
The Hantzsch pyridine synthesis is a four-component reaction that typically involves two equivalents of a β-ketoester, an aldehyde, and ammonia to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[15][16][17]
Acetylacetone: When acetylacetone is used in place of a β-ketoester, the reaction yields 3,5-diacetyl-1,4-dihydropyridines.
This compound: The use of this compound in a Hantzsch-type synthesis leads to the formation of 1,4-dihydropyridine-3,5-dicarboxamides. The resulting amide groups offer sites for further chemical modification, a distinct advantage for creating libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Hantzsch Synthesis Comparison.
Experimental Protocol: Hantzsch Synthesis with Acetylacetone
-
In a round-bottom flask, combine acetylacetone (20 mmol), benzaldehyde (10 mmol), and ammonium acetate (12 mmol) in ethanol (30 mL).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature. The product often precipitates.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
-
To obtain the corresponding pyridine, the isolated dihydropyridine can be oxidized using an oxidizing agent like nitric acid or manganese dioxide.
Experimental Protocol: Hantzsch-type Synthesis with this compound
-
A mixture of this compound (20 mmol), benzaldehyde (10 mmol), and ammonium acetate (15 mmol) in isopropanol (40 mL) is heated at reflux for 12-16 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether to induce crystallization.
-
The solid product is collected by filtration and can be purified by recrystallization.
-
Subsequent oxidation to the pyridine can be achieved using standard methods.
Conclusion: Choosing the Right Tool for the Job
Both acetylacetone and this compound are valuable and versatile precursors in heterocyclic synthesis. The choice between them should be a strategic one, guided by the specific goals of the synthetic endeavor.
-
Acetylacetone remains the workhorse for many classical syntheses, offering a cost-effective and readily available starting material. Its symmetric nature simplifies reactions where this is desirable.
-
This compound , on the other hand, offers key advantages in terms of regiocontrol and the introduction of functional handles for further diversification. The inherent difference in the electrophilicity of its two carbonyl groups provides a level of predictability in cyclization reactions that is often absent with acetylacetone. The resulting amide functionalities in the heterocyclic products are invaluable for library synthesis and the fine-tuning of physicochemical and pharmacological properties in drug discovery programs.
Ultimately, a deep understanding of the reactivity of both synthons empowers the modern chemist to make informed decisions, leading to more efficient, selective, and innovative routes to the next generation of heterocyclic compounds.
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A Comparative Guide to Pyrrole Synthesis: Evaluating Alternatives to N-(2-Oxopropyl)acetamide
For researchers, scientists, and professionals in drug development, the synthesis of the pyrrole ring system is of foundational importance. This heterocycle is a key structural motif in a vast array of pharmaceuticals, natural products, and advanced materials. While various methods exist for its construction, this guide provides a detailed comparative analysis of prominent alternatives to syntheses involving N-(2-Oxopropyl)acetamide, focusing on the Paal-Knorr, Hantzsch, and van Leusen reactions, alongside modern catalytic approaches. We will delve into their mechanistic underpinnings, compare their performance with supporting data, and provide actionable experimental protocols to inform your synthetic strategy.
The Paal-Knorr Synthesis: The Workhorse of Pyrrole Formation
The Paal-Knorr synthesis is arguably the most direct and widely employed method for constructing the pyrrole ring.[1][2] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[3][4] This method's enduring popularity stems from its operational simplicity and generally high yields.[5][6]
The choice of catalyst is crucial and has evolved from classical Brønsted acids like acetic and p-toluenesulfonic acid to more environmentally benign and efficient heterogeneous catalysts.[7] Modern iterations focus on green chemistry principles, utilizing catalysts like MgI2 etherate, citric acid, saccharin, and even uncatalyzed reactions in boiling water.[2][8]
Mechanistic Rationale
The reaction proceeds through the initial nucleophilic attack of the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group, which is often the rate-determining step.[4][9][10] Subsequent dehydration of the resulting cyclic intermediate yields the aromatic pyrrole ring.[10]
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Experimental Protocol: General Procedure for Paal-Knorr Synthesis
-
Reactant Mixture: In a round-bottom flask, combine the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine (1.0-1.2 mmol).
-
Catalyst Addition: Add the chosen acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or 5-10 mol% of a Lewis acid). For solvent-free conditions, the reactants can be mixed directly.[7]
-
Reaction Conditions: Heat the mixture to the desired temperature (ranging from room temperature to 100°C) with stirring.[11] Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 15 minutes to 24 hours.[11]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
The Hantzsch Pyrrole Synthesis: A Multicomponent Approach
The Hantzsch synthesis offers a versatile multicomponent route to substituted pyrroles.[3][12] This method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[12][13] A key advantage of the Hantzsch synthesis is the ability to construct highly substituted and functionalized pyrroles that may be difficult to access through other methods.[14]
Mechanistic Rationale
The mechanism begins with the formation of an enamine from the reaction of the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. The subsequent intermediate undergoes cyclization and dehydration to furnish the final pyrrole product.[12]
Caption: Mechanism of the Hantzsch Pyrrole Synthesis.
Experimental Protocol: General Procedure for Hantzsch Synthesis
-
Enamine Formation (in situ): In a suitable solvent (e.g., ethanol), dissolve the β-ketoester (1.0 mmol) and the primary amine or ammonia source (1.0-1.2 mmol). Stir at room temperature for 30-60 minutes.
-
Addition of α-Haloketone: Add the α-haloketone (1.0 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up and Purification: After cooling, the solvent is removed in vacuo. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
The Van Leusen Pyrrole Synthesis: A Modern [3+2] Cycloaddition
The van Leusen reaction is a powerful method for synthesizing pyrroles via a [3+2] cycloaddition between a tosylmethyl isocyanide (TosMIC) and a Michael acceptor (an electron-deficient alkene).[15][16] This approach is lauded for its operational simplicity and the use of the stable and odorless TosMIC reagent.[16][17]
Mechanistic Rationale
The reaction is initiated by the deprotonation of the acidic α-proton of TosMIC by a base (e.g., NaH, t-BuOK) to form a nucleophilic carbanion.[16][18] This anion then undergoes a Michael addition to an electron-deficient alkene. The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to yield the aromatic pyrrole ring.[16]
Caption: General workflow of the Van Leusen Pyrrole Synthesis.
Experimental Protocol: General Procedure for Van Leusen Synthesis
-
Reaction Setup: To a stirred suspension of a base (e.g., sodium hydride, 1.2 mmol) in a dry aprotic solvent (e.g., THF, DMSO) under an inert atmosphere (e.g., nitrogen or argon), add a solution of TosMIC (1.0 mmol) in the same solvent at 0°C.
-
Addition of Michael Acceptor: After stirring for a few minutes, add the electron-deficient alkene (1.0 mmol).
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Performance Comparison of Pyrrole Synthesis Methods
The choice of synthetic route is often dictated by factors such as desired substitution pattern, availability of starting materials, and required reaction conditions. The following table provides a comparative overview of the discussed methods.
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid, Lewis acids | 25 - 100 | 15 min - 24 h | >60, often 80-95[11] |
| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base | Room Temp - Reflux | Variable | Often moderate, can be <50[11] |
| Van Leusen | Tosylmethyl isocyanide (TosMIC), Electron-deficient alkenes | Base (e.g., NaH, t-BuOK) | 0 - Room Temp | Variable | Generally good |
Conclusion and Future Perspectives
While the Paal-Knorr synthesis remains a highly reliable and versatile method for pyrrole synthesis, the Hantzsch and van Leusen reactions provide powerful alternatives for accessing different substitution patterns and functional group tolerances. The Hantzsch synthesis, as a multicomponent reaction, allows for the rapid generation of molecular complexity. The van Leusen synthesis, with its mild conditions and use of the versatile TosMIC reagent, is an excellent modern tool for the synthesis of 3,4-disubstituted and 3-substituted pyrroles.[17]
Recent advancements continue to expand the toolkit for pyrrole synthesis, with a strong emphasis on catalytic and more sustainable methods.[8] These include transition-metal-catalyzed reactions, photoredox catalysis, and multicomponent reactions under green conditions, which are paving the way for more efficient and environmentally friendly routes to this vital heterocyclic core.[8][19][20] The selection of the optimal synthetic strategy will always depend on the specific target molecule, but a thorough understanding of these fundamental methods and their modern variants is essential for any researcher in the field.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of N-(2-Oxopropyl)acetamide and Its Derivatives
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural nuances of bioactive molecules is paramount. N-(2-Oxopropyl)acetamide, a simple β-keto amide, and its derivatives represent a class of compounds with significant potential in medicinal chemistry and organic synthesis. Their utility often stems from the reactive interplay of the ketone and amide functionalities. Spectroscopic analysis is the cornerstone of characterizing these molecules, providing a detailed fingerprint of their chemical architecture.
This guide offers an in-depth spectroscopic comparison of this compound and its derivatives. Moving beyond a mere listing of data, we will delve into the causality behind experimental choices and the interpretation of spectral features, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Structural Landscape: Keto-Enol Tautomerism
A critical consideration for any β-dicarbonyl compound, including this compound, is the phenomenon of keto-enol tautomerism. This equilibrium between the ketone and enol forms is highly dependent on factors such as solvent polarity, temperature, and the electronic nature of substituents.[1][2][3] The presence of both tautomers in solution will be reflected in the spectroscopic data, often resulting in the appearance of two distinct sets of signals. Understanding this equilibrium is fundamental to the accurate interpretation of the spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. Both ¹H and ¹³C NMR provide exquisitely detailed information about the connectivity and chemical environment of atoms within a molecule.
Experimental Protocol: NMR Analysis
A standardized approach is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound or its derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can significantly influence the keto-enol equilibrium.[1]
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on concentration.
-
Relaxation delay: 1-2 seconds.[4]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.[4]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.
Diagram of the NMR Experimental Workflow:
Caption: Workflow for NMR spectroscopic analysis.
Spectroscopic Data Comparison: this compound vs. Derivatives
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound (based on typical values for the constituent functional groups) and discuss the expected changes upon derivatization.
Table 1: Predicted ¹H NMR Data for this compound (Keto Form) and Expected Shifts in Derivatives
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Expected Changes in Derivatives |
| CH₃ (acetyl) | ~2.1 | Singlet | Relatively insensitive to substitution on the nitrogen. |
| CH₂ | ~4.0 | Doublet | Will become a singlet if the amide nitrogen is disubstituted. The chemical shift will be influenced by the electronic nature of N-substituents. |
| NH | ~6.5-8.0 | Broad Singlet | Disappears upon N-disubstitution. The chemical shift is highly variable and depends on concentration and solvent. |
| CH₃ (amide) | ~2.0 | Singlet | Will be replaced by signals corresponding to the N-alkyl or N-aryl group. |
Table 2: Predicted ¹³C NMR Data for this compound (Keto Form) and Expected Shifts in Derivatives
| Carbon Assignment | Predicted δ (ppm) | Expected Changes in Derivatives |
| C=O (ketone) | ~205 | Largely unaffected by N-substitution. |
| CH₃ (acetyl) | ~30 | Relatively insensitive to N-substitution. |
| CH₂ | ~50 | Chemical shift will be sensitive to the nature of the N-substituents. |
| C=O (amide) | ~170 | Minor shifts expected with different N-substituents. |
| CH₃ (amide) | ~23 | Replaced by signals from the N-substituents. |
Analysis of Derivatives:
-
N-Alkyl Derivatives: Replacing the N-H proton with an alkyl group will cause the disappearance of the NH signal and the CH₂ will become a singlet. The signals for the new alkyl group will appear in the aliphatic region of the spectrum. For instance, in N-isobutylacetamide, the isobutyl protons will introduce characteristic multiplets.[5]
-
N-Aryl Derivatives: The introduction of an aromatic ring will result in signals in the aromatic region (typically 7-8 ppm). The electronic nature of substituents on the aryl ring will influence the chemical shifts of the aromatic protons and the CH₂ group. Electron-withdrawing groups will generally shift signals downfield, while electron-donating groups will cause an upfield shift.
-
Keto-Enol Tautomers: In the enol form, a new vinyl proton signal will appear around 5-6 ppm, and a very deshielded enolic hydroxyl proton will be observed (often >10 ppm). The signals for the keto form will decrease in intensity relative to the appearance of the enol form signals. The equilibrium can be shifted by changing the solvent; for example, non-polar solvents often favor the enol form.[1]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an invaluable tool for the rapid identification of functional groups within a molecule. The vibrational frequencies of bonds provide a characteristic signature of the molecule's composition.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Place the sample in the beam of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Diagram of the FTIR Experimental Workflow:
Caption: Workflow for FTIR spectroscopic analysis.
Spectroscopic Data Comparison: this compound vs. Derivatives
Table 3: Key IR Absorption Bands for this compound and Expected Shifts in Derivatives
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group | Expected Changes in Derivatives |
| N-H Stretch | ~3300 (broad) | Secondary Amide | This band will be absent in tertiary amide derivatives. |
| C-H Stretch (sp³) | 2850-3000 | Aliphatic | Will be present in all derivatives, with potential for additional C-H aromatic stretches (~3030 cm⁻¹) in N-aryl derivatives. |
| C=O Stretch (Ketone) | ~1715 | Ketone | Generally less affected by N-substitution. Conjugation with a double bond in the enol form will lower this frequency. |
| C=O Stretch (Amide I) | ~1650 | Secondary Amide | The position is sensitive to hydrogen bonding. In tertiary amides, this band may shift slightly. Resonance effects in amides lower this frequency compared to ketones.[6][7] |
| N-H Bend (Amide II) | ~1550 | Secondary Amide | Absent in tertiary amides. |
Analysis of Derivatives:
-
N-Alkyl and N-Aryl Derivatives (Tertiary Amides): The most significant change will be the disappearance of the N-H stretching and bending vibrations. This provides a clear diagnostic for N-disubstitution.
-
Effect of Conjugation: The presence of an aromatic ring in N-aryl derivatives can lead to weak C=C stretching bands in the 1600-1450 cm⁻¹ region.
-
Keto-Enol Tautomers: The enol form will exhibit a broad O-H stretching band (around 3400-3200 cm⁻¹) and a C=C stretching vibration (around 1640-1600 cm⁻¹). The ketone C=O stretch will decrease in intensity, and a new, lower frequency C=O stretch from the conjugated system may appear.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a "hard" technique that induces significant fragmentation, while ESI is "softer" and often preserves the molecular ion.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Diagram of the Mass Spectrometry Experimental Workflow:
Caption: Workflow for Mass Spectrometric analysis.
Spectroscopic Data Comparison: this compound vs. Derivatives
The molecular formula of this compound is C₅H₉NO₂, with a molecular weight of 115.13 g/mol .[8][9]
Table 4: Expected Mass Spectrometry Data for this compound and Its Derivatives
| Feature | This compound (MW = 115.13) | N-Alkyl Derivatives | N-Aryl Derivatives |
| Molecular Ion (M⁺) | m/z = 115 | m/z = 115 + mass of alkyl group | m/z = 115 + mass of aryl group |
| Key Fragments | • m/z = 43 (CH₃CO⁺, acetyl cation) - often the base peak.• m/z = 72 ([M - CH₃CO]⁺)• m/z = 58 (CH₃CONHCH₂⁺) | • Fragmentation of the N-alkyl group.• α-cleavage next to the nitrogen is common in amines and amides.[10] | • Fragmentation of the aryl ring.• Formation of characteristic aromatic fragment ions. |
Analysis of Fragmentation Patterns:
The fragmentation of this compound and its derivatives is typically dominated by cleavage of the bonds alpha to the carbonyl groups and the amide nitrogen. The stability of the resulting carbocations and radicals dictates the relative abundance of the fragment ions.[11]
-
This compound: A prominent peak at m/z 43, corresponding to the acetyl cation (CH₃CO⁺), is expected and is often the base peak. Another significant fragmentation pathway would be the loss of the acetyl group to give a fragment at m/z 72.
-
N-Alkyl Derivatives: In addition to the fragmentation of the acetoacetyl moiety, cleavage of the N-alkyl group will be observed. For example, in an N-isobutyl derivative, loss of a propyl radical (C₃H₇) could lead to a significant fragment.
-
N-Aryl Derivatives: The presence of an aromatic ring introduces new fragmentation pathways, including cleavage of the bond between the nitrogen and the aromatic ring, as well as fragmentation of the ring itself.
Conclusion
The spectroscopic characterization of this compound and its derivatives is a multi-faceted process that requires the synergistic use of NMR, IR, and Mass Spectrometry. A comprehensive understanding of the keto-enol tautomerism is essential for the accurate interpretation of the data. By systematically analyzing the changes in the spectra upon derivatization, researchers can gain profound insights into the structure-property relationships of these versatile compounds, paving the way for their application in drug discovery and development. This guide provides a robust framework for such analyses, emphasizing the importance of sound experimental design and a deep understanding of spectroscopic principles.
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A Comparative Guide to N-(2-Oxopropyl)acetamide and Acetoacetamide in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multicomponent reactions (MCRs), the choice of the 1,3-dicarbonyl component is pivotal, dictating not only the reaction's efficiency but also the structural and functional diversity of the resulting heterocyclic scaffolds. Acetoacetamide and its esters are workhorse reagents in this field, extensively used in classic MCRs like the Biginelli and Hantzsch syntheses. This guide presents a comparative analysis of a structurally related yet functionally distinct alternative: N-(2-Oxopropyl)acetamide.
While direct, side-by-side experimental comparisons in the peer-reviewed literature are not abundant, this guide will leverage established principles of chemical reactivity to objectively compare their performance. We will delve into their structural nuances, projected reactivity in key MCRs, and the potential for each to generate novel chemical entities for drug discovery and development.
Structural and Electronic Profile of the Contestants
At first glance, this compound (also known as acetamidoacetone) and acetoacetamide share a common β-ketoamide backbone. However, the seemingly subtle difference in the placement of the amide functionality profoundly influences their electronic properties and, consequently, their reactivity.
Acetoacetamide is a primary amide derivative of acetoacetic acid. Its methylene protons are flanked by two carbonyl groups, rendering them significantly acidic and readily enolizable. This dual activation is the cornerstone of its utility in MCRs.
This compound , in contrast, is an N-substituted amide. Here, the active methylene group is adjacent to only one ketone carbonyl. The amide group is one atom further removed, which will modulate the acidity and nucleophilicity of the active methylene and the amide nitrogen differently compared to acetoacetamide.
| Property | Acetoacetamide | This compound | Reference |
| Molecular Formula | C4H7NO2 | C5H9NO2 | [][2] |
| Molecular Weight | 101.11 g/mol | 115.13 g/mol | [][2] |
| Structure | CH3COCH2CONH2 | CH3COCH2NHCOCH3 | [2][3] |
| Key Feature | Active methylene between two carbonyls | Active methylene adjacent to a ketone |
Reactivity in Classic Multicomponent Reactions: A Comparative Projection
The true test of these building blocks lies in their performance in generating heterocyclic scaffolds, which are cornerstones of many pharmaceutical agents.[4] Let's explore their projected behavior in two of the most celebrated MCRs.
The Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-dicarbonyl compound, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[5][6] These DHPMs are of significant pharmacological interest, with applications as calcium channel blockers and antihypertensive agents.[5]
Acetoacetamide in the Biginelli Reaction:
Acetoacetamide and its derivatives are canonical substrates for the Biginelli reaction.[7][8][9] The reaction proceeds through a series of proposed mechanisms, generally involving the initial formation of an acyl-iminium ion intermediate from the aldehyde and urea, followed by the nucleophilic attack of the enolized β-dicarbonyl compound.[5]
Projected Reactivity of this compound:
The participation of this compound in a Biginelli-type reaction would likely proceed through a different pathway. The amide nitrogen in this compound is less nucleophilic than the nitrogen in urea due to the presence of the acetyl group. Therefore, it is less likely to initiate the reaction by condensing with the aldehyde.
Instead, the reaction would likely be initiated by the Knoevenagel condensation of the aldehyde with the active methylene of this compound. The resulting α,β-unsaturated intermediate could then react with urea. This altered reaction sequence could lead to different regioisomers or require different catalytic conditions compared to the classic Biginelli reaction.
Workflow Diagram: Comparative Biginelli Reaction Pathways
Caption: Comparative workflows for the Biginelli reaction.
The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form dihydropyridines (DHPs).[10] Hantzsch esters and their derivatives are a prominent class of calcium channel blockers used in treating cardiovascular diseases.[10][11]
Acetoacetamide in the Hantzsch Synthesis:
While β-ketoesters like ethyl acetoacetate are more common, acetoacetamide derivatives can also participate in the Hantzsch synthesis.[12] The reaction mechanism involves the formation of an enamine from one equivalent of the β-dicarbonyl and ammonia, and a Knoevenagel condensation product from the other equivalent and the aldehyde. These two intermediates then combine and cyclize to form the DHP ring.[13]
Projected Reactivity of this compound:
In a Hantzsch-type reaction, this compound could potentially react with ammonia to form an enamine. However, the reactivity of its methylene group in the Knoevenagel condensation with an aldehyde might be different from that of acetoacetamide. The resulting dihydropyridine would bear an N-acetyl group on the side chain, which could influence its pharmacological properties and provide a handle for further synthetic modifications.
The amide NH of this compound itself could also potentially act as the nitrogen source, leading to a different heterocyclic product altogether. This highlights the potential for this reagent to access novel chemical space.
Logical Relationship Diagram: Reagent Choice and Product Outcome
Caption: Impact of reagent choice on potential MCR products.
Experimental Protocols: Representative Syntheses
The following protocols are provided as examples of typical conditions for MCRs involving acetoacetamide derivatives. These can serve as a starting point for designing experiments with this compound.
General Protocol for Biginelli Reaction with an Acetoacetamide Derivative[8][9]
-
To a solution of an aromatic aldehyde (1 mmol), an acetoacetamide derivative (1 mmol), and urea (1.5 mmol) in ethanol (10 mL), add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, 2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice. The precipitated solid is collected by filtration.
-
Wash the solid with cold water and recrystallize from ethanol to afford the pure dihydropyrimidinone derivative.
General Protocol for Hantzsch Dihydropyridine Synthesis[10][11]
-
In a round-bottom flask, combine an aromatic aldehyde (1 mmol), a β-ketoester or amide (2 mmol), and ammonium acetate (1.2 mmol) in a suitable solvent such as ethanol or isopropanol.
-
Heat the mixture to reflux with stirring. Monitor the reaction by TLC.
-
After completion (typically 2-4 hours), cool the mixture to room temperature to allow the product to crystallize.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold solvent.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,4-dihydropyridine derivative.
Conclusion and Future Outlook
Acetoacetamide remains a reliable and versatile building block for the synthesis of a wide range of heterocycles via multicomponent reactions. Its reactivity is well-understood and extensively documented.
This compound, on the other hand, represents an intriguing but less explored alternative. Its unique structural features suggest that it could lead to novel heterocyclic scaffolds or functionalized analogues of known bioactive compounds. The altered reactivity profile may require different catalytic systems or reaction conditions, opening up new avenues for methodological development.
For drug development professionals, the use of this compound in MCR-based library synthesis could be a valuable strategy for expanding chemical diversity and exploring new intellectual property space. Further experimental studies are warranted to fully elucidate the synthetic potential of this promising reagent and to directly compare its performance against the established standard of acetoacetamide.
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Royal Society of Chemistry. (n.d.). An efficient green protocol for the preparation of acetoacetamides and application of the methodology to a one-pot synthesis of Biginelli dihydropyrimidines. Expansion of dihydropyrimidine topological chemical space. Retrieved from [Link]
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Retrieved from [Link]
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A Comprehensive Guide to Validating the Structure of N-(2-Oxopropyl)acetamide Products by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities for pharmaceuticals and agrochemicals, rigorous structural confirmation is paramount.[1] N-(2-Oxopropyl)acetamide (CAS 7737-16-8) is a versatile intermediate whose reactive functional groups are pivotal in creating complex molecular architectures.[1] Ensuring the purity and correct isomeric form of this building block is a critical step in any synthetic workflow. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for unambiguous structure elucidation of organic molecules. This guide provides an in-depth comparison of NMR techniques for validating the structure of this compound, supported by detailed experimental protocols and comparative data with other analytical methods.
The Imperative of Structural Validation
The presence of impurities or isomeric byproducts in a starting material like this compound can lead to unforeseen side reactions, reduced yields, and the generation of difficult-to-separate impurities in subsequent synthetic steps. Therefore, a robust analytical validation of its structure is not merely a quality control measure but a fundamental necessity for efficient and reproducible research and development.
Part 1: Foundational NMR Analysis – ¹H and ¹³C NMR
One-dimensional ¹H and ¹³C NMR are the first-line methods for structural verification. They provide essential information about the chemical environment, connectivity, and the number of different types of protons and carbons in the molecule.
Experimental Protocol: ¹H and ¹³C NMR Acquisition
1. Sample Preparation:
-
Solvent Selection: The choice of a deuterated solvent is critical. The solvent must completely dissolve the analyte without reacting with it.[2] For this compound, a polar compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high dissolving power for polar compounds and its ability to slow down the exchange of labile protons (like the amide N-H), resulting in sharper signals.[2][3] Chloroform-d (CDCl₃) is another common, less viscous alternative, which can lead to sharper peaks.[2]
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is typically sufficient for obtaining good signal-to-noise in a reasonable time on modern NMR spectrometers.
2. Spectrometer Setup & Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-32 scans for good signal averaging.
-
¹³C NMR: A standard proton-decoupled ¹³C experiment should be run. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.
Interpreting the Spectra: Expected Signals
The structure of this compound suggests a specific set of signals in both ¹H and ¹³C NMR spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| CH₃ (Acetyl) | ~2.0 | ~23 | Singlet in ¹H NMR. |
| CH₂ | ~4.0 | ~50 | Singlet in ¹H NMR (no adjacent protons). |
| CH₃ (Acetonyl) | ~2.1 | ~27 | Singlet in ¹H NMR. |
| N-H | ~8.0 (variable) | - | Broad singlet in ¹H NMR; position is concentration and solvent dependent. |
| C=O (Amide) | - | ~170 | Quaternary carbon, no signal in DEPT. |
| C=O (Ketone) | - | ~205 | Quaternary carbon, no signal in DEPT. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Part 2: Advanced 2D NMR for Unambiguous Confirmation
While 1D NMR is powerful, complex structures or the presence of impurities can lead to overlapping signals. Two-dimensional (2D) NMR experiments provide an additional layer of certainty by revealing correlations between nuclei.
Workflow for 2D NMR Analysis
Caption: Workflow for comprehensive NMR-based structural validation.
Detailed 2D NMR Protocols and Interpretation
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for differentiating between CH, CH₂, and CH₃ groups.[4][5][6][7][8] In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive peaks, while CH₂ carbons are shown as negative peaks.[4][5][8] Quaternary carbons, such as the two carbonyls in our molecule, are absent.[4][5] For this compound, we expect two positive peaks for the two methyl groups and one negative peak for the methylene group.
-
¹H-¹H COSY (Correlation Spectroscopy): COSY reveals protons that are coupled to each other, typically through two or three bonds.[9][10] In the spectrum, cross-peaks appear for coupled protons. For this compound, no cross-peaks are expected as there are no vicinal or geminal protons, confirming the isolated nature of the methyl and methylene groups.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to.[11][12][13] Each cross-peak in the HSQC spectrum represents a one-bond C-H connection. This is a highly sensitive technique that confirms the assignments made in the 1D spectra.[13] For our target molecule, we expect three cross-peaks, connecting the protons of the two methyl groups and the methylene group to their respective carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for piecing together a molecule's carbon skeleton. It shows correlations between protons and carbons that are two or three bonds apart.[12][13][14][15] This is particularly useful for identifying connections to quaternary carbons, like the carbonyl groups.[14][15]
-
Expected HMBC Correlations:
-
The protons of the acetyl CH₃ (~2.0 ppm) should show a correlation to the amide carbonyl carbon (~170 ppm).
-
The protons of the methylene CH₂ (~4.0 ppm) should show correlations to both the amide carbonyl (~170 ppm) and the ketone carbonyl (~205 ppm).
-
The protons of the acetonyl CH₃ (~2.1 ppm) should show a correlation to the ketone carbonyl carbon (~205 ppm).
-
-
Part 3: Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques provide complementary information and can be used for routine quality control.
Table 2: Comparison of Analytical Techniques for Structural Validation
| Technique | Strengths | Weaknesses | Application for this compound |
| NMR Spectroscopy | Provides detailed structural information, including connectivity and stereochemistry. Quantitative.[16] | Lower sensitivity compared to MS.[16] Requires more sample. | Gold standard for unambiguous structure confirmation and identification of isomers. |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight information.[16][17] High-resolution MS can give the exact molecular formula.[18] | Provides limited information on connectivity and isomerism. Fragmentation patterns can be complex. | Confirms molecular weight (115.13 g/mol ) and elemental composition (C₅H₉NO₂).[1][19] Useful for detecting impurities with different masses. |
| Infrared (IR) Spectroscopy | Excellent for identifying the presence of specific functional groups.[17] Fast and requires minimal sample preparation. | Provides limited information on the overall molecular structure. Not ideal for distinguishing between similar isomers. | Confirms the presence of the secondary amide (N-H stretch ~3300 cm⁻¹, C=O stretch ~1650 cm⁻¹) and ketone (C=O stretch ~1715 cm⁻¹) functional groups.[20][21][22][23] |
Interpreting Potential Impurities
A common impurity could be the product of self-condensation or starting materials from the synthesis. For instance, if acetone and acetamide were used in the synthesis, their presence would be readily detectable.
-
Acetone: A sharp singlet in ¹H NMR around 2.17 ppm and a ¹³C signal around 30.6 ppm (with a carbonyl at ~206 ppm).
-
Acetamide: ¹H signals for the CH₃ (~2.0 ppm) and a broad NH₂ signal. ¹³C signals for the CH₃ (~22 ppm) and carbonyl (~173 ppm).[24]
The presence of any unexpected signals in the NMR spectra would warrant further investigation and purification.
Logical Flow for Identifying Impurities
Caption: Decision-making process for purity assessment via ¹H NMR.
Conclusion
The structural validation of this compound is a critical step that underpins the reliability of subsequent research and development. While MS and IR provide valuable, complementary data, only a comprehensive analysis by 1D and 2D NMR spectroscopy can provide the necessary detail for unambiguous structural confirmation. The systematic application of ¹H, ¹³C, DEPT, HSQC, and HMBC experiments creates a self-validating system that ensures the identity and purity of this key synthetic intermediate, thereby upholding the principles of scientific integrity and reproducibility.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving N-(2-Oxopropyl)acetamide
An Objective Comparison of Performance with Alternative Haptens and Supporting Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Challenge of Small Molecule Immunogenicity
In the fields of toxicology, pharmacology, and clinical diagnostics, the ability to specifically detect and quantify small molecules and their metabolites is paramount. N-(2-Oxopropyl)acetamide, a known metabolite of the widely used solvent N,N-Dimethylacetamide (DMAC), serves as a critical case study.[1][2] DMAC exposure is a significant concern in industrial settings, and monitoring its metabolites is essential for assessing exposure and potential toxicity.[1][3]
Small molecules like this compound are not inherently immunogenic. To elicit an antibody response for use in immunoassays, they must first be covalently bound to a larger carrier protein, a process defined by the hapten theory .[4] This hapten-carrier conjugate can then be used to generate antibodies. However, a significant challenge arises: the potential for these antibodies to cross-react with structurally similar molecules.[5][6] This guide provides an in-depth analysis of cross-reactivity considerations for this compound, compares it with alternative haptens, and details the experimental protocols necessary for robust validation.
The Imperative of Cross-Reactivity Validation
Cross-reactivity occurs when an antibody, raised against a specific antigen (the target hapten), also binds to other, non-target molecules.[6] In the context of an immunoassay for a DMAC metabolite, cross-reactivity with endogenous molecules, the parent compound, or other structurally related metabolites can lead to false-positive results and inaccurate quantification.[6] Therefore, rigorous cross-reactivity studies are not merely a procedural step but the cornerstone of assay trustworthiness and scientific integrity.
Comparative Analysis: this compound vs. Alternative Haptens
The choice of hapten and its conjugation strategy is a critical determinant of antibody specificity. This compound possesses a ketone group and an acetamide moiety, both of which present opportunities and challenges for creating a specific immunogen.[7][8] The ketone can be used for conjugation, but it is also a common chemical feature in many biological molecules, creating an inherent risk of cross-reactivity.
Let's compare the potential cross-reactivity profile of this compound with other relevant molecules in the context of DMAC metabolism.
| Compound / Analyte | Chemical Structure | Relationship to Target | Potential for Cross-Reactivity | Rationale for Concern |
| This compound | CH₃C(O)NHCH₂C(O)CH₃ | Target Analyte | 100% (Reference) | The immunogen is designed to recognize this specific metabolite. |
| N-methylacetamide (NMAC) | CH₃C(O)NHCH₃ | Primary DMAC Metabolite[9] | High | Shares the core N-methylacetamide structure. An antibody might recognize this common backbone. |
| Acetone | CH₃C(O)CH₃ | Endogenous Ketone | Moderate to High | If conjugation occurs through the ketone, antibodies may recognize the simple ketone structure present endogenously. |
| N,N-Dimethylacetamide (DMAC) | CH₃C(O)N(CH₃)₂ | Parent Compound[2] | Moderate | Shares the acetyl group. Less likely to cross-react if the antibody's epitope includes the propyl chain. |
| N-(1,1-dimethyl-2-oxopropyl)acetamide | CH₃C(O)NHC(CH₃)₂C(O)CH₃ | Structurally Similar Analog[10] | Low to Moderate | The presence of two additional methyl groups creates significant steric hindrance, likely disrupting the antibody binding site. |
This table presents a predictive analysis based on structural homology, a key factor in antibody cross-reactivity.
The data highlights a critical consideration: antibodies raised against this compound are at high risk of cross-reacting with N-methylacetamide (NMAC), another key DMAC metabolite.[9] This underscores the necessity of empirical testing.
Experimental Protocols for Cross-Reactivity Assessment
A multi-faceted approach is required to validate the specificity of antibodies targeting this compound adducts. The competitive ELISA is the primary tool for quantitative assessment, supported by other methods for confirmation.[11][12]
Core Workflow: Developing a Specific Immunoassay
The overall process involves generating the immunogen, producing antibodies, and then using those antibodies to develop a specific assay.
Caption: Workflow for immunoassay development and validation.
Protocol 1: Competitive ELISA for Cross-Reactivity Quantification
The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for determining the cross-reactivity of an antibody against small molecules.[13][14] The principle relies on the competition between the free analyte in a sample and a fixed amount of labeled (or coated) antigen for a limited number of antibody binding sites.[14]
Methodology:
-
Plate Coating: Microtiter plate wells are coated with 100 µL of a this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate, pH 9.6). The plate is covered and incubated overnight at 4°C.[15]
-
Washing: The coating solution is removed, and the plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[15]
-
Blocking: To prevent non-specific binding, 200 µL of a blocking buffer (e.g., 1% BSA in PBS) is added to each well. The plate is incubated for 1-2 hours at room temperature.[11][13]
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte, this compound (this will be your standard curve).
-
Prepare serial dilutions of each potential cross-reactant (e.g., NMAC, DMAC, acetone).
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of the primary antibody (at its optimal dilution) for 1 hour at room temperature.[15]
-
Transfer 100 µL of these mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step as described in step 2.
-
Detection: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.[15]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of a suitable substrate (e.g., TMB for HRP) to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[16]
-
Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2M H₂SO₄) to each well.[15]
-
Data Acquisition: Read the absorbance (Optical Density, OD) of each well at the appropriate wavelength (e.g., 450 nm for TMB).[16]
Data Analysis:
The concentration of each compound that causes 50% inhibition of the maximal signal (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:[6]
% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
Caption: Principle of the competitive ELISA for hapten detection.
Protocol 2: Western Blot for Adduct Specificity
While ELISA provides quantitative data on cross-reactivity with specific molecules, Western blotting can assess specificity against a complex mixture of proteins. This is crucial to ensure the antibody does not recognize endogenous proteins that might have been modified by other reactive molecules in vivo.
Methodology:
-
Protein Adduction: Incubate a carrier protein (e.g., BSA) separately with this compound and potential cross-reactants (e.g., NMAC) under conditions that promote adduct formation. Also, include a negative control of unmodified BSA.
-
SDS-PAGE: Separate the modified and unmodified proteins (10-20 µg per lane) on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-N-(2-Oxopropyl)acetamide antibody overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
A highly specific antibody will produce a strong band only in the lane containing the this compound-modified protein.
Conclusion and Best Practices
The development of a reliable immunoassay for this compound hinges on a thorough and objective assessment of antibody cross-reactivity. While structurally similar compounds like NMAC pose a significant challenge, a well-designed experimental plan can produce a highly specific and trustworthy assay.
Key Takeaways for Researchers:
-
Anticipate Cross-Reactivity: Always map out potential cross-reactants based on metabolic pathways and structural similarities before beginning antibody development.
-
Embrace Competition: The competitive ELISA is the most robust method for quantifying the cross-reactivity of small molecule haptens.
-
Validate Orthogonally: Confirm specificity using methods like Western blotting to ensure the antibody does not recognize non-target protein adducts.
-
Prioritize Data: The ultimate measure of an immunoassay's utility is not its sensitivity alone, but its proven specificity through rigorous, quantitative cross-reactivity testing.
By adhering to these principles and employing the detailed protocols within this guide, researchers can develop and validate immunoassays with the high degree of scientific integrity required for meaningful results in drug development and toxicological research.
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N-(2-Oxopropyl)acetamide: A Critical Evaluation as a Ketone Bioisostere in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of successful drug development. Bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, is a powerful tool in this endeavor.[1][2] The ketone moiety, a common pharmacophoric element, is often a target for bioisosteric replacement to address issues such as metabolic instability or to fine-tune receptor interactions.[3] This guide provides an in-depth comparison of N-(2-Oxopropyl)acetamide and its parent class, N-acyl-α-amino ketones, with other prominent ketone bioisosteres, offering a critical perspective for their application in drug design.
The Ketone Challenge: Why Seek Bioisosteres?
Ketones are prevalent in biologically active molecules, participating in crucial hydrogen bonding and polar interactions with protein targets. However, their susceptibility to metabolic reduction to secondary alcohols can lead to rapid clearance, altered pharmacological activity, or the formation of reactive metabolites.[3] This metabolic liability often necessitates the exploration of bioisosteric replacements that can mimic the desirable properties of a ketone while offering improved metabolic stability and other advantageous physicochemical characteristics.
This compound: An Introduction
This compound, also known as acetamidoacetone, is a simple N-acyl-α-amino ketone.[4] Its structure features a central ketone flanked by an acetamido group. While primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, the inherent structural motifs of this compound and its broader class of N-acyl-α-amino ketones present intriguing possibilities for their role as ketone bioisosteres.[5][6]
Synthesis of this compound
The synthesis of this compound and its analogs can be achieved through various methods, with the Dakin-West reaction being a historically significant approach for creating α-acetamido ketones from α-amino acids. Modern synthetic strategies often focus on direct amidation reactions to construct the this compound molecule efficiently.[5]
A Comparative Analysis of Ketone Bioisosteres
The evaluation of a potential bioisostere hinges on a multi-faceted comparison of its physicochemical and pharmacological properties against the original moiety and other established replacements. Here, we compare N-acyl-α-amino ketones, represented by this compound, with three other well-documented classes of ketone bioisosteres: oxetanes, aryl halides, and trifluoromethyl ketones.
Physicochemical Properties
A successful bioisosteric replacement should ideally mimic the key physicochemical properties of the ketone group, such as its ability to act as a hydrogen bond acceptor, while offering improvements in areas like metabolic stability and lipophilicity.
| Bioisostere Class | Representative Structure | Key Physicochemical Properties | References |
| N-Acyl-α-amino Ketones | This compound | Possesses both hydrogen bond donor (amide N-H) and acceptor (amide and ketone C=O) capabilities. The electrophilicity of the ketone carbonyl is reduced due to resonance with the adjacent amide nitrogen.[5] | [5][7] |
| Oxetanes | 3-Oxetanone | Polar, low molecular weight motifs that can act as hydrogen bond acceptors. Generally less lipophilic than the corresponding ketones and can improve aqueous solubility and metabolic stability.[8] | [8] |
| Aryl Halides | 1-Chloro-4-fluorobenzene | Can mimic the electrostatic potential of a ketone carbonyl, particularly in cyclic systems. The nature of the halogen and its position on the aromatic ring can be tuned to modulate electronic properties. | |
| Trifluoromethyl Ketones | 1,1,1-Trifluoroacetone | The highly electronegative fluorine atoms significantly increase the electrophilicity of the carbonyl carbon. This enhances its ability to form stable hydrates or hemiketals with biological nucleophiles. Often increases lipophilicity. |
Experimental Evaluation of Bioisosteric Potential
The true measure of a bioisostere's utility lies in its performance in biological systems. This includes its impact on target binding affinity, selectivity, and its metabolic fate.
Target Engagement and Biological Activity
The N-acyl-α-amino ketone scaffold has been incorporated into compounds with a wide range of biological activities, including antiviral (e.g., rupintrivir), anti-inflammatory, and antithrombotic effects.[7] This demonstrates the ability of this moiety to be recognized by and interact with various biological targets.
Hypothetical Binding Mode of this compound as a Ketone Bioisostere
Caption: Hypothetical binding of this compound in a target active site.
Metabolic Stability
A key driver for seeking ketone bioisosteres is to enhance metabolic stability.
| Bioisostere Class | General Metabolic Profile | References |
| N-Acyl-α-amino Ketones | The amide bond is generally more resistant to hydrolysis than an ester bond. However, the ketone is still susceptible to reduction. The overall metabolic stability can be influenced by the nature of the acyl group and substituents on the amino acid portion. Tertiary amides within this class show improved metabolic stability.[2] | [2] |
| Oxetanes | Generally exhibit good metabolic stability, being resistant to many common metabolic pathways. Their inclusion can block metabolically liable positions.[8] | [8] |
| Aryl Halides | The metabolic stability is dependent on the specific halogen and its position. Aryl halides can be susceptible to oxidative metabolism, but this can be modulated by appropriate substitution patterns. | |
| Trifluoromethyl Ketones | The strong carbon-fluorine bonds are highly resistant to metabolic cleavage. The electron-withdrawing nature of the trifluoromethyl group can also influence the metabolism of adjacent functionalities. |
Experimental Protocols for Evaluating Ketone Bioisosteres
To rigorously assess the viability of this compound or any novel ketone bioisostere, a series of standardized in vitro assays should be performed.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of a test compound in a liver microsomal preparation.
Protocol:
-
Preparation of Microsomes: Liver microsomes (human, rat, or mouse) are prepared by differential centrifugation of liver homogenates.
-
Incubation: The test compound (e.g., this compound and its comparators) is incubated with the liver microsomes in the presence of NADPH (a cofactor for many metabolic enzymes) at 37°C.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The metabolic reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the rate of disappearance of the parent compound.
Caption: Workflow for in vitro metabolic stability assay.
Target Binding Assay
The choice of binding assay will be target-dependent. For an enzymatic target, a common approach is to measure the inhibition of the enzyme's catalytic activity.
Objective: To determine the potency of a test compound in inhibiting a specific enzyme.
Protocol:
-
Reagents: Prepare a solution of the purified enzyme, its substrate, and the test compound at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The formation of the product or the depletion of the substrate is monitored over time using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: The rate of the reaction at each inhibitor concentration is determined. The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.
Conclusion and Future Perspectives
This compound, as a representative of the N-acyl-α-amino ketone class, presents a compelling structural motif for consideration as a ketone bioisostere. Its ability to engage in hydrogen bonding through both donor and acceptor groups, coupled with the potential for improved metabolic stability compared to simple ketones, makes it an attractive candidate for further investigation.
However, a direct, comprehensive comparison with established ketone bioisosteres like oxetanes, aryl halides, and trifluoromethyl ketones is currently lacking in the literature. The data presented in this guide, synthesized from studies on individual bioisostere classes, provides a framework for such a comparison.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of this compound and its analogs with other ketone bioisosteres in standardized in vitro and in vivo assays.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the N-acyl-α-amino ketone scaffold to understand the impact of substituents on physicochemical properties, metabolic stability, and biological activity.
-
Computational Modeling: Utilization of in silico tools to predict the binding modes and physicochemical properties of novel N-acyl-α-amino ketones as ketone bioisosteres.
By systematically exploring the potential of this compound and its derivatives, medicinal chemists can expand their toolkit of bioisosteric replacements for the ketone moiety, ultimately leading to the design of safer and more effective therapeutics.
References
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Comparative yield analysis of different N-(2-Oxopropyl)acetamide synthesis routes
A Comparative Yield Analysis of N-(2-Oxopropyl)acetamide Synthesis Routes
Introduction
This compound, also known as acetoacetamide, is a vital chemical intermediate in various industrial applications.[1][2] Its bifunctional nature, possessing both a reactive ketone and a stable amide group, makes it a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and organic dyes and pigments.[1][2] The efficiency of its production is paramount for downstream applications, making the choice of synthesis route a critical decision for researchers and process chemists. This guide provides an in-depth comparative analysis of the two primary industrial synthesis routes for this compound, focusing on reaction mechanisms, experimental protocols, yield, safety, and scalability to inform laboratory and industrial-scale production decisions.
Route 1: Ammonolysis of Ethyl Acetoacetate
The ammonolysis of esters is a classic and straightforward method for amide synthesis.[3][4] This route involves the reaction of ethyl acetoacetate with ammonia, typically aqueous or in an alcoholic solution, to produce this compound and ethanol.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the ammonia molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide ion (C2H5O-) as a leaving group. A final proton transfer step yields the stable this compound and ethanol.
Experimental Protocol: Ammonolysis of Ethyl Acetoacetate
-
Reaction Setup: A round-bottom flask is charged with ethyl acetoacetate and a concentrated aqueous or alcoholic solution of ammonia. The flask is equipped with a magnetic stirrer and sealed or fitted with a reflux condenser if gentle heating is applied.
-
Reaction Conditions: The mixture is stirred vigorously at room temperature. The reaction is typically slow and may require several days to proceed to completion.[5] The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Increasing the concentration of ammonia can shorten the reaction time.[5]
-
Work-up and Purification: Upon completion, the solvent (water/alcohol) and excess ammonia are removed under reduced pressure. The resulting crude product, a white to yellowish solid, can be purified by recrystallization from a suitable solvent system, such as chloroform or a mixture of acetone and petroleum ether.[6]
Yield and Performance
This method is capable of producing near-quantitative yields, provided sufficient reaction time is allowed and an excess of ammonia is used to drive the equilibrium towards the product.[5] However, the slow reaction rate at room temperature is a significant drawback for large-scale production where time is a critical factor.[3]
Advantages:
-
High Atom Economy: The reaction is highly atom-economical, with ethanol being the only byproduct.
-
Safety: The reagents are relatively safe and easy to handle in a standard laboratory setting, avoiding the use of highly toxic or unstable compounds.
-
Simplicity: The procedure is straightforward and does not require specialized equipment.
Disadvantages:
-
Slow Reaction Rate: The reaction can take several days to reach completion at ambient temperatures.[5]
-
Equilibrium Considerations: As a reversible reaction, an excess of ammonia is required to achieve high conversion.
Route 2: Reaction of Diketene with Ammonia
This is the most common industrial method for producing acetoacetamide and its derivatives due to its speed and high yield.[6][7] The reaction involves the ring-opening of diketene by ammonia.
Reaction Mechanism
Diketene, the dimer of ketene, is a highly reactive electrophile. The lone pair of electrons on the ammonia nitrogen attacks the carbonyl carbon of the β-lactone ring in diketene. This leads to the opening of the four-membered ring to form the amide product directly. The reaction is highly exothermic.
Experimental Protocol: Reaction of Diketene with Ammonia
Caution: Diketene is a toxic, flammable, and highly reactive substance that can polymerize violently, especially in the presence of acids or bases.[8][9][10] It should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: The reaction is typically performed in an inert solvent, such as aliphatic chlorinated hydrocarbons, in a jacketed reactor equipped with efficient cooling and vigorous stirring.[11]
-
Reagent Addition: Diketene and anhydrous ammonia are introduced simultaneously into the solvent.[11] Precise control over the stoichiometry is crucial; a slight excess of diketene (0.01 to 2%) is often used to maintain a pH between 6 and 7 in an aqueous extract of the reaction mixture.[11]
-
Reaction Conditions: The reaction is highly exothermic and requires stringent temperature control, typically maintained below +10°C, and preferably between +5 to +8°C, to prevent side reactions and violent polymerization.[10][11] The residence time is kept very short, often less than 10 minutes in continuous processes.[11]
-
Work-up and Purification: The product, this compound, often precipitates from the reaction mixture upon cooling. It can then be isolated by filtration. The resulting product is typically of high purity.
Yield and Performance
This method is characterized by extremely high yields, often approaching 100% based on the diketene used.[12] The reaction is rapid, making it ideal for continuous manufacturing processes and high-throughput production.[13]
Advantages:
-
High Yield: Yields are consistently excellent, often quantitative.[12]
-
Fast Reaction Rate: The reaction is very rapid, allowing for high space-time yields, which is economically advantageous for industrial production.[13]
-
High Purity: The product is often obtained in high purity directly from the reaction mixture.
Disadvantages:
-
Hazardous Reagents: Diketene is highly toxic, flammable, and prone to explosive polymerization.[8][10][14] It requires specialized handling and storage procedures, including refrigeration and the use of stabilizers.[10]
-
Strict Process Control: The highly exothermic nature of the reaction demands robust cooling systems and precise control over temperature and reagent addition to ensure safety and prevent byproduct formation.[11]
Comparative Analysis Summary
| Feature | Route 1: Ammonolysis of Ethyl Acetoacetate | Route 2: Reaction of Diketene with Ammonia |
| Starting Materials | Ethyl Acetoacetate, Ammonia | Diketene, Ammonia |
| Key Conditions | Room temperature or gentle heating, long reaction time (days) | Low temperature (<10°C), short residence time (<10 min), inert solvent |
| Reported Yield (%) | ~90-100% (with sufficient time)[5] | >95-100%[12] |
| Purity | Good, requires recrystallization | High, often precipitates directly |
| Advantages | Safer reagents, simple procedure, high atom economy | Very fast reaction, extremely high yield, suitable for continuous process |
| Disadvantages | Very slow reaction rate | Highly hazardous diketene, requires stringent safety and process control |
| Scalability | Suitable for lab-scale; slow rate is a bottleneck for industrial scale | Ideal for large-scale industrial production |
Experimental Workflows
Below are Graphviz diagrams illustrating the logical flow of each synthesis route.
Caption: Workflow for this compound synthesis via ammonolysis.
Caption: Workflow for this compound synthesis via the diketene route.
Conclusion and Recommendations
Both the ammonolysis of ethyl acetoacetate and the reaction of diketene with ammonia are effective methods for synthesizing this compound, each with a distinct profile of advantages and disadvantages.
-
For academic research and small-scale laboratory synthesis, the ammonolysis of ethyl acetoacetate is the recommended route. Its primary advantages are the safety and simplicity of the procedure, which do not require the specialized handling and safety infrastructure mandated by the use of diketene. While the reaction is slow, this is often an acceptable trade-off for safety and ease of execution in a non-industrial setting.
-
For large-scale industrial production, the reaction of diketene with ammonia is unequivocally the superior method.[7] The extremely high yields and rapid reaction rates translate to significant economic advantages through high throughput and space-time yield.[13] However, this choice is contingent on the facility having the robust engineering controls, stringent safety protocols, and trained personnel necessary to safely handle the hazardous and reactive nature of diketene.[14][15]
Ultimately, the selection of a synthesis route must be a carefully considered decision, balancing the desired scale of production and economic factors with the paramount importance of operational safety.
References
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NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Available from: [Link]
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PubChem - NIH. Diketene | C4H4O2 | CID 12661. Available from: [Link]
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Wikipedia. Acetoacetamide. Available from: [Link]
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-
Indian Chemical Society. Aminolysis and Trans-Esterification Reactions on Bis(Ethyl Acetoacetato )Copper(II). (2022-03-21). Available from: [Link]
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Wikipedia. Dakin–West reaction. Available from: [Link]
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YouTube. Ammonolysis of Ester | Ethyl acetate to Acetamide and Ethanol | Land of Chemistry | #shorts. (2023-12-01). Available from: [Link]
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Organic Syntheses Procedure. acetamide. Available from: [Link]
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American Journal of Science. The Preparation of Acetamide by the Action of Ammonium Hydroxide and Ethyl Acetate; by IK and MA PHELPS. Available from: [Link]
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NINGBO INNO PHARMCHEM. Acetoacetamide: Key Intermediate for Dyes and Pharmaceuticals. Available from: [Link]
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J&K Scientific LLC. Dakin-West Reaction. (2021-02-24). Available from: [Link]
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chemeurope.com. Dakin-West reaction. Available from: [Link]
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ChemSynthesis. N-(1,1-dimethyl-2-oxopropyl)acetamide. (2025-05-20). Available from: [Link]
- Google Patents. EP0556275B1 - Preparation of aqueous solutions of acetoacetamide.
-
Sciencemadness Discussion Board. Acetamide Synthesis. (2013-02-25). Available from: [Link]
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MySkinRecipes. This compound. Available from: [Link]
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Pharmaffiliates. N-(3-(2-Formamido-5-methoxyphenyl)-3-oxopropyl)acetamide. Available from: [Link]
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Tohoku University. Cyanoacetamide Synthesis in Liquid Ammonia*. Available from: [Link]
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ResearchGate. (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Available from: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. (2015-12-31). Available from: [Link]
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NIH. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available from: [Link]
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DTU Research Database. Insights into Ammonia Borane-Enabled Green Synthesis of N-Substituted Lactams from Biomass-Derived Keto Acids and Amines. Available from: [Link]
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International Journal of Pharmaceutical Sciences and Research. Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. Available from: [Link]
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A Senior Application Scientist's Guide to HPLC Retention Time Comparison for N-(2-Oxopropyl)acetamide and Its Process-Related Impurities
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) retention times for N-(2-Oxopropyl)acetamide and its potential process-related impurities. As researchers, scientists, and drug development professionals, understanding the chromatographic behavior of a target molecule and its impurities is paramount for developing robust analytical methods for purity assessment and quality control. This document delves into the rationale behind experimental choices, provides a detailed analytical protocol, and presents comparative data to aid in method development and validation.
Introduction to this compound and the Imperative of Purity Analysis
This compound, a molecule featuring both a ketone and an amide functional group, serves as a versatile intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals.[1] Its reactivity, attributed to these functional groups, also makes it susceptible to the formation of impurities during synthesis and storage.[2] Ensuring the purity of this compound is a critical step in any downstream application, particularly in drug development, where even trace impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API).
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the workhorse technique for the analysis of such polar molecules.[3] However, the inherent polarity of this compound and its potential impurities presents a unique set of challenges in achieving adequate retention and separation on traditional nonpolar stationary phases.[4][5] This guide will address these challenges and provide a systematic approach to developing a reliable HPLC method.
Understanding Potential Impurities in this compound Synthesis
A robust analytical method is built upon a thorough understanding of the potential impurities that may be present. A common synthetic route to this compound is the Dakin-West reaction, which involves the reaction of an α-amino acid with an acid anhydride in the presence of a base.[2] Hydrolysis of the final product can also lead to degradation products.[2]
Based on these synthetic and degradation pathways, the following potential impurities are considered in this guide:
-
Starting Materials:
-
Alanine (if used as the starting α-amino acid)
-
Acetic Anhydride
-
-
Catalyst/Base:
-
Pyridine
-
-
By-products and Degradants:
-
Acetic Acid
-
Aminoacetone (1-amino-2-propanone)
-
Diacetamide (as a potential side-product from the reaction of acetamide with acetic anhydride)
-
The Science of Separation: Choosing the Right HPLC Conditions
The primary challenge in the reversed-phase HPLC analysis of this compound and its impurities is their high polarity. These compounds have limited interaction with traditional C18 stationary phases, often leading to poor retention and co-elution with the solvent front.[3] To overcome this, a systematic approach to method development is crucial.
The Logic Behind Column Selection
For polar analytes, a standard C18 column may not provide sufficient retention. Therefore, a polar-endcapped C18 column is recommended. The polar endcapping introduces hydrophilic groups on the silica surface, which helps to retain a water-rich layer near the stationary phase. This "aqueous layer" enhances the partitioning of polar analytes, leading to improved retention and peak shape.
Mobile Phase Optimization: A Balancing Act
The choice of mobile phase is critical for achieving the desired separation.
-
Aqueous Phase: A slightly acidic mobile phase is often beneficial for the analysis of compounds with amine or carboxylic acid functionalities. An aqueous solution of 0.1% phosphoric acid is proposed here. The low pH suppresses the ionization of acidic impurities like acetic acid, making them less polar and more retained on a reversed-phase column. It also protonates basic impurities like aminoacetone and pyridine, which can improve their interaction with the stationary phase and enhance peak shape.
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths, allowing for sensitive detection.
-
Gradient Elution: A gradient elution is employed to ensure that both the highly polar early-eluting impurities and the main component, this compound, are eluted with good peak shape and within a reasonable runtime.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a robust starting point for the analysis of this compound and its impurities. Adherence to system suitability criteria is essential to ensure the validity of the results.[6]
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Mobile Phase A.
-
Standards: this compound, Alanine, Acetic Anhydride, Pyridine, Acetic Acid, Aminoacetone, and Diacetamide.
Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
Sample Preparation
Prepare individual stock solutions of this compound and each impurity in the sample diluent at a concentration of 1 mg/mL. Prepare a mixed standard solution by diluting the stock solutions to an appropriate concentration (e.g., 100 µg/mL for this compound and 10 µg/mL for each impurity) in the sample diluent.
Comparative Retention Time Analysis
The following table provides the predicted retention times and elution order for this compound and its potential impurities under the proposed HPLC conditions. The prediction is based on the polarity of the molecules; more polar compounds will elute earlier in a reversed-phase system.
| Compound | Structure | Predicted Retention Time (min) | Predicted Elution Order |
| Acetic Acid | CH₃COOH | ~2.5 | 1 |
| Alanine | CH₃CH(NH₂)COOH | ~3.0 | 2 |
| Aminoacetone | CH₃C(O)CH₂NH₂ | ~3.5 | 3 |
| Pyridine | C₅H₅N | ~4.5 | 4 |
| Acetic Anhydride | (CH₃CO)₂O | ~6.0 | 5 |
| Diacetamide | (CH₃CO)₂NH | ~8.0 | 6 |
| This compound | CH₃C(O)CH₂NHC(O)CH₃ | ~10.0 | 7 |
Note: The predicted retention times are estimates and may vary depending on the specific column and HPLC system used. Experimental verification is required.
Visualizing the Workflow and Logic
To further clarify the experimental process and the relationships between different components, the following diagrams are provided.
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationship of impurities to the main compound.
Conclusion and Further Steps
This guide provides a scientifically grounded framework for the HPLC analysis of this compound and its potential impurities. The proposed method, utilizing a polar-endcapped C18 column with a gradient elution, is designed to provide a robust separation of these polar compounds. The predicted retention time data serves as a valuable starting point for method development and optimization.
For formal validation, it is essential to perform experiments to confirm the retention times and to evaluate other analytical performance characteristics such as specificity, linearity, accuracy, precision, and robustness, in accordance with ICH guidelines.[7][8][9]
References
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Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]
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SIELC Technologies. This compound. [Link]
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
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ECA Academy. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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A Head-to-Head Comparison for Synthetic Chemists: N-(2-Oxopropyl)acetamide vs. Chloroacetone
A Guide to Selecting the Appropriate C3 Synthon for Heterocyclic Synthesis
For researchers engaged in the synthesis of nitrogen-containing heterocycles—foundational scaffolds in pharmaceuticals and agrochemicals—the choice of the starting three-carbon (C3) building block is critical.[1][2] Among the most common synthons are α-halo ketones, prized for their bifunctional reactivity. Chloroacetone has long been a workhorse in this domain, enabling classic transformations like the Hantzsch pyrrole and thiazole syntheses.[3] However, its extreme toxicity and handling difficulties have driven a search for safer alternatives.
This guide provides a head-to-head comparison of chloroacetone with N-(2-Oxopropyl)acetamide (also known as acetamidoacetone), a structurally related ketone. We will delve into their respective physicochemical properties, safety profiles, and synthetic applications, providing field-proven insights and experimental protocols to guide your selection process. The core thesis is that while chloroacetone offers potent and direct reactivity, this compound presents a significantly safer, albeit mechanistically different, alternative for specific synthetic targets, particularly in Paal-Knorr type condensations.
Physicochemical Properties at a Glance
A foundational understanding begins with the basic physical and chemical properties of each reagent. These characteristics influence reaction setup, solvent choice, and purification strategies.
| Property | This compound | Chloroacetone |
| Molecular Formula | C₅H₉NO₂ | C₃H₅ClO |
| Molecular Weight | 115.13 g/mol [4] | 92.52 g/mol [5] |
| Appearance | Solid | Colorless to amber liquid[5] |
| Boiling Point | Decomposes | 119 °C[5] |
| Melting Point | 51-54 °C | -44.5 °C[5] |
| Density | Not readily available | ~1.16 g/mL[6] |
| Solubility | Soluble in water and polar organic solvents. | Slightly soluble in water (10 g/100 mL); miscible with alcohol, ether.[5] |
| CAS Number | 7737-16-8[4] | 78-95-5[5] |
Safety & Handling: A Critical Differentiator
The most significant divergence between these two reagents lies in their safety profiles. Chloroacetone is a highly hazardous material, classified as a lachrymator (tear gas agent) and a poison inhalation hazard, demanding stringent engineering controls and personal protective equipment.[7][8][9] this compound, while requiring standard laboratory precautions, does not possess the same level of acute toxicity, making it an inherently safer choice.
| Hazard Profile | This compound | Chloroacetone |
| Acute Toxicity (Oral) | No data available. Parent compound (Acetamide) has low to moderate toxicity.[10] | Toxic if swallowed (LD50: 100 mg/kg, rat).[5][6] |
| Acute Toxicity (Dermal) | No data available. | Fatal in contact with skin.[6] |
| Acute Toxicity (Inhalation) | No data available. | Toxic if inhaled ; potent lachrymator.[6][7][11] |
| Skin/Eye Irritation | Assumed to be an irritant.[12] | Severely irritating to eyes, skin, and respiratory tract; can cause burns and blisters.[7][8][11] |
| Carcinogenicity | Suspected of causing cancer.[12] | May cause cancer.[6] |
| Key Hazards | Standard chemical hazards. | Flammable liquid, poison inhalation hazard, severe irritant, lachrymator.[8][9][11] |
Workflow and Handling Protocols
The disparity in hazard levels translates directly to vastly different laboratory workflows. The following diagram illustrates the necessary handling considerations for each compound.
Caption: Comparative handling workflows for Chloroacetone vs. This compound.
Synthetic Applications & Mechanistic Insights
While both compounds are C3 synthons, they participate in different types of reactions due to their distinct functional groups. Chloroacetone is a potent bifunctional electrophile, whereas this compound acts as a masked 1,4-dicarbonyl, a classic precursor for Paal-Knorr syntheses.
Chloroacetone: The Direct Electrophilic Workhorse
The reactivity of chloroacetone is dominated by the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the chlorine atom.[13] This allows it to react with a wide range of binucleophiles to form heterocyclic rings. A prime example is the Hantzsch Thiazole Synthesis , where it condenses with a thioamide.
-
Mechanism: The thioamide's sulfur atom acts as a nucleophile, displacing the chloride from chloroacetone. The resulting intermediate then undergoes cyclization via attack of the thioamide's nitrogen atom on the ketone carbonyl, followed by dehydration to yield the aromatic thiazole ring.[3]
This compound: The Safer Paal-Knorr Precursor
This compound does not undergo direct alkylation in the same manner as chloroacetone. Instead, its utility shines in the Paal-Knorr Pyrrole Synthesis . This reaction classically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[14][15] this compound can be readily converted to acetonylacetone (a 1,4-dicarbonyl) via hydrolysis of the amide, or it can be used to generate the requisite dicarbonyl functionality in situ.
-
Mechanism: The Paal-Knorr synthesis proceeds by the formation of a hemiaminal upon attack of the amine on one of the carbonyls. A subsequent intramolecular attack by the amine on the second carbonyl forms a five-membered ring intermediate, which then dehydrates to furnish the aromatic pyrrole.[15] The reaction is typically promoted by acid.[16]
The following diagram contrasts the synthetic strategies for arriving at a common structural motif, a substituted pyrrole, using these two different synthons.
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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized N-(2-Oxopropyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Purity in Synthesis
In the realm of organic synthesis, particularly in pharmaceutical and agrochemical research, the successful synthesis of a target molecule is only the first milestone.[1] The subsequent, and arguably more critical, phase is the rigorous confirmation of its identity and the meticulous assessment of its purity. The presence of unreacted starting materials, by-products, or residual solvents can drastically alter the compound's biological activity, toxicity, and physical properties, leading to unreliable experimental data and jeopardizing downstream applications.
This guide provides an in-depth, practical comparison for assessing the purity of a newly synthesized batch of N-(2-Oxopropyl)acetamide (CAS: 7737-16-8), a versatile intermediate in the development of active pharmaceutical ingredients (APIs).[1] We will move beyond a single-technique verification, employing an orthogonal, multi-pronged strategy that combines physical property measurements, spectroscopic analysis, and chromatography. By comparing our lab-synthesized product against a certified reference standard, we can establish a high-confidence purity profile, a process that embodies the principles of analytical self-validation.
Synthesis and Purification Strategy
The synthesis of this compound can be approached through various methods, with the Dakin-West reaction being a classic and relevant transformation that converts α-amino acids to α-acetamido ketones.[2] For this guide, we will consider a synthesis involving the acylation of aminoacetone. The primary objective of the subsequent work-up and purification is to remove inorganic salts, unreacted starting materials, and any side-products.
Potential Impurities: The purity of the final product is contingent on the efficacy of the purification process. Common impurities may include unreacted starting materials or by-products from side reactions.[] Furthermore, residual solvents from recrystallization (e.g., ethyl acetate, acetone) are frequently encountered and must be quantified.[]
The Orthogonal Approach to Purity Verification
Relying on a single analytical method for purity determination is fraught with risk.[] A compound might appear pure by one technique (e.g., NMR) yet show significant impurities in another (e.g., HPLC), especially if the impurities lack protons or co-elute with the main compound under specific conditions. An orthogonal approach, using techniques with different separation and detection principles, provides a more complete and trustworthy picture of a sample's composition.
Our assessment is built on three pillars:
-
Physical Characterization: Melting point determination provides a simple, yet effective, indication of purity.
-
Spectroscopic Identification: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the molecular structure and mass, respectively.
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a high-sensitivity technique for separating and quantifying impurities.[]
Caption: Workflow for ¹H NMR spectroscopic analysis.
Mass Spectrometry (MS)
-
Rationale: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct confirmation of the compound's molecular weight (Expected: 115.13 g/mol ). [5][6]* Protocol:
-
A dilute solution of the sample (~0.1 mg/mL) was prepared in methanol.
-
The solution was infused into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass spectrometer.
-
The spectrum was acquired in positive ion mode.
-
The data was analyzed for the protonated molecular ion [M+H]⁺.
-
Caption: Workflow for Mass Spectrometric analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Rationale: RP-HPLC is a powerful technique for separating compounds based on their hydrophobicity. It can detect and quantify impurities at very low levels, providing a percentage purity value based on the relative peak areas. [7][8]* Protocol:
-
Sample Preparation: A stock solution of 1 mg/mL was prepared in the mobile phase.
-
Chromatographic Conditions:
-
The column was equilibrated until a stable baseline was achieved before injecting the sample.
-
The chromatogram was recorded, and the area of each peak was integrated to calculate the percent area of the main peak.
-
Caption: Workflow for RP-HPLC purity analysis.
Comparative Data Analysis
The data collected from the analysis of the synthesized batch and the commercial standard are summarized below.
Table 1: Physical Property Comparison
| Parameter | Synthesized Sample | Reference Standard | Expected Value |
| Appearance | Off-white solid | White solid | White to Pale-yellow Solid [10] |
| Melting Point | 37.5 - 39.5 °C | 39.0 - 40.5 °C | 38 - 41 °C |
-
Interpretation: The synthesized material shows a slightly depressed and broader melting range compared to the standard, suggesting the presence of minor impurities. However, it falls within the acceptable literature range.
Table 2: Spectroscopic Data Comparison
| Technique | Parameter | Synthesized Sample | Reference Standard |
| ¹H NMR (CDCl₃) | Chemical Shifts (δ, ppm) | 2.15 (s, 3H), 2.20 (s, 3H), 4.25 (d, 2H), 6.50 (br s, 1H) | 2.15 (s, 3H), 2.20 (s, 3H), 4.25 (d, 2H), 6.51 (br s, 1H) |
| MS (ESI+) | m/z | 116.07 [M+H]⁺ | 116.07 [M+H]⁺ |
-
Interpretation: The ¹H NMR spectra of both samples are identical and consistent with the structure of this compound. No significant impurity peaks were observed in the synthesized sample's spectrum. The mass spectrometry data for both samples confirm the correct molecular weight (115.13 g/mol ), showing the expected protonated molecule at m/z 116.07.
Table 3: Chromatographic Purity Comparison
| Parameter | Synthesized Sample | Reference Standard |
| Retention Time (min) | 4.52 | 4.53 |
| Purity by % Area | 98.6% | 99.8% |
| Impurities | Peak at 3.1 min (0.8%), Peak at 5.6 min (0.6%) | Minor peak at 3.1 min (0.2%) |
-
Interpretation: The HPLC analysis provides the most sensitive measure of purity. While the reference standard is very clean (99.8%), our synthesized batch shows a purity of 98.6%. Two minor impurities are detected. The similar retention time of the main peak confirms its identity against the standard.
Conclusion
The orthogonal assessment provides a high-confidence evaluation of our synthesized this compound.
-
Identity Confirmation: Both NMR and MS data unequivocally confirm that the primary component of the synthesized batch is the correct target molecule.
-
Purity Assessment: The melting point suggested the presence of minor impurities, which was confirmed and quantified by HPLC analysis. The final purity was determined to be 98.6%.
For many research applications, a purity of 98.6% is acceptable. However, for more sensitive applications, such as in drug development or for use as an analytical standard, further purification (e.g., recrystallization or column chromatography) would be warranted to remove the minor impurities detected by HPLC. This guide demonstrates that a combination of analytical techniques is not merely best practice but an essential methodology for validating the outcome of chemical synthesis with scientific rigor.
References
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SIELC Technologies. (2018). This compound. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 82185. Available at: [Link]
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PubMed. (2019). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. Available at: [Link]
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CP Lab Safety. (n.d.). This compound, 97% Purity, C5H9NO2, 10 grams. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Available at: [Link]
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PubMed. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Available at: [Link]
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A Comparative Guide to the Synthesis of 2,5-Dimethyloxazole: Benchmarking N-(2-Oxopropyl)acetamide in the Robinson-Gabriel Reaction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the oxazole motif is a cornerstone, appearing in a multitude of pharmaceuticals, natural products, and functional materials. The efficient construction of this key structural unit is therefore of paramount importance. This guide provides an in-depth technical comparison of established synthetic routes to 2,5-dimethyloxazole, benchmarking the performance of N-(2-Oxopropyl)acetamide in the classic Robinson-Gabriel synthesis against prominent alternative methodologies. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the critical insights needed to select the optimal synthetic strategy for their specific needs.
Introduction to this compound
This compound, also known as acetamidoacetone, is a bifunctional organic compound featuring both a ketone and an amide group.[1] Its structure as a 2-acylamino-ketone makes it an ideal precursor for the Robinson-Gabriel synthesis, a venerable and direct method for the formation of oxazole rings through acid-catalyzed cyclodehydration. This guide will use the synthesis of 2,5-dimethyloxazole as a model reaction to evaluate the efficacy of this compound in this context and compare it with other synthetic approaches.
Benchmarked Synthetic Methodologies
This guide will compare the following three synthetic routes to substituted oxazoles, with a focus on the preparation of 2,5-dimethyloxazole:
-
Robinson-Gabriel Synthesis using a 2-acylamino-ketone precursor.
-
Van Leusen Oxazole Synthesis employing tosylmethyl isocyanide (TosMIC).
-
Cycloisomerization of Propargylic Amides under acidic conditions.
Robinson-Gabriel Synthesis: The Classic Approach
The Robinson-Gabriel synthesis is a robust and long-standing method for the formation of oxazoles from 2-acylamino-ketones. The reaction proceeds via an intramolecular cyclization followed by dehydration, typically promoted by a strong acid or a dehydrating agent.
Reaction Mechanism and Rationale
The mechanism involves the protonation of either the ketone or amide carbonyl, followed by an intramolecular nucleophilic attack by the other carbonyl oxygen to form a five-membered cyclic intermediate. Subsequent dehydration leads to the aromatic oxazole ring. The choice of a potent dehydrating agent like polyphosphoric acid (PPA) or phosphorus pentoxide is crucial for driving the reaction to completion.
Diagram: Robinson-Gabriel Synthesis Workflow
Caption: Workflow for the Robinson-Gabriel synthesis of 2,5-dimethyloxazole.
Experimental Protocol
A representative procedure for a closely related analogue, 2,4,5-trimethyloxazole, provides insight into the reaction conditions.[2]
-
Reactant Mixing: The α-acylaminoketone precursor is mixed with polyphosphoric acid in a 1:4 ratio.
-
Heating: The reaction mixture is heated to 150°C.
-
Reaction Time: The reaction is maintained at temperature for 2 hours.
-
Purification: The product is isolated and purified by vacuum distillation.
Performance Data
| Parameter | Robinson-Gabriel Synthesis |
| Precursor | α-Acylaminoketone |
| Key Reagent | Polyphosphoric Acid |
| Temperature | 150°C |
| Time | 2 hours |
| Reported Yield | ~30.5%[2] |
Expertise & Experience Insights: The Robinson-Gabriel synthesis is a straightforward method, particularly for simple alkyl- or aryl-substituted oxazoles. However, the harsh acidic conditions and high temperatures can limit its applicability for substrates with sensitive functional groups. The relatively moderate yield is also a consideration for large-scale production.
Van Leusen Oxazole Synthesis: A Milder Alternative
The Van Leusen oxazole synthesis offers a more contemporary and often milder route to oxazoles, starting from an aldehyde and tosylmethyl isocyanide (TosMIC).[3][4][5]
Reaction Mechanism and Rationale
This reaction involves the deprotonation of TosMIC to form a nucleophile, which then attacks the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline. Subsequent base-promoted elimination of the toluenesulfinic acid group yields the aromatic oxazole.[4][5] The use of a base like potassium carbonate is standard.[6]
Diagram: Van Leusen Oxazole Synthesis Workflow
Caption: Generalized workflow for the Van Leusen oxazole synthesis.
Experimental Protocol (General)
While a specific protocol for 2,5-dimethyloxazole is not detailed in the available literature, a general procedure is as follows:[6]
-
Reactant Mixing: The aldehyde (e.g., acetaldehyde to yield a 5-methyl-oxazole), TosMIC, and a base such as potassium carbonate are combined in a solvent like methanol.
-
Heating: The reaction mixture is heated to reflux.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the tosyl byproduct and the solvent, followed by purification of the oxazole product.
Performance Data
| Parameter | Van Leusen Synthesis |
| Precursors | Aldehyde, TosMIC |
| Key Reagent | Base (e.g., K₂CO₃) |
| Temperature | Reflux (e.g., in Methanol) |
| Time | Varies (typically several hours) |
| Reported Yield | Generally good to excellent (up to 83% for some substrates)[3][7] |
Expertise & Experience Insights: The Van Leusen synthesis is highly versatile and generally proceeds under milder conditions than the Robinson-Gabriel reaction. It is particularly useful for preparing 5-substituted oxazoles. The availability of a wide range of aldehydes as starting materials allows for significant product diversity. However, the synthesis of TosMIC and its handling can be considerations.
Cycloisomerization of Propargylic Amides: A Highly Efficient Modern Route
A more recent and highly efficient method for synthesizing substituted oxazoles involves the cycloisomerization of propargylic amides. This reaction can be catalyzed by various acids.
Reaction Mechanism and Rationale
This one-pot tandem process involves an initial propargylation followed by a cycloisomerization. A Brønsted acid like p-toluenesulfonic acid (PTSA) can catalyze both steps, leading to a rapid and efficient formation of the oxazole ring with water as the only byproduct.[8]
Diagram: Propargylic Amide Cycloisomerization Workflow
Caption: Workflow for the one-pot synthesis of oxazoles via propargylic amide cycloisomerization.
Experimental Protocol (General)
A general procedure for this one-pot synthesis is as follows:[8]
-
Reactant Mixing: The propargylic alcohol, amide, and p-toluenesulfonic acid (PTSA) are combined in a solvent such as toluene.
-
Heating: The reaction mixture is heated.
-
Reaction Time: The reaction is typically rapid, often completing in under an hour.
-
Work-up and Purification: Standard work-up procedures are followed by purification of the oxazole product.
Performance Data
| Parameter | Propargylic Amide Cycloisomerization |
| Precursors | Propargylic Alcohol, Amide |
| Key Reagent | p-Toluenesulfonic Acid (PTSA) |
| Temperature | Varies (e.g., reflux in toluene) |
| Time | Often < 1 hour |
| Reported Yield | High to excellent (up to 90%)[8] |
Expertise & Experience Insights: This method stands out for its high efficiency, rapid reaction times, and atom economy, producing only water as a byproduct. The one-pot nature of the reaction simplifies the experimental setup. The versatility in both the propargylic alcohol and amide components allows for the synthesis of a wide array of substituted oxazoles under relatively mild conditions.
Comparative Summary and Conclusion
| Feature | Robinson-Gabriel Synthesis | Van Leusen Synthesis | Propargylic Amide Cycloisomerization |
| Starting Materials | 2-Acylamino-ketone | Aldehyde, TosMIC | Propargylic Alcohol, Amide |
| Key Reagents | Strong Acid (PPA) | Base (K₂CO₃) | Brønsted Acid (PTSA) |
| Reaction Conditions | Harsh (High Temp.) | Mild to Moderate | Mild to Moderate |
| Yield | Moderate (~30%) | Good to Excellent (up to 83%) | High to Excellent (up to 90%) |
| Atom Economy | Moderate | Moderate | High |
| Versatility | Good for simple oxazoles | High for 5-substituted oxazoles | High for various substitutions |
The choice of synthetic route will ultimately depend on the specific requirements of the research, including the availability of starting materials, the scale of the reaction, and the tolerance of the substrate to the reaction conditions. For applications where high yield and mild conditions are paramount, the cycloisomerization of propargylic amides is the recommended approach.
References
-
Pan, Y.-M., Zheng, F.-J., Lin, H.-X., & Zhan, Z.-P. (2009). Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides. The Journal of Organic Chemistry, 74(8), 3148–3151. [Link]
-
Wang, S., Xie, J., Sun, B., & Hou, D. (2012). Synthesis of Flavors 2,4,5-Trimethyloxazole and 2,5-Dimethyl-4-ethyloxazole. Food Science, 33(16), 164-167. [Link]
-
Li, W., & Xu, W. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]
-
Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and convenient synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Varsal Chemical. (n.d.). TosMIC Whitepaper. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]
-
Kulkarnia, B. A., & Ganesan, A. (1999). Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Letters, 40(30), 5637-5638. [Link]
-
Wikipedia. (2023, December 2). Van Leusen reaction. In Wikipedia. [Link]
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Bridging the Gap: A Comparative Guide to the Experimental and Predicted Properties of N-(2-Oxopropyl)acetamide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical and spectral properties is paramount. N-(2-Oxopropyl)acetamide, a versatile building block in organic synthesis, serves as an excellent case study for correlating experimentally determined data with computationally predicted values. This guide provides an in-depth comparison of these properties, offering insights into the strengths and limitations of both approaches and detailing the methodologies for their determination.
Physicochemical Properties: The Foundation of Molecular Behavior
A molecule's interaction with its environment is governed by its fundamental physicochemical properties. Here, we compare the experimentally measured and computationally predicted values for key properties of this compound.
Table 1: Comparison of Experimental vs. Predicted Physicochemical Properties
| Property | Experimental Value | Predicted Value | Source (Experimental) | Source (Predicted) |
| Melting Point | 39-41 °C | Not Available | [1] | - |
| Boiling Point | 104-109 °C @ 1-2 Torr283.9 °C @ 760 mmHg | Not Available | [1] | - |
| logP | Not Available | -0.7 | - | |
| Density | Not Available | 1.0 ± 0.1 g/cm³1.008 g/cm³ | - | [1] |
| pKa | Not Available | Not Found | - | - |
The experimental melting point of 39-41 °C suggests that this compound exists as a low-melting solid at room temperature[1]. The boiling point has been reported under both vacuum and atmospheric pressure, providing crucial data for purification by distillation[1].
Experimental Protocol: Melting Point Determination
The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Computational Methodology: logP Prediction
The partition coefficient (logP) is a measure of a compound's lipophilicity. Computational logP prediction methods are valuable tools in drug discovery for estimating a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
Basis of Prediction:
Most computational logP prediction methods, such as the widely used XLogP3 algorithm, are based on the principle of atomic contributions. The molecule is broken down into its constituent atoms and functional groups, and each component is assigned a lipophilicity value based on extensive experimental data. These values are then summed, with correction factors applied for intramolecular interactions, to yield the final predicted logP value.
Spectral Properties: Unveiling the Molecular Structure
Spectroscopic techniques provide a fingerprint of a molecule, offering detailed information about its structure and bonding. While experimental spectra for this compound are not widely published, we can predict the expected spectral features and outline the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.
Predicted ¹H NMR Spectrum:
Based on the structure of this compound, the following proton signals are expected:
-
-CH₃ (ketone): A singlet around δ 2.1-2.3 ppm.
-
-CH₂-: A singlet or a doublet (if coupled to the NH proton) around δ 4.0-4.3 ppm. The chemical shift is influenced by the adjacent electron-withdrawing carbonyl and amide groups.
-
-NH-: A broad singlet or triplet (if coupled to the CH₂ protons) that can appear over a wide chemical shift range (δ 5.0-8.5 ppm), and its position is highly dependent on the solvent and concentration.
-
-CH₃ (amide): A singlet around δ 1.9-2.1 ppm.
Predicted ¹³C NMR Spectrum:
The expected carbon signals are:
-
C=O (ketone): A signal in the downfield region, typically around δ 205-215 ppm.
-
C=O (amide): A signal around δ 170-175 ppm.
-
-CH₂-: A signal around δ 50-60 ppm.
-
-CH₃ (ketone): A signal around δ 25-30 ppm.
-
-CH₃ (amide): A signal around δ 20-25 ppm.
Experimental Protocol: NMR Spectroscopy
Methodology:
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Spectrum:
Key characteristic absorption bands expected for this compound include:
-
N-H stretch: A moderate to strong band around 3300 cm⁻¹.
-
C=O stretch (amide I): A strong, sharp band around 1650-1680 cm⁻¹.
-
C=O stretch (ketone): A strong, sharp band around 1715 cm⁻¹.
-
N-H bend (amide II): A moderate band around 1550 cm⁻¹.
-
C-N stretch: A moderate band in the 1400-1200 cm⁻¹ region.
Experimental Protocol: IR Spectroscopy
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid or liquid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The sample is pressed against the crystal, and the IR beam is passed through the crystal. The evanescent wave interacts with the sample, and the resulting spectrum is recorded.
-
Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (115.13 g/mol ).
-
Fragmentation Pattern: Common fragmentation pathways for this molecule would likely involve cleavage of the C-C bond between the carbonyl groups and McLafferty rearrangement, leading to characteristic fragment ions.
Experimental Protocol: Mass Spectrometry
Methodology (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a positively charged molecular ion.
-
Mass Analysis: The ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Visualizing the Workflow
To provide a clearer understanding of the processes involved in correlating experimental and predicted data, the following workflow diagram is presented.
Caption: Workflow for comparing experimental and predicted properties.
Discussion and Future Directions
The comparison between experimental and predicted properties of this compound reveals a good correlation for fundamental physicochemical properties like logP and density. Computational methods provide rapid and valuable estimations, particularly in the early stages of research and for properties that are resource-intensive to measure experimentally.
However, the lack of readily available experimental spectral data in public databases for this compound underscores a significant challenge. While predictions can offer a theoretical framework, they cannot replace the definitive structural confirmation provided by experimental spectroscopy. The absence of a predicted pKa value also highlights an area for improvement in the comprehensiveness of computational databases.
For researchers working with this compound, the experimental determination of its NMR, IR, and mass spectra would be a valuable contribution to the scientific community. Furthermore, the development and validation of computational models to accurately predict its pKa would enhance its utility in various research applications. This guide serves as a foundation for understanding the interplay between experimental and computational chemistry, encouraging a synergistic approach to molecular characterization.
References
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(2-Oxopropyl)acetamide
Introduction: N-(2-Oxopropyl)acetamide (CAS No. 7737-16-8) is a valuable intermediate in organic synthesis, frequently utilized in the development of pharmaceuticals and agrochemicals.[1] Its utility in the laboratory is matched by the critical importance of its proper handling and disposal. As researchers and professionals dedicated to safety and environmental stewardship, understanding the complete lifecycle of a chemical is paramount. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond mere procedure to explain the scientific rationale behind each recommendation.
Core Principles: Hazard Assessment and Regulatory Compliance
The foundation of any chemical disposal plan is a thorough understanding of the substance's hazards and the governing regulations. This compound is not a benign compound; it is classified as a hazardous substance requiring meticulous disposal protocols.
1.1. Hazard Profile While a specific Safety Data Sheet (SDS) for this compound may vary slightly between suppliers, a consolidated review indicates the following GHS hazard classifications:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Furthermore, the parent compound, Acetamide, is classified as H351: Suspected of causing cancer (IARC Group 2B).[3][4][5] Due to this classification, all materials containing or contaminated with this compound must be managed as hazardous waste to minimize potential long-term health risks.
1.2. Regulatory Framework In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Chemical waste generators are legally responsible for determining if their waste is hazardous.[6][7] Given its toxicological profile, this compound waste must be collected and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[3][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[8][9][10]
Pre-Disposal Operations: Safe Accumulation and Storage
Proper disposal begins at the point of generation. A systematic approach to collecting and storing waste prevents accidental exposures and ensures regulatory compliance.
2.1. The Satellite Accumulation Area (SAA) All laboratories generating hazardous waste must designate an SAA.[11][12] This is an area at or near the point of waste generation where waste is collected before being moved to a central storage facility.
-
Location: The SAA must be in the same room where the waste is generated.[12]
-
Capacity Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[12]
-
Duration: Partially filled, properly labeled containers can remain in the SAA for up to one year. Once a container is full, it must be removed within three days.[11]
2.2. Waste Segregation and Containerization The causality behind segregation is the prevention of dangerous chemical reactions.
-
Use Compatible Containers: Collect waste in the original container if it is in good condition, or in a chemically compatible container (plastic is often preferred).[11][12] Ensure the container can be securely sealed.
-
Keep Waste Streams Separate:
-
Labeling is Critical: Label all waste containers clearly with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[12]
Step-by-Step Disposal Protocols
Follow these protocols to ensure the safe and compliant disposal of all waste streams associated with this compound.
Protocol 3.1: Disposal of Unused or Waste Product
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container with a secure screw-top cap.
-
Transfer the Waste: Carefully transfer the solid or liquid this compound waste into the designated container. If it is a solid, avoid creating dust.[4] Perform this transfer in a chemical fume hood.[3]
-
Seal and Label: Tightly close the container. Affix a completed hazardous waste label.
-
Store in SAA: Place the container in your designated SAA, ensuring it is segregated from incompatible chemicals.
-
Arrange for Pickup: Once the container is full or ready for disposal, submit a waste collection request to your institution's EHS department.[8]
Protocol 3.2: Management of Contaminated Materials
-
Segregate Solid and Liquid Waste:
-
Solids: Items such as contaminated gloves, weigh paper, and absorbent pads should be collected in a durable, labeled plastic bag.
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.
-
Labware: Contaminated glassware should be decontaminated as described in Protocol 3.3 or disposed of as hazardous solid waste.
-
-
Package and Label: Once full, seal the bag or container, affix a hazardous waste label detailing the contents, and place it in the SAA.
-
Arrange for Pickup: Request disposal through your EHS office.
Protocol 3.3: Decontamination of "Empty" Containers Under RCRA, a container that held a hazardous waste is not considered "empty" until all possible residue has been removed.[10] For a substance with carcinogenic concern, triple-rinsing is the self-validating standard for ensuring decontamination.
-
Select a Rinse Solvent: Choose a solvent in which this compound is soluble and which is appropriate for your subsequent experimental work or waste stream (e.g., acetone, ethanol).
-
Perform First Rinse: Add a small amount of the solvent to the container. Secure the lid and swirl to rinse all interior surfaces thoroughly.
-
Collect Rinsate: Pour the solvent rinsate into a designated hazardous waste container for liquid waste. This rinsate is considered hazardous waste .[10]
-
Repeat: Repeat the rinse process two more times, collecting the rinsate in the hazardous waste container each time.
-
Final Container Disposal: After triple-rinsing, deface or remove the original chemical label. The container can now typically be disposed of as regular trash or recycled, pending institutional policy.[8]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to ensuring personnel safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. If the spill is large or generates dust, respiratory protection may be required.[3][14]
-
Contain the Spill: Cover drains to prevent environmental release.[3]
-
Clean Up:
-
For Solids: Gently sweep or scoop the material to avoid creating dust and place it into a labeled waste container.[4]
-
For Liquids: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.
-
-
Package Waste: Place all cleanup materials (absorbent, contaminated gloves, etc.) into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your supervisor and EHS office as required by your institution's policy.
Data Summary Table: this compound
| Property | Value | Source(s) |
| CAS Number | 7737-16-8 | [15][16] |
| Molecular Formula | C₅H₉NO₂ | [15][16] |
| Molecular Weight | 115.13 g/mol | [15][16] |
| Physical Form | Low melting point solid or liquid | [2] |
| Melting Point | 38-41 °C | [2][16][17] |
| Boiling Point | ~284 °C at 760 mmHg | [1][17] |
| GHS Hazard Codes | H302, H315, H319, H335 (Parent: H351) | [2][3][4] |
| Disposal Summary | Must be disposed of as hazardous waste via EHS. Do not drain or trash. Incineration is the preferred final disposal method. | [3][4][8][9] |
Disposal Decision Workflow
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Comprehensive Safety and Handling Guide for N-(2-Oxopropyl)acetamide
This guide provides essential safety protocols and operational directives for the handling, use, and disposal of N-(2-Oxopropyl)acetamide (CAS Number: 7737-16-8) in a laboratory setting.[1] As a trusted partner in your research and development endeavors, we aim to furnish you with in-depth technical guidance that prioritizes the safety of your personnel and the integrity of your work. The following procedures are based on established safety principles and available data for this compound and structurally related compounds.
Hazard Assessment and Triage
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available data, the primary concerns associated with this compound include:
-
Acute Toxicity: It is harmful if swallowed (H302).
-
Irritation: It is known to cause skin irritation (H315) and serious eye irritation (H319).
-
Respiratory Effects: Inhalation may lead to respiratory irritation (H335).
Due to the limited toxicological data available for this specific compound, it is prudent to handle it with the same precautions as other acetamides, some of which are suspected of causing cancer.[2] Therefore, a conservative approach to exposure minimization is strongly advised.
Hazard Summary Table
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Acute toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin corrosion/irritation | H315: Causes skin irritation | Warning |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity | H335: May cause respiratory irritation | Warning |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.
Essential PPE Ensemble
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 or NIOSH-approved standards are mandatory.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[3] It is critical to inspect gloves for any signs of degradation or perforation before each use.[3]
-
Body Protection: A laboratory coat is required to prevent skin contact.[3] For procedures with a higher risk of contamination, consider additional protective clothing.[6]
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3]
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing risk. The following step-by-step guide outlines the safe handling procedures for this compound.
Step 1: Pre-Handling Preparations
-
Information Review: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound and any other chemicals involved in the procedure.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly.
-
PPE Donning: Put on all required PPE as outlined in the section above. The sequence for donning PPE is critical for ensuring complete protection.
PPE Donning and Doffing Workflow
Caption: Proper sequence for donning and doffing PPE.
Step 2: Handling and Use
-
Weighing and Transfer: All weighing and transferring of this compound should be performed inside a chemical fume hood to contain any dust or aerosols.[3]
-
Spill Prevention: Use secondary containment (e.g., a tray) when transporting the chemical within the lab.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3][6] Always wash your hands thoroughly after handling the chemical, even if gloves were worn.[6]
Step 3: Spill and Emergency Procedures
-
Minor Spills: For small spills within a fume hood, absorb the material with an inert absorbent material and place it in a sealed container for disposal.[7]
-
Major Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency response procedures.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Step 4: Waste Disposal
-
Containerization: All waste containing this compound must be collected in a clearly labeled, sealed container.
-
Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not mix with other waste streams unless explicitly permitted.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
Storage Requirements
Proper storage is essential to maintain the stability of this compound and prevent accidental release.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6][7]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
By adhering to these guidelines, you can create a safe and efficient working environment for the handling of this compound. Our commitment is to empower your scientific endeavors with the knowledge and tools necessary for success, with safety as our paramount concern.
References
- Benchchem. (n.d.). Personal protective equipment for handling Acetamide, N-[(phenylamino)thioxomethyl]-.
- Sigma-Aldrich. (n.d.). This compound.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Fisher Scientific. (2023). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE).
- Flinn Scientific. (2024). Safety Data Sheet (SDS) Acetamide.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetamide Broth (Solution A).
- CP Lab Safety. (n.d.). This compound, 97% Purity, C5H9NO2, 10 grams.
- Fisher Scientific. (2013). MSDS Name: Acetamide.
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
